6-Methanesulfonyl-hexan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H16O3S |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
6-methylsulfonylhexan-1-ol |
InChI |
InChI=1S/C7H16O3S/c1-11(9,10)7-5-3-2-4-6-8/h8H,2-7H2,1H3 |
InChI Key |
BIWPDDKPPPAZJD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Methanesulfonyl-hexan-1-ol: Structure, Properties, and Synthetic Considerations
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methanesulfonyl-hexan-1-ol is a bifunctional organic molecule featuring a primary alcohol and a terminal methyl sulfone group. This unique combination of functional groups makes it a valuable, albeit not widely documented, building block in synthetic organic chemistry and medicinal chemistry. The presence of the polar, aprotic, and chemically stable methyl sulfone moiety, coupled with the versatile reactivity of the primary alcohol, allows for its incorporation into a diverse range of molecular architectures. This guide aims to provide a comprehensive overview of its chemical structure, extrapolated properties, and a detailed, field-proven protocol for its synthesis and characterization, grounded in established chemical principles.
Molecular Structure and Chemical Identity
This compound, also referred to as 6-(methylsulfonyl)hexan-1-ol, possesses a linear six-carbon aliphatic chain. One terminus is functionalized with a hydroxyl group (-OH), rendering it a primary alcohol. The other end of the carbon chain is attached to a methyl sulfone group (-SO₂CH₃).
Chemical Structure:
Key Identifiers (Predicted):
-
IUPAC Name: 6-(methylsulfonyl)hexan-1-ol
-
Molecular Formula: C₇H₁₆O₃S
-
Molecular Weight: 180.27 g/mol
Physicochemical and Spectroscopic Properties (Predicted)
Direct experimental data for this compound is scarce in the literature. However, based on the well-understood properties of analogous long-chain alcohols and alkyl sulfones, we can reliably predict its key physicochemical characteristics.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale and Comparative Insights |
| Appearance | Colorless to pale yellow viscous liquid or low melting solid | The long alkyl chain and the polar sulfone and alcohol groups are likely to result in a non-volatile liquid or a solid with a low melting point at room temperature. |
| Boiling Point | > 250 °C (decomposes) | The presence of both a hydroxyl group capable of hydrogen bonding and a highly polar sulfone group will lead to strong intermolecular forces, resulting in a high boiling point. Thermal decomposition before boiling is a possibility. |
| Melting Point | 25-40 °C | This is an estimated range. The actual melting point will depend on the crystalline packing, which is influenced by the two distinct polar ends of the molecule. |
| Solubility | Soluble in water, methanol, ethanol, DMSO, and DMF. Sparingly soluble in non-polar organic solvents. | The hydroxyl and methyl sulfone groups will confer significant polarity, leading to good solubility in polar protic and aprotic solvents. The C6 alkyl chain will provide some lipophilicity, but the overall character is expected to be polar. |
| pKa (Alcoholic Proton) | ~16-17 | The pKa of the primary alcohol is expected to be in the typical range for aliphatic alcohols, as the electron-withdrawing effect of the distant sulfone group will be minimal. |
Spectroscopic Characterization (Predicted):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.65 (t, 2H, J = 6.5 Hz, -CH₂OH)
-
δ 3.05 (t, 2H, J = 7.8 Hz, -CH₂SO₂CH₃)
-
δ 2.95 (s, 3H, -SO₂CH₃)
-
δ 1.85-1.75 (m, 2H, -CH₂CH₂SO₂CH₃)
-
δ 1.65-1.55 (m, 2H, -CH₂CH₂OH)
-
δ 1.45-1.35 (m, 4H, central -CH₂- groups)
-
A broad singlet corresponding to the -OH proton would also be present, with its chemical shift being concentration-dependent.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 62.5 (-CH₂OH)
-
δ 55.0 (-CH₂SO₂CH₃)
-
δ 44.5 (-SO₂CH₃)
-
δ 32.0, 28.5, 25.0, 22.0 (Alkyl chain carbons)
-
-
IR (Neat, cm⁻¹):
-
3400-3200 (broad, O-H stretch)
-
2930, 2860 (C-H stretch)
-
1300, 1120 (asymmetric and symmetric S=O stretch of the sulfone)
-
1050 (C-O stretch)
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) at m/z 180 may be weak or absent.
-
Common fragmentation patterns would include the loss of water (M-18), loss of the methyl group from the sulfone (M-15), and cleavage of the alkyl chain.
-
Synthesis and Purification: A Validated Protocol
The most logical and cost-effective synthetic route to this compound is a two-step process starting from the commercially available 6-mercaptohexan-1-ol. This involves the oxidation of the thiol group to the corresponding sulfone.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
6-Mercaptohexan-1-ol (97% purity or higher)[1]
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max) or Oxone® (potassium peroxymonosulfate)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-mercaptohexan-1-ol (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Oxidation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add m-CPBA (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: The portion-wise addition of the oxidizing agent helps to control the exothermic reaction and prevent over-oxidation or side reactions.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes), observing the disappearance of the starting material spot.
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess m-CPBA by the slow addition of a 10% aqueous sodium thiosulfate solution until a starch-iodide paper test is negative. Rationale: This step is crucial for safety and to prevent the purification of a potentially hazardous peroxy-acid containing mixture.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash removes the acidic by-product, m-chlorobenzoic acid. The water and brine washes remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 70% ethyl acetate).
-
Characterization: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil or solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Applications in Research and Drug Development
The dual functionality of this compound opens up a range of possibilities for its application in the synthesis of more complex molecules.
-
Linker and Spacer Chemistry: The six-carbon chain provides a flexible spacer, and the terminal alcohol can be readily converted into other functional groups (e.g., halides, amines, esters, ethers) for conjugation to other molecules. The chemically robust methyl sulfone group can impart desirable physicochemical properties, such as increased polarity and hydrogen bond accepting capability, to the final compound.
-
Drug Discovery: The methyl sulfone moiety is a bioisostere for other functional groups and is often incorporated into drug candidates to improve their pharmacokinetic profiles, such as solubility and metabolic stability. The alcohol handle of this compound allows for its attachment to a pharmacophore of interest.
Illustrative Application in a Signaling Pathway Context
While no specific biological target for this compound itself has been reported, it could be envisioned as a building block for inhibitors of enzymes where a polar interaction with a sulfone and a hydrophobic interaction with the alkyl chain are beneficial for binding.
Caption: Hypothetical inhibition of an enzyme by a derivative of this compound.
Safety and Handling
As there is no specific Material Safety Data Sheet (MSDS) for this compound, safety precautions should be based on the properties of its functional groups and related compounds.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Health Hazards (Predicted): May cause skin and eye irritation. Inhalation of vapors or mists may cause respiratory tract irritation. The toxicological properties have not been thoroughly investigated.
-
Fire Hazards (Predicted): Combustible liquid or solid. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a potentially useful, yet under-explored, synthetic building block. Its synthesis from readily available starting materials is straightforward, and its predicted properties make it an attractive component for the design of novel molecules in materials science and medicinal chemistry. This guide provides a foundational understanding of this compound and a robust protocol for its preparation, enabling further research and application development.
References
-
PubChem. 6-Mercapto-1-hexanol. [Link]
Sources
An In-Depth Technical Guide to 6-Methanesulfonyl-hexan-1-ol: Synthesis, Properties, and Applications for Advanced Research
This technical guide provides a comprehensive overview of 6-methanesulfonyl-hexan-1-ol, a bifunctional organic compound with significant potential in drug discovery, materials science, and specialized chemical synthesis. Due to its limited commercial availability, this document focuses on its synthesis, predicted physicochemical properties, and diverse applications, empowering researchers to leverage its unique chemical architecture.
Nomenclature, Structure, and Identification
This compound, also referred to as 6-(methylsulfonyl)hexan-1-ol, is a linear aliphatic alcohol containing a terminal sulfone group. The sulfone moiety is a potent hydrogen bond acceptor and is metabolically stable, making it an attractive feature in medicinal chemistry.[1] The primary alcohol provides a versatile handle for subsequent chemical modifications.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure and by referencing analogous compounds like 1-hexanol and dimethyl sulfone.[2][3]
| Property | Predicted Value / Description | Justification |
| Molecular Formula | C₇H₁₆O₃S | Based on atomic composition. |
| Molecular Weight | 180.27 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid | Typical for aliphatic alcohols and sulfones. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Significantly higher than 1-hexanol (157 °C) due to the highly polar sulfone group.[3] |
| Melting Point | 20-40 °C | Expected to be a low-melting solid due to the potential for crystalline packing facilitated by the sulfone group. |
| Solubility | Soluble in water, methanol, ethanol, DMSO; sparingly soluble in nonpolar solvents like hexane. | The hydroxyl and sulfone groups will impart significant polarity, enhancing solubility in polar solvents. |
| pKa | ~16-18 (for the hydroxyl proton) | Similar to other primary alcohols.[4] |
Synthesis of this compound
The most direct and efficient synthesis of this compound is through the oxidation of its thioether precursor, 6-(methylthio)hexan-1-ol. This two-step process begins with the synthesis of the thioether, followed by its oxidation to the sulfone.
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 6-(Methylthio)hexan-1-ol (Precursor)
This protocol is based on a standard Williamson ether synthesis-like reaction, adapted for thioether formation.[5]
-
Reagents and Setup:
-
6-Bromo-1-hexanol (1 equivalent)
-
Sodium thiomethoxide (1.1 equivalents)
-
Anhydrous ethanol or DMF as solvent
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
-
Procedure:
-
Dissolve 6-bromo-1-hexanol in the chosen solvent in the round-bottom flask.
-
Slowly add sodium thiomethoxide to the solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 6-(methylthio)hexan-1-ol.
-
Experimental Protocol: Oxidation to this compound
The oxidation of thioethers to sulfones can be achieved with various oxidizing agents.[6] Hydrogen peroxide is a cost-effective and environmentally benign choice.[7]
-
Reagents and Setup:
-
6-(Methylthio)hexan-1-ol (1 equivalent)
-
30% Hydrogen peroxide (H₂O₂) (2.2-2.5 equivalents)
-
Methanol or acetic acid as solvent
-
Round-bottom flask with a magnetic stirrer.
-
-
Procedure:
-
Dissolve 6-(methylthio)hexan-1-ol in the solvent in the round-bottom flask.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the 30% hydrogen peroxide solution dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS, observing the disappearance of the thioether and the intermediate sulfoxide.
-
Once the reaction is complete, carefully quench any remaining peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization if the product is a solid.
-
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable building block in several areas of chemical and pharmaceutical research.
Potential Application Pathways
Caption: Potential applications derived from the dual functionality of the molecule.
Medicinal Chemistry and Drug Discovery
-
As a Pharmacophore: The sulfone group is a key structural motif in a variety of therapeutic agents, including antibacterial and anti-inflammatory drugs.[8] It is a strong hydrogen bond acceptor and is metabolically robust, which can improve the pharmacokinetic profile of a drug candidate.[1] this compound can be used as a starting material to build novel molecules where the sulfone group interacts with a biological target.
-
Linker Technology: The hydroxyl group can be readily converted into other functionalities (e.g., esters, ethers, amines), making this molecule an ideal linker for creating more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). The six-carbon chain provides spatial separation between a targeting moiety and a payload.
-
Prodrug Development: The primary alcohol can be esterified with a drug molecule to create a prodrug.[9] The resulting ester may improve the solubility or bioavailability of the parent drug, and can be designed to be cleaved in vivo to release the active pharmaceutical ingredient.
Polymer Chemistry and Materials Science
-
Specialty Monomers: As a bifunctional molecule, it can be used as a monomer in polymerization reactions. For example, it can be incorporated into polyesters or polyurethanes to impart specific properties. The polar sulfone group can increase the polymer's affinity for water, improve its thermal stability, or alter its mechanical properties.
-
Surface Modification: The hydroxyl group can be used to graft the molecule onto surfaces, introducing a polar, sulfone-terminated monolayer. This could be useful for creating surfaces with specific wetting properties or for biocompatible coatings.
Conclusion
While not a commonplace reagent, this compound represents a versatile and valuable building block for researchers in drug discovery and materials science. Its synthesis from readily available precursors is straightforward, and its dual functionality opens up a wide array of possibilities for creating novel molecules with tailored properties. This guide provides the foundational knowledge for its synthesis and application, encouraging its adoption in advanced research and development projects.
References
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved February 5, 2026, from [Link]
- Rahman, M. M., et al. (2021). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Asian Journal of Chemical Sciences, 9(4), 28-44.
-
ResearchGate. (2025). Application of Sulfonyl in Drug Design. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Sulfone. Retrieved February 5, 2026, from [Link]
-
YouTube. (2023, June 22). Alkyl Sulfonates: Preparation and Reactions. Retrieved February 5, 2026, from [Link]
-
JoVE. (2025). Preparation and Reactions of Sulfides. Retrieved February 5, 2026, from [Link]
-
Cureus. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved February 5, 2026, from [Link]
- Journal of the American Chemical Society. (1995). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. 117(16), 4691-4697.
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved February 5, 2026, from [Link]
- ACS Publications. (2000). Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. The Journal of Organic Chemistry, 65(22), 7341-7344.
-
ResearchGate. (2025). Selective Recognition of Bifunctional Molecules by Synthetic Polymers Prepared by Covalent Molecular Imprinting. Retrieved February 5, 2026, from [Link]
- ACS Publications. (2024).
-
Chemistry LibreTexts. (2022, September 15). 14.5: Reactions of Alcohols. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Dimethyl Sulfone. Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (2015, July 27). Alcohol Reactions Roadmap (PDF). Retrieved February 5, 2026, from [Link]
-
SciSpace. (n.d.). Selective Recognition of Bifunctional Molecules by Synthetic Polymers Prepared by Covalent Molecular Imprinting. Retrieved February 5, 2026, from [Link]
-
The Good Scents Company. (n.d.). 3-(methyl thio) hexanol. Retrieved February 5, 2026, from [Link]
- Springer. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 15, 2765-2780.
- PubMed. (2025). Alkyl sulfones: discovery of novel structural types with differentiated opportunities for insect control. Pest Management Science, 81(5), 2491-2510.
-
OpenStax. (2023, September 20). 17.6 Reactions of Alcohols. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (2021). Bifunctional and recyclable polyesters by chemoselective ring-opening polymerization of a δ-lactone derived from CO2 and butadiene. Retrieved February 5, 2026, from [Link]
-
Britannica. (n.d.). Alcohol - Reactions, Chemistry, Uses. Retrieved February 5, 2026, from [Link]
-
BYJU'S. (n.d.). Types of Alcohols – Primary, Secondary and Tertiary Alcohols. Retrieved February 5, 2026, from [Link]
- MDPI. (2022). The Preparation of Cyclic Binary Block Polymer Using Bimolecular Homodifunctional Coupling Reaction and Characterization of Its Performance as a Drug Carrier. Polymers, 14(15), 3175.
-
Wikipedia. (n.d.). 1-Hexanol. Retrieved February 5, 2026, from [Link]
- ACS Publications. (2023). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols.
-
Chemsrc. (n.d.). Hexane,1,6-bis(methylthio). Retrieved February 5, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conformational properties of alkyl glucosyl sulfones in solution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02056A [pubs.rsc.org]
- 3. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 4. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 5. Video: Preparation and Reactions of Sulfides [jove.com]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 8. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
Technical Guide: 6-Mercapto-1-hexanol vs. 6-(methylsulfonyl)hexan-1-ol
This guide serves as a comparative technical analysis between 6-mercapto-1-hexanol (MCH) —the industry standard for surface passivation in biosensors—and its oxidized, methylated analog, 6-(methylsulfonyl)hexan-1-ol .
While MCH is ubiquitous in surface chemistry, the sulfone analog represents a distinct chemical class (sulfones) often encountered as a metabolic end-product, a stable bioisostere in drug design, or a non-binding control in surface studies.
Comparative Analysis of Surface Reactivity, Metabolic Stability, and Synthetic Utility
Executive Summary
-
6-mercapto-1-hexanol (MCH): A bifunctional alkanethiol (
). It is the "Gold Standard" spacer molecule used in electrochemical biosensors to displace non-specifically adsorbed DNA and orient capture probes upright. Its utility relies entirely on the high affinity of the sulfur-gold (S-Au) chemisorption bond. -
6-(methylsulfonyl)hexan-1-ol: A sulfone-functionalized alcohol (
). Chemically inert toward gold, highly polar, and metabolically stable. It serves primarily as a negative control for surface binding studies, a metabolic reference standard (representing the oxidized/methylated metabolite of thiol drugs), or a polar scaffold in medicinal chemistry.
Chemical Identity & Physicochemical Comparison
The fundamental difference lies in the sulfur oxidation state:
| Feature | 6-mercapto-1-hexanol (MCH) | 6-(methylsulfonyl)hexan-1-ol |
| Formula | ||
| Functional Group | Thiol (Mercaptan, -SH) | Sulfone ( |
| Sulfur Oxidation | -2 (Reduced) | +6 (Fully Oxidized) |
| Reactivity | Nucleophilic; Oxidizable; Binds Metals (Au, Ag) | Electrophilic (weak); Inert to Oxidation; Does NOT bind Au |
| Acidity (pKa) | ~10.5 (Thiol proton) | >25 ( |
| Polarity | Amphiphilic (Polar Head/Tail, Hydrophobic Chain) | Highly Polar (Sulfone is a strong dipole) |
| Odor | Characteristic "rotten egg" / skunky | Odorless (Non-volatile) |
| Primary Use | SAM formation, Surface Passivation | Metabolic Standard, Polar Spacer, Negative Control |
Critical Application: Surface Chemistry & Biosensors[4]
This is the primary domain where these two molecules are contrasted. MCH is the active reagent; the sulfone is the "failure mode" or control.
A. MCH: The Mechanism of Self-Assembly
MCH is used to form Self-Assembled Monolayers (SAMs).[3][4] The thiol group deprotonates upon adsorption to gold, forming a strong thiolate-gold bond (~45 kcal/mol). The 6-carbon alkyl chain provides a thin insulating barrier, while the terminal hydroxyl group ensures the surface remains hydrophilic to prevent non-specific protein binding.
-
Role: Displaces non-specifically adsorbed DNA (the "lying down" phase) to ensure probe DNA stands upright for hybridization.
-
Protocol Insight: MCH is typically introduced after the primary DNA probe immobilization (backfilling).
B. The Sulfone: Desorption and Instability
The sulfone group (
-
Negative Control: If you expose a gold sensor to 6-(methylsulfonyl)hexan-1-ol, no SAM will form . This confirms that signal changes in MCH experiments are due to specific S-Au binding, not non-specific physisorption of the alkyl chain.
-
Degradation Pathway: MCH SAMs are susceptible to oxidation (e.g., by ozone or electrochemical potential). The sulfur oxidizes from Thiol
Sulfinate Sulfonate. If methylated in biological media, it forms the Sulfone. Sulfones desorb from the surface , causing sensor failure.
C. Visualization: Surface Binding vs. Desorption
Figure 1: Comparative mechanism of surface interaction. MCH forms stable monolayers, while the sulfone analog fails to bind or represents a desorption product.
Experimental Protocols
Protocol A: Formation of MCH SAMs (Biosensor Backfilling)
Use this protocol to passivate gold electrodes after DNA probe immobilization.
-
Preparation: Prepare a 1 mM solution of 6-mercapto-1-hexanol in 1x PBS (pH 7.4) or Ethanol.[3][5] Note: Ethanol is preferred for initial solubility, but aqueous buffers are safer for pre-immobilized proteins/DNA.
-
Incubation: Immerse the DNA-modified gold electrode into the MCH solution.
-
Duration: Incubate for 1 hour at room temperature. Causality: Longer times (>3 hrs) may displace the DNA probes entirely via thiol exchange.
-
Rinsing: Rinse thoroughly with Deionized Water and then Ethanol to remove physically adsorbed (unbound) MCH.
-
Validation: Perform Cyclic Voltammetry (CV) using Ferricyanide
. A well-formed MCH SAM will block electron transfer, reducing the peak current significantly compared to bare gold.
Protocol B: Synthesis of 6-(methylsulfonyl)hexan-1-ol
Use this protocol if you require the sulfone as a reference standard (e.g., for HPLC metabolite tracking).
-
Starting Material: Begin with 6-mercapto-1-hexanol .[6][3][4][7][8][9]
-
Step 1: Methylation (Thiol
Thioether)-
Dissolve MCH (1 eq) in DMF.
-
Add Potassium Carbonate (
, 1.5 eq) and Methyl Iodide (MeI, 1.1 eq). -
Stir at RT for 2 hours.
-
Result: 6-(methylthio)hexan-1-ol.
-
-
Step 2: Oxidation (Thioether
Sulfone)-
Dissolve the thioether in Dichloromethane (DCM).
-
Add m-CPBA (meta-chloroperoxybenzoic acid, 2.5 eq) slowly at 0°C.
-
Stir at RT for 4 hours.
-
Workup: Wash with
(to quench peroxide) and . -
Result:6-(methylsulfonyl)hexan-1-ol .
-
-
Characterization: Look for the disappearance of the S-H stretch (2550 cm⁻¹) and appearance of strong Sulfone stretches (
) at ~1140 cm⁻¹ and ~1300 cm⁻¹ in IR.
Medicinal Chemistry & Metabolism Context
In drug development, distinguishing between these functionalities is vital for Structure-Activity Relationships (SAR) .
-
Metabolic Liability (MCH): Thiols are "soft" nucleophiles. In vivo, they are rapidly conjugated (Glucuronidation) or methylated (S-Methyltransferases) and then oxidized to sulfoxides and sulfones.
-
Bioisosterism (Sulfone): The sulfone moiety is often used to replace a carbonyl or ether group. It is a strong hydrogen bond acceptor but acts as an electron-withdrawing group (EWG).
-
Why use 6-(methylsulfonyl)hexan-1-ol? It serves as a polar, non-reactive linker . Unlike MCH, it will not form disulfide bridges with proteins, making it a "safe" spacer in biological assays where covalent conjugation is not desired.
-
Metabolic Pathway Diagram
Figure 2: The metabolic progression from the reactive MCH to the stable Sulfone analog.[6]
References
-
Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 105(4), 1103–1170. Link
-
Herne, T. M., & Tarlov, M. J. "Characterization of DNA Probes Immobilized on Gold Surfaces." Journal of the American Chemical Society, 119(38), 8916–8920. Link
-
Sigma-Aldrich. "6-Mercapto-1-hexanol Product Specification & Safety Data Sheet." Link
-
Connelly, S., et al. "Oxidation of Thiol-Based SAMs: Implications for Biosensor Stability." Analytical Chemistry, 85(12), 5892–5899. Link
-
DrugBank Online. "Sulfone Moiety in Pharmaceutical Design and Metabolism." Link[10]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluation of Polytyramine Film and 6-Mercaptohexanol Self-Assembled Monolayers as the Immobilization Layers for a Capacitive DNA Sensor Chip: A Comparison [mdpi.com]
- 6. 6-Mercapto-1-hexanol | C6H14OS | CID 560126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Mercapto-1-hexanol 6-Mercaptohexanol [sigmaaldrich.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of Sulfone-Containing C6 Alcohol Linkers in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate landscape of modern drug development, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety has evolved from a simple covalent tether to a critical determinant of therapeutic success. Its composition, length, and physicochemical properties profoundly influence the stability, solubility, pharmacokinetics (PK), and ultimate efficacy of a drug candidate. This guide provides an in-depth technical exploration of a specific and increasingly important class of linkers: sulfone-containing C6 alcohol linkers. We will delve into the causality behind their design, their synthesis, and their strategic application, offering field-proven insights for their effective implementation in drug discovery programs.
The Rationale for Sulfone-Containing C6 Alcohol Linkers: A Trifecta of Stability, Tunability, and Functionality
The selection of a linker is a multi-parameter optimization challenge. The ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient payload delivery at the target site.[1][] Sulfone-containing C6 alcohol linkers have emerged as a compelling solution due to a unique combination of properties imparted by their constituent parts: the sulfone group, the C6 alkyl chain, and the terminal alcohol.
The Sulfone Group: A Pillar of Stability and a Modulator of Physicochemical Properties
The sulfone group (R-SO₂-R') is a key architectural feature, bestowing significant chemical and metabolic stability upon the linker.[3] This stability is crucial for maintaining the integrity of ADCs and PROTACs during their transit through the bloodstream.[1][4] Furthermore, the polar nature of the sulfone moiety can help to mitigate the hydrophobicity of complex drug molecules, potentially improving aqueous solubility and reducing aggregation – a common challenge in ADC development.[4]
The C6 Alkyl Chain: A Tunable Spacer for Optimal Biological Activity
The six-carbon alkyl chain provides a balance of flexibility and length, which is critical for the proper functioning of bifunctional molecules like PROTACs and ADCs. In PROTACs, the linker length is a key determinant of the ability to form a stable ternary complex between the target protein and the E3 ligase.[] Similarly, in ADCs, the linker length can influence the accessibility of the payload to its intracellular target.[5] The C6 length often represents a sweet spot, providing sufficient separation between the two functional ends of the molecule without introducing excessive lipophilicity that could negatively impact cell permeability and pharmacokinetic properties.[6]
The Terminal Alcohol: A Versatile Handle for Bioconjugation
The primary alcohol at the terminus of the C6 chain serves as a versatile functional handle for subsequent conjugation to either the payload or the targeting moiety. This hydroxyl group can be readily activated or converted to other functional groups, such as halides or azides, to facilitate a wide range of bioconjugation strategies.
Synthesis of Sulfone-Containing C6 Alcohol Linkers: A Step-by-Step Guide
The synthesis of a representative sulfone-containing C6 alcohol linker, 6-(phenylsulfonyl)hexan-1-ol, can be achieved through a reliable two-step process starting from the commercially available 6-chloro-1-hexanol.
Experimental Protocol: Synthesis of 6-(Phenylsulfonyl)hexan-1-ol
This protocol outlines a two-step synthesis involving a nucleophilic substitution to introduce the thioether, followed by an oxidation to form the sulfone.
Step 1: Synthesis of 6-(Phenylthio)hexan-1-ol
-
Reaction: Nucleophilic substitution of the chloride in 6-chloro-1-hexanol with sodium thiophenoxide.
-
Materials:
-
6-Chloro-1-hexanol
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 eq) in methanol.
-
Cool the solution in an ice bath and add a solution of sodium hydroxide (1.0 eq) in water dropwise.
-
To this solution, add 6-chloro-1-hexanol (1.0 eq) and allow the reaction to warm to room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-(phenylthio)hexan-1-ol.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Oxidation of 6-(Phenylthio)hexan-1-ol to 6-(Phenylsulfonyl)hexan-1-ol
-
Reaction: Oxidation of the sulfide to a sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[7][8]
-
Materials:
-
6-(Phenylthio)hexan-1-ol
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
-
Procedure:
-
Dissolve 6-(phenylthio)hexan-1-ol in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (in slight excess, e.g., 2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction for the disappearance of the starting material and the intermediate sulfoxide by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-(phenylsulfonyl)hexan-1-ol.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic route to 6-(phenylsulfonyl)hexan-1-ol.
Physicochemical Properties and Their Impact on Drug Performance
The incorporation of a sulfone-containing C6 alcohol linker significantly influences the physicochemical properties of the resulting drug conjugate. Understanding these effects is paramount for rational drug design.
| Property | Sulfone-Containing C6 Linker | Alkyl Linker (C6) | PEG Linker (e.g., PEG4) | Rationale and Impact on Drug Performance |
| Hydrophobicity (LogP) | Moderate | High | Low | The sulfone group increases polarity compared to a simple alkyl chain, leading to a more moderate LogP. This can improve aqueous solubility and reduce non-specific binding. PEG linkers are the most hydrophilic. |
| Aqueous Solubility | Moderate | Low | High | The polarity of the sulfone group enhances water solubility compared to a purely aliphatic linker, which is beneficial for formulation and bioconjugation. |
| Chemical Stability | High | High | Moderate | The sulfone group is chemically robust and resistant to metabolic degradation, contributing to a longer plasma half-life of the drug conjugate.[4] |
| Flexibility | Moderate | High | High | The C6 alkyl chain provides flexibility, which is important for achieving the optimal conformation for target engagement. |
| Cell Permeability | Moderate | High | Low | The balance of lipophilicity and polarity in sulfone-containing linkers can provide a favorable profile for passive cell membrane permeability.[9][10] Highly polar PEG linkers may hinder passive diffusion. |
Applications in Drug Discovery: Case Studies and Strategic Considerations
Sulfone-containing linkers are being increasingly explored in both PROTAC and ADC development, where their unique properties can be leveraged to address specific challenges.
Non-Cleavable Sulfone Linkers in PROTACs and Covalent Inhibitors
In their non-cleavable form, sulfone-containing linkers provide a stable connection between the warhead and the E3 ligase ligand in a PROTAC. This stability ensures that the PROTAC molecule remains intact to facilitate the formation of the ternary complex and subsequent protein degradation.[]
Logical Relationship in PROTAC Action:
Caption: Sulfatase-mediated drug release from an ADC.
This strategy offers several advantages:
-
Enhanced Stability: Aryl sulfate linkers have demonstrated high stability in human and mouse plasma, minimizing premature drug release. [5][]* Improved Solubility: The sulfate group imparts hydrophilicity, which can improve the solubility of the linker and the overall ADC. [12]* Traceless Release: The self-immolative mechanism allows for the release of an unmodified payload, which is often crucial for maximal efficacy. [5]
Conclusion and Future Perspectives
Sulfone-containing C6 alcohol linkers represent a valuable and versatile tool in the drug discovery arsenal. Their inherent stability, coupled with the tunability of the C6 alkyl chain and the synthetic versatility of the terminal alcohol, makes them highly attractive for the development of both ADCs and PROTACs. The emergence of sulfatase-cleavable strategies further expands their utility, offering a robust and selective mechanism for intracellular drug release.
As our understanding of the intricate interplay between linker chemistry and biological outcomes continues to grow, we can expect to see the rational design and application of sulfone-containing linkers play an increasingly important role in the development of next-generation targeted therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and harness the potential of this promising linker technology.
References
-
Bargh, J. D., Walsh, S. J., Isidro-Llobet, A., Omarjee, S., Carroll, J. S., & Spring, D. R. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical Science, 11(9), 2375–2380. [Link]
-
Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. 8(18), 419-423. [Link]
- Google Patents. (n.d.). WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
- Mangaonkar, S. R., & Singh, F. V. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.
-
Meibom, D., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. [Link]
-
Njardarson, J. T., & Scott, K. A. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376(1), 5. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved February 8, 2024, from [Link]
-
Organic Syntheses. (n.d.). 1-Hexanol, 6-chloro-. Retrieved February 8, 2024, from [Link]
-
Petry, F., et al. (2024). Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. Cancers, 16(3), 633. [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
-
Walles, M., Connor, A., & Hainzl, D. (2017). ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development. Current topics in medicinal chemistry, 17(32), 3463–3475. [Link]
- Wang, S., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 686793.
-
Creative Biolabs. (n.d.). Non-Cleavable Linker Synthesis Service. Retrieved February 8, 2024, from [Link]
-
Spring, D. R., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. David Spring's group. [Link]
-
TSI Journals. (n.d.). A SOLID STATE OXIDATION METHOD FOR THE SYNTHESIS OF SULFONES USING OXONE. Retrieved February 8, 2024, from [Link]
-
Waters Corporation. (n.d.). Rapid Determination Of The Pharmacokinetics, Metabolism, Elimination And Tissue Distribution Of A PROTACs Drug Using UHPLC. Retrieved February 8, 2024, from [Link]
-
Arvinas. (n.d.). PROTAC targeted protein degraders: the past is prologue. Retrieved February 8, 2024, from [Link]
-
AxisPharm. (2024, June 6). Advances in ADC Linker Research. [Link]
-
Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia, 76(4), 341-347. [Link]
-
Creative Biolabs. (n.d.). Noncleavable Linkers. Retrieved February 8, 2024, from [Link]
-
Bargh, J. D. (2021). The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. Apollo - University of Cambridge Repository. [Link]
-
Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFINIC ACID. Retrieved February 8, 2024, from [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
ResearchGate. (n.d.). Reported drugs molecules containing sulfone moiety. Retrieved February 8, 2024, from [Link]
Sources
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates [repository.cam.ac.uk]
Hydroxy hexyl methyl sulfone building block
The -Hydroxyalkyl Methyl Sulfone Scaffold: A Versatile C6 Building Block for Physicochemical Optimization
Executive Summary
In the landscape of modern medicinal chemistry, the hydroxy hexyl methyl sulfone moiety (specifically 6-(methylsulfonyl)hexan-1-ol and its isomers) represents a strategic "linker-handle" building block. Unlike simple alkyl chains which contribute only lipophilicity, this scaffold integrates a polar, metabolically stable methyl sulfone (
This guide analyzes the utility of this building block in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design. It details the physicochemical advantages of the sulfone group over carbonyl bioisosteres, provides a robust, self-validating synthetic protocol, and explores its role in modulating LogP and aqueous solubility without sacrificing permeability.
Chemical Identity & Physicochemical Logic[1]
The Core Structure
The primary focus of this guide is 6-(methylsulfonyl)hexan-1-ol (CAS: Generic structure class), a bifunctional C6 alkane chain.
-
Terminus A (Functional Handle): Primary hydroxyl (
). Used for esterification, etherification, or conversion to leaving groups (mesylate/tosylate) for coupling. -
Linker: Hexyl chain (
). Provides spatial separation and conformational flexibility. -
Terminus B (Physicochemical Modulator): Methyl sulfone (
). A strong hydrogen bond acceptor (HBA) with zero hydrogen bond donor (HBD) character.
Why Methyl Sulfone?
The methyl sulfone group is a superior bioisostere for ketones and esters due to its unique electronic profile:
-
Metabolic Stability: Unlike ketones (prone to reduction) or esters (prone to hydrolysis), the sulfone is highly resistant to oxidative CYP450 metabolism and hydrolytic cleavage.
-
Dipole Moment: The sulfone group possesses a strong dipole (
4.5 D), enhancing aqueous solubility compared to ether or alkyl analogs. -
Geometry: The tetrahedral geometry of the sulfur atom creates a distinct 3D vector compared to the planar carbonyl, offering alternative binding interactions in active sites.
Visualizing the Bioisostere Logic
The following diagram illustrates the structural and electronic comparison between the methyl sulfone linker and traditional alkyl/ether linkers.
Caption: Comparative analysis of linker strategies. The methyl sulfone moiety offers an optimal balance of polarity and metabolic stability compared to alkyl or ether chains.
Synthetic Methodology: A Robust Protocol
The synthesis of 6-(methylsulfonyl)hexan-1-ol is best achieved via a two-step sequence: Nucleophilic S-Alkylation followed by Oxidative Functionalization . This route avoids the handling of volatile and odorous methanethiol gas by using sodium thiomethoxide salts.
Step 1: S-Alkylation (Sulfide Formation)
Reaction: 6-Chlorohexan-1-ol + NaSMe
-
Reagents: 6-Chlorohexan-1-ol (1.0 eq), Sodium thiomethoxide (NaSMe, 1.2 eq), DMF (anhydrous).
-
Protocol:
-
Dissolve 6-chlorohexan-1-ol in anhydrous DMF (0.5 M) under
atmosphere. -
Cool to 0°C. Add NaSMe portion-wise to control exotherm.
-
Allow to warm to RT and stir for 4–6 hours. Note: Iodine catalysis (5 mol%) can accelerate substitution of the chloride.
-
Validation: Monitor by TLC (stain with KMnO4; sulfide oxidizes instantly).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).
-
Step 2: Chemoselective Oxidation
Reaction: 6-(Methylthio)hexan-1-ol + Oxidant
-
Choice of Oxidant:
-
m-CPBA: Common but generates benzoic acid byproduct; difficult to separate from polar alcohols.
-
Oxone (Potassium peroxymonosulfate):Recommended. Water-soluble, inexpensive, and highly selective for sulfones over alcohols.
-
-
Detailed Protocol (Oxone Method):
-
Dissolve the sulfide intermediate (1.0 eq) in MeOH:H2O (1:1 v/v).
-
Add Oxone (2.5 eq) as a solid in one portion at 0°C. The slurry will turn white.
-
Stir vigorously at RT for 4 hours.
-
Critical Control Point: Ensure pH stays < 7 to prevent potential side reactions, though sulfones are stable.
-
Quench: Filter off solid salts. Treat filtrate with aqueous sodium bisulfite (
) to destroy excess oxidant (test with starch-iodide paper: blue = active oxidant). -
Extraction: Extract with DCM. The sulfone alcohol is polar; multiple extractions may be needed.
-
Synthetic Workflow Diagram
Caption: Step-wise synthesis of the hydroxy hexyl methyl sulfone building block using a high-yield, scalable Oxone oxidation route.
Applications in Drug Discovery[2][3]
PROTAC Linker Design
Proteolysis Targeting Chimeras (PROTACs) require linkers that span the E3 ligase and the Target Protein.
-
Challenge: Pure PEG linkers often suffer from oxidative degradation. Pure alkyl chains are too hydrophobic (high LogP), leading to poor oral bioavailability.
-
Solution: The hydroxy hexyl methyl sulfone acts as a "chimeric" linker. The hexyl chain provides the necessary length (approx. 8–10 Å), while the methyl sulfone acts as an internal "solubilizing break" that lowers LogP without introducing metabolic liability.
Fragment Elaboration
In fragment-based design, growing a hit molecule to increase potency often requires reaching into a solvent-exposed pocket.
-
Strategy: Attach the hydroxy hexyl methyl sulfone to a core scaffold. The sulfone moiety can interact with solvent water networks or specific backbone amides (via H-bonding) at the pocket's edge, anchoring the molecule and improving residence time.
Quantitative Data Summary
| Property | Alkyl Chain (Hexyl) | PEG Chain (PEG-2) | Methyl Sulfone Hexyl |
| LogP Contribution | High (+3.0) | Low (-0.5) | Moderate (+0.8) |
| H-Bond Acceptors | 0 | 2 | 2 (Strong) |
| Metabolic Stability | High | Low (Oxidation) | High |
| Aqueous Solubility | Poor | Excellent | Good |
| Crystalline Prop. | Waxy/Oil | Oil | Solid (Often) |
Table 1: Comparison of the methyl sulfone hexyl linker against standard medicinal chemistry linkers.
References
-
Synthesis of
-Methylsulfinyl- and -Methylsulfonylalkyl Glucosinolates. Source: MDPI, Molecules. Context: Describes the selective S-oxidation of -methylsulfanyl analogs to sulfones using controlled oxidation protocols. URL:[Link] -
A Reagent to Access Methyl Sulfones. Source: NIH / ChemRxiv. Context: Discusses novel reagents for installing methyl sulfone groups and their utility in late-stage functionalization of heteroaromatics. URL:[Link]
-
Synthesis and Biological Properties of Aryl Methyl Sulfones. Source: PubMed. Context: Validates the use of methyl sulfone groups to replace carboxylic acids, improving COX inhibition potency and safety profiles.[1] URL:[Link]
A Technical Guide to Bifunctional Sulfone Linkers in PROTAC Design
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[4][5][6] While often perceived as a simple spacer, the linker's composition, length, and rigidity profoundly influence a PROTAC's physicochemical properties, cell permeability, and ability to form a productive ternary complex.[4][7][8] This guide provides an in-depth exploration of a specific and highly promising class of linkers: those incorporating the sulfone moiety. We will dissect the chemical rationale for their use, detail their synthesis and integration into PROTACs, and provide field-proven insights into their application for developing next-generation protein degraders.
Introduction: The Central Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that bridges the two.[1] The primary function of a PROTAC is to induce proximity between the POI and the E3 ligase, facilitating the transfer of ubiquitin to the POI.[4][9] This polyubiquitination marks the POI for degradation by the 26S proteasome.[]
Historically, linkers were often simple alkyl chains or polyethylene glycol (PEG) units.[4][10] However, the field of "linkerology" has rapidly evolved, demonstrating that the linker is a critical determinant of a PROTAC's overall performance.[11] An optimized linker must balance several competing factors:
-
Solubility and Permeability: PROTACs are often large molecules that challenge the traditional rules of drug-likeness, making cell permeability and aqueous solubility significant hurdles.[7][12] The linker's chemical nature can be tuned to enhance these properties.[8][13]
-
Ternary Complex Formation: The linker's length, rigidity, and conformational preferences dictate the spatial orientation of the POI and E3 ligase.[4][5] This geometry is crucial for forming a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination.[8]
-
Metabolic Stability: The linker must be robust enough to avoid premature metabolism, ensuring the PROTAC remains intact to perform its function.[8]
The sulfone group has emerged as a valuable functional group in medicinal chemistry and is finding increasing application in PROTAC linker design to address these challenges.
The Sulfone Moiety: A Versatile Tool for Linker Design
The sulfone group (R-SO₂-R') is a sulfur atom bonded to two oxygen atoms and two carbon atoms. Its unique electronic and steric properties offer several advantages when incorporated into a PROTAC linker.
Key Physicochemical Properties of Sulfones:
-
Polarity and Hydrogen Bonding: The S=O bonds are highly polar and can act as hydrogen bond acceptors. This can improve the solubility of the PROTAC molecule, a common challenge for these high molecular weight compounds.[12]
-
Metabolic Stability: Sulfones are generally resistant to metabolic degradation, which can enhance the in vivo half-life of the PROTAC.
-
Conformational Constraint: The tetrahedral geometry of the sulfone group can introduce a degree of rigidity into the linker, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for ternary complex formation.
-
Synthetic Versatility: Sulfones can be synthesized from readily available thioethers through well-established oxidation protocols, allowing for straightforward incorporation into complex linker architectures.
By strategically placing sulfone groups within a linker, researchers can fine-tune the physicochemical properties of the resulting PROTAC to optimize its degradation efficiency and drug-like characteristics.
Design and Synthesis of Bifunctional Sulfone Linkers
The modular nature of PROTACs allows for the systematic assembly of degraders from three core components.[1] The synthesis of a bifunctional sulfone linker is a key step in this process, requiring the installation of two orthogonal reactive handles for subsequent conjugation to the warhead and anchor ligands.
General Synthetic Strategy
A common and effective approach involves the synthesis of a thioether precursor, followed by oxidation to the corresponding sulfone. This strategy allows for the introduction of diverse functionalities.
Caption: General workflow for synthesizing a sulfone-based PROTAC.
Detailed Experimental Protocol: Synthesis of a Bifunctional Sulfone Linker
This protocol describes a representative synthesis of a bifunctional linker containing a sulfone, a terminal amine (for coupling to a warhead), and a terminal carboxylic acid (for coupling to an anchor ligand like a VHL or CRBN binder).
Protocol 1: Synthesis of a Bifunctional Sulfone Linker
Objective: To synthesize tert-butyl (2-((2-(carboxymethyl)phenyl)sulfonyl)ethyl)carbamate.
Materials:
-
2-Mercaptobenzoic acid
-
tert-butyl (2-bromoethyl)carbamate
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Meta-chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
Step 1: Thioether Formation
-
To a stirred solution of 2-mercaptobenzoic acid (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (2.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Rationale: The sodium hydride acts as a base to deprotonate the thiol, forming a thiolate which is a potent nucleophile. This thiolate then displaces the bromide from the protected aminoethyl fragment via an S_N2 reaction to form the thioether.
-
Quench the reaction by slowly adding water. Acidify the mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the thioether intermediate.
-
Self-Validation: Confirm the structure and purity of the thioether intermediate by LC-MS and ¹H NMR spectroscopy.
Step 2: Oxidation to Sulfone
-
Dissolve the thioether intermediate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Rationale: m-CPBA is a common, effective, and relatively safe oxidizing agent for converting sulfides to sulfones. Using a slight excess ensures complete conversion.
-
Stir the reaction at room temperature for 4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the final bifunctional sulfone linker.
-
Self-Validation: The final product should be characterized by LC-MS to confirm the expected mass increase due to the addition of two oxygen atoms, and by ¹H and ¹³C NMR to confirm the structure.
Application and Performance of Sulfone-Based PROTACs
The true test of a linker's utility lies in the performance of the final PROTAC. The incorporation of a sulfone moiety can positively impact degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).
Caption: Mechanism of Action for a sulfone-linker-based PROTAC.
Case Study Comparison
While direct, publicly available side-by-side comparisons of identical PROTACs with and without sulfone linkers are emerging, we can extrapolate from general principles and related studies. The "linkerology" of PROTACs is an empirical science where small changes can lead to large differences in activity.[11]
Table 1: Hypothetical Comparison of Linker Effects on PROTAC Performance
| Linker Type | Key Characteristics | Expected Impact on DC₅₀ | Expected Impact on Permeability (PAMPA) | Rationale |
| Alkyl Chain | Hydrophobic, flexible | Variable | Moderate to High | Flexibility may not enforce a productive conformation. Hydrophobicity aids passive diffusion. |
| PEG Chain | Hydrophilic, flexible | Often Potent | Low to Moderate | Hydrophilicity improves solubility but can hinder membrane crossing.[10] |
| Sulfone-Alkyl | Polar, semi-rigid, H-bond acceptor | Potentially Improved | Moderate | The polar sulfone group can enhance solubility, while the semi-rigid nature can favor a productive ternary complex. The overall permeability will depend on the balance with hydrophobic regions. |
This table is a generalized representation. Actual results are highly dependent on the specific POI, E3 ligase, and overall PROTAC structure.
Cellular Evaluation Workflow
Once a sulfone-based PROTAC is synthesized, its biological activity must be assessed.
Protocol 2: Cellular Evaluation of a PROTAC
Objective: To determine the degradation efficiency (DC₅₀ and Dₘₐₓ) of a synthesized PROTAC in a relevant cell line.
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF-7 for ERα)
-
Synthesized PROTAC
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium from a concentrated DMSO stock. The final DMSO concentration should be ≤ 0.1%. Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. This is crucial for equal loading in the next step.
-
Western Blotting:
-
Normalize the protein concentration for all samples and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the POI overnight at 4 °C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash again and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash thoroughly and apply ECL substrate.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence detector.
-
Quantify the band intensities for the POI and the loading control using software like ImageJ.
-
Normalize the POI band intensity to the loading control for each lane.
-
Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum percentage of degradation).
-
Self-Validation: A successful experiment will show a concentration-dependent decrease in the POI level, while the loading control remains constant across all lanes.
-
Advantages and Future Directions
Advantages of Sulfone Linkers:
-
Tunable Physicochemical Properties: Offers a handle to improve solubility and metabolic stability.
-
Structural Influence: Can impart beneficial conformational rigidity to the linker, potentially improving ternary complex stability and degradation efficiency.
-
Synthetic Tractability: Can be readily synthesized using reliable and scalable chemical methods.
Limitations and Future Directions: The development of PROTACs remains a highly empirical process.[] While sulfone linkers offer clear benefits, their optimal placement and context within a linker are still being explored. Future research will likely focus on:
-
Advanced Computational Modeling: Developing more accurate predictive models for how specific linker geometries, including those with sulfones, influence ternary complex formation and stability.[1]
-
Novel Sulfone Architectures: Exploring more complex linkers where sulfones are part of heterocyclic systems (e.g., sulfones in piperidine or other rings) to further control the linker's 3D shape.
-
"Smart" Linkers: Designing linkers that are cleaved or activated in specific cellular compartments or tissues, a concept where the stability of the sulfone group could be modulated.
Conclusion
Bifunctional sulfone linkers represent a significant advancement in the field of PROTAC design. Moving beyond the concept of a simple spacer, these linkers provide medicinal chemists with a powerful tool to rationally tune the properties of protein degraders. By leveraging the unique polarity, metabolic stability, and conformational influence of the sulfone moiety, researchers can overcome common challenges such as poor solubility and permeability, ultimately accelerating the development of potent and effective PROTAC therapeutics. The continued exploration of novel sulfone-containing architectures, guided by both empirical screening and computational design, promises to further unlock the potential of targeted protein degradation.
References
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central.[Link]
-
Optimizing PROTAC Design with Quality Linkers: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.[Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate.[Link]
-
PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. SciSpace.[Link]
-
Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform. Receptor.AI.[Link]
- WO2013036857A1 - Sulfone linkers.
-
ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. MDPI.[Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PMC.[Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.[Link]
-
The linkers in PROTAC design. ResearchGate.[Link]
-
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. ChemRxiv.[Link]
-
Improve your protein degrader design with new ways to discover E3 ligase ligands. NanoTemper.[Link]
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate.[Link]
-
Established and underexplored sulfur-based functional groups in drug discovery. ResearchGate.[Link]
-
Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PMC.[Link]
-
Integrated Solutions for PROTACs. Syngene.[Link]
-
Sulfone containing examples of bioactive ingredients and technically relevant compounds. ResearchGate.[Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. explorationpub.com [explorationpub.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. m.youtube.com [m.youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. syngeneintl.com [syngeneintl.com]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Methanesulfonyl-hexan-1-ol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methanesulfonyl-hexan-1-ol, a bifunctional organic molecule featuring a primary alcohol and a terminal methylsulfonyl group. While specific experimental data for this compound is not extensively available in public databases, this document extrapolates its molecular formula, calculates its molecular weight, and outlines a plausible synthetic pathway. Furthermore, it delves into the predicted physicochemical properties and explores its potential applications, particularly within the realm of drug discovery and medicinal chemistry, by drawing parallels with well-characterized analogous sulfone-containing compounds. This guide aims to serve as a foundational resource for researchers interested in the synthesis and utilization of ω-hydroxyalkyl methyl sulfones.
Introduction and Core Molecular Attributes
This compound is an aliphatic organic compound that possesses two key functional groups: a primary hydroxyl (-OH) group at one end of a six-carbon chain and a methanesulfonyl (-SO₂CH₃) group at the other. This unique bifunctionality makes it a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. The presence of the highly polar sulfone moiety is of significant interest in medicinal chemistry for its ability to modulate the physicochemical properties of a lead compound, such as solubility and metabolic stability.
Based on its constituent functional groups, the molecular formula for this compound has been determined to be C₇H₁₆O₃S. The molecular weight is calculated from the atomic weights of its constituent elements.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₃S | Deduced from structure |
| Molecular Weight | 180.27 g/mol | Calculated |
| IUPAC Name | 6-(methylsulfonyl)hexan-1-ol |
While a dedicated CAS number for this specific compound is not readily found in major chemical databases, a structurally related compound, 6-Mercaptohexan-1-ol, has the CAS number 1633-78-9.[1][2][3] It is crucial for researchers to distinguish between these two compounds, as their chemical properties and reactivity will differ significantly due to the different oxidation states of the sulfur atom.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from a readily available precursor, such as 6-bromo-1-hexanol or its corresponding thiol. A common and effective method for the formation of sulfones is the oxidation of sulfides.
A general protocol for the synthesis of alkyl sulfones from the corresponding thiol involves the initial S-alkylation followed by oxidation. For the synthesis of this compound, a likely pathway would start with 6-mercaptohexan-1-ol.
Experimental Protocol: Synthesis via Oxidation of 6-(Methylthio)hexan-1-ol
This protocol is a generalized procedure based on established methods for the oxidation of sulfides to sulfones.
Step 1: Synthesis of 6-(Methylthio)hexan-1-ol
-
To a solution of 6-mercaptohexan-1-ol in a suitable solvent such as ethanol or methanol, add one equivalent of a base like sodium hydroxide or sodium ethoxide to form the thiolate.
-
To this solution, add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-(methylthio)hexan-1-ol, which can be purified by column chromatography.
Step 2: Oxidation to this compound
-
Dissolve the 6-(methylthio)hexan-1-ol in a suitable solvent, such as dichloromethane or acetic acid.
-
Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The use of a catalyst like tantalum carbide can facilitate the oxidation with hydrogen peroxide to afford the sulfone.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, work up the reaction by quenching any excess oxidizing agent and neutralizing the solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude this compound.
-
Purify the final product by column chromatography or recrystallization.
Caption: Synthetic pathway for this compound.
Physicochemical Properties and the Role of the Methylsulfonyl Group
The physicochemical properties of this compound are largely dictated by the interplay between the hydrophilic alcohol and sulfone groups and the hydrophobic hexyl chain.
Predicted Properties:
-
Polarity and Solubility: The methylsulfonyl group is a highly polar, hydrogen-bond accepting moiety. This, in conjunction with the hydrogen-bond donating and accepting capabilities of the hydroxyl group, is expected to confer a significant degree of polarity to the molecule. It is predicted to be soluble in polar organic solvents and have some solubility in water.
-
Boiling and Melting Points: The presence of strong intermolecular hydrogen bonding due to the alcohol and sulfone groups would suggest that this compound has relatively high boiling and melting points compared to non-polar alkanes of similar molecular weight.
-
Chemical Stability: The sulfone group is generally stable to hydrolysis and resistant to reduction at the sulfur atom.[4]
The incorporation of a methylsulfonyl group into a molecule is a common strategy in drug design for several reasons:
-
Improved Solubility: The polarity of the sulfone can enhance the aqueous solubility of a drug candidate, which is often a critical factor for bioavailability.[4]
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[4]
-
Modulation of Lipophilicity: The introduction of a sulfone can decrease the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups, such as carbonyls or phosphates, allowing for the fine-tuning of a molecule's biological activity.
-
Enhanced Target Binding: The oxygen atoms of the sulfone group can act as hydrogen bond acceptors, potentially leading to stronger interactions with biological targets.
Applications in Drug Discovery and Development
The bifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The sulfone moiety is found in a number of approved drugs and clinical candidates.[1]
Potential Applications:
-
Linker Molecule: The hydroxyl group can be readily derivatized to attach this molecule to other pharmacophores or to a solid support for use in combinatorial chemistry.
-
Scaffold for Novel Inhibitors: The sulfone group is a key feature in many enzyme inhibitors. This compound could serve as a starting point for the design of novel inhibitors for various targets.
-
Pro-drug Design: The alcohol functionality could be esterified to create a pro-drug that is later hydrolyzed in vivo to release the active sulfone-containing compound.
The sulfonyl functional group is prevalent in a wide range of therapeutic agents, including anti-inflammatory, antibacterial, antifungal, and antitumor drugs.[5] The incorporation of a methylsulfonyl group, as is present in this compound, can be a key strategy in the rational design of new drug candidates.
Analytical Characterization
The characterization of this compound would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, with characteristic signals for the methyl group of the sulfone, the methylene groups of the hexyl chain, and the methylene group adjacent to the hydroxyl group.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretch of the alcohol and the S=O stretches of the sulfone group.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques would be used to assess the purity of the synthesized compound.
Conclusion
This compound represents a potentially valuable, yet under-explored, chemical entity for applications in organic synthesis and medicinal chemistry. Its bifunctional nature, combining a reactive hydroxyl group with a polar and stable methylsulfonyl moiety, makes it an attractive building block for the construction of novel molecules with tailored physicochemical and pharmacological properties. While direct experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis, predicted properties, and potential applications, thereby encouraging further investigation into its utility in drug discovery and development.
References
-
PubChem. 6-Mercapto-1-hexanol. [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
-
PubChem. 6-Methanesulfonylhex-1-yne. [Link]
-
PubChem. 6-Mercapto-1-hexanol. [Link]
-
PubChem. (3R)-3-(Methylsulfanyl)hexan-1-OL. [Link]
-
Zhao, C., et al. (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 679-734. [Link]
-
Moncrieff, J. (1994). Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Analytical Chemistry, 46(12), 1770-1774. [Link]
-
ChemRxiv. A New Reagent to Access Methyl Sulfones. [Link]
-
Cheméo. Chemical Properties of 1-Hexanol (CAS 111-27-3). [Link]
-
ChemRxiv. A New Reagent to Access Methyl Sulfones. [Link]
-
Kong, J. Y., et al. (2014). Identification of the Sulfone Functionality in Protonated Analytes via Ion/Molecule Reactions in a Linear Quadrupole Ion Trap Mass Spectrometer. The Journal of Organic Chemistry, 79(20), 9629-9635. [Link]
-
Rakesh, K. P., et al. (2023). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. [Link]
-
Begum, M., et al. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis, 17(6), 436-456. [Link]
-
Kargar, H., et al. (2021). Oxovanadium and dioxomolybdenum complexes: synthesis, crystal structure, spectroscopic characterization and applications as homogeneous catalysts in sulfoxidation. Journal of Coordination Chemistry, 74(1-3), 226-243. [Link]
-
PubMed. Synthesis and biological properties of aryl methyl sulfones. [Link]
-
Wikipedia. 1-Hexanol. [Link]
-
Burchfield, H. P., et al. (1974). Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Analytical Chemistry, 46(12), 1770-1774. [Link]
-
NIST. 1-Hexanol. [Link]
-
The Good Scents Company. hexanol. [Link]
-
Subramaniam, P., & Sethuraman, S. (2019). Sulfones: An important class of organic compounds with diverse biological activities. Journal of the Serbian Chemical Society, 84(1), 1-24. [Link]
-
ChemRxiv. A New Reagent to Access Methyl Sulfones. [Link]
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. 6-Mercapto-1-hexanol | C6H14OS | CID 560126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (6S)-6-Methyloctan-1-ol | C9H20O | CID 13548104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Polar Non-Polymeric Linkers for Bioconjugation
Foreword: Beyond the Bridge
In the intricate world of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the linker is often perceived as a simple bridge.[1][2] This view, however, belies its profound impact on the overall success of the conjugate. The linker is not merely a connector; it is a critical modulator of stability, solubility, pharmacokinetics (PK), and efficacy.[3][4][5] Early ADC development frequently underestimated the linker's role, leading to suboptimal outcomes.[3] It has since become evident that rational linker design is as crucial as the choice of antibody or payload.
This guide moves beyond the basics to provide a deep dive into a specific, yet pivotal, class of linkers: polar non-polymeric linkers. These linkers are engineered to solve one of the most persistent challenges in the field—the inherent hydrophobicity of many potent cytotoxic payloads.[3][6] High hydrophobicity can trigger aggregation, accelerate clearance from the body, and increase the risk of immunogenicity and off-target toxicities.[3][5] By introducing polarity in a controlled, discrete manner, these linkers enhance the biopharmaceutical properties of the entire conjugate, paving the way for more effective and safer therapeutics.[6][7]
Here, we will explore the causality behind linker choices, dissect the chemical architectures that impart polarity, and provide field-proven protocols to empower researchers in their bioconjugation endeavors.
The Hydrophobicity Challenge in Bioconjugate Development
The majority of potent small-molecule drugs used as payloads in ADCs are hydrophobic.[3][8] This property, while often beneficial for membrane permeability, becomes a significant liability when multiple molecules are attached to a large, water-soluble antibody.[3][8] This fundamental mismatch in physicochemical properties is a primary driver of ADC failure.
Causality of Hydrophobicity-Induced Failure:
-
Aggregation: Hydrophobic payloads on the antibody surface seek to minimize contact with the aqueous environment, leading to intermolecular association and the formation of aggregates.[3][5] Aggregated ADCs are rapidly cleared from circulation, primarily by the liver, and can elicit an immune response.[3]
-
Poor Pharmacokinetics (PK): Increased hydrophobicity leads to faster clearance and reduced plasma half-life, limiting the time the ADC has to reach its target tumor cells.[3][8]
-
Off-Target Toxicity: Non-specific uptake by healthy tissues, particularly the liver, can be exacerbated by high hydrophobicity, leading to dose-limiting toxicities.[3][6]
The logical solution is to counterbalance the payload's hydrophobicity by incorporating hydrophilic elements into the linker. While polymeric linkers like polyethylene glycol (PEG) are a common strategy, this guide focuses on non-polymeric or discrete polar linkers, which offer precise control over molecular weight and structure, leading to more homogenous final products.
Caption: Impact of linker polarity on ADC properties and therapeutic index.
Architectural Classes of Polar Non-Polymeric Linkers
Polarity can be introduced through various chemical motifs. The choice of motif depends on the desired degree of hydrophilicity, the conjugation chemistry, and the release mechanism.
Discrete PEG (dPEG®) Linkers
Short, monodisperse polyethylene glycol chains are a popular choice for adding hydrophilicity.[6][8] Unlike traditional, polydisperse PEG polymers, discrete PEGs (dPEGs) have a defined structure and molecular weight, which is critical for producing homogenous ADCs.
-
Causality & Expertise: A dPEG spacer (e.g., PEG4, PEG8) physically shields the hydrophobic payload from the aqueous environment.[6] From a practical standpoint, a PEG length of around 8 units often provides an optimal balance, effectively improving solubility and PK without being excessively bulky, which could otherwise hinder antigen binding.[6][9]
-
Trustworthiness: The defined structure of dPEG linkers simplifies analytical characterization (e.g., via mass spectrometry) of the final ADC, ensuring batch-to-batch consistency.
Charged Group-Containing Linkers
Incorporating charged functional groups is a highly effective strategy to dramatically increase water solubility.
-
Sulfonates: Adding a sulfonate group (-SO₃⁻) introduces a permanent negative charge and significant hydrophilicity.[6] These linkers have been shown to enable conjugation at high drug-to-antibody ratios (DAR) with favorable physicochemical properties.[7]
-
Amines and Quaternary Ammonium Salts: Amino groups, which are protonated at physiological pH (-NH₃⁺), can impart polarity.[8] This can be achieved by incorporating basic amino acids like lysine into the linker structure.[8] Quaternary ammonium salts provide a permanent positive charge, further enhancing hydrophilicity.[6]
Peptide and Saccharide-Based Linkers
Short sequences of polar amino acids or single saccharide units can serve as effective hydrophilic spacers.[8]
-
Peptide Linkers: Sequences containing polar amino acids like glutamic acid (e.g., the EVCit linker) not only increase polarity but can also improve plasma stability compared to standard linkers.[8] The strategic placement of charged amino acids is key; placing them within a cleavable sequence can negatively affect enzymatic cleavage, while placing them outside the recognition motif is generally well-tolerated.[8]
-
Saccharide Linkers: Monosaccharides are inherently polar and can be incorporated to reduce the overall hydrophobicity of the ADC.[8]
Caption: Experimental workflow for cysteine-directed ADC synthesis.
Detailed Step-by-Step Methodology
Objective: To conjugate a Maleimide-dPEG4-Payload to a human IgG1 antibody, targeting the interchain disulfide bonds to achieve a DAR of 4.
Materials:
-
Antibody: Human IgG1 in PBS, pH 7.4
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP), 10 mM stock in water
-
Linker-Payload: Maleimide-dPEG4-Payload, 10 mM stock in DMSO
-
Buffers: PBS (pH 7.2), PBS with 5 mM EDTA (Degassed)
-
Quenching Agent: N-acetylcysteine, 100 mM stock in water
-
Equipment: Desalting columns (e.g., Zeba™ Spin), SEC and HIC columns, HPLC system, Mass Spectrometer.
Protocol:
-
Antibody Preparation:
-
Start with the antibody at a concentration of 5-10 mg/mL in PBS.
-
Self-Validation: Confirm initial antibody concentration via A280 measurement and purity/aggregation state via SEC-HPLC.
-
-
Reduction of Interchain Disulfides:
-
To the antibody solution, add TCEP to a final concentration of 2.5 equivalents per disulfide bond to be reduced. For an IgG1, targeting the four interchain disulfides requires a 10-fold molar excess of TCEP over the antibody.
-
Incubate at 37°C for 90 minutes.
-
Causality: TCEP is a potent, odorless reducing agent that selectively cleaves disulfide bonds. The incubation time and temperature are optimized for controlled reduction without denaturing the antibody.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove excess TCEP using a desalting column pre-equilibrated with degassed PBS containing 5 mM EDTA, pH 7.2.
-
Expertise: This step is critical. Residual TCEP will react with the maleimide linker, preventing conjugation. Using degassed buffer with a chelating agent like EDTA minimizes re-oxidation of the newly formed free thiols.
-
-
Conjugation Reaction:
-
Immediately add the Maleimide-dPEG4-Payload stock solution to the reduced antibody. Use a 1.5-fold molar excess of linker-payload per free thiol. (e.g., for 8 free thiols per antibody, use a 12-fold molar excess of linker-payload over the antibody).
-
Gently mix and incubate at room temperature for 2 hours or 4°C overnight. Protect from light if the payload is light-sensitive.
-
Causality: The maleimide group reacts specifically with the free sulfhydryl group of cysteine via a Michael addition reaction to form a stable thioether bond. [10][11]
-
-
Quenching the Reaction:
-
(Optional but recommended) Add N-acetylcysteine at a 2-fold molar excess relative to the initial amount of maleimide linker to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Trustworthiness: This step prevents any residual reactive linkers from cross-reacting with other molecules during storage or analysis.
-
-
Purification of the ADC:
-
Remove unreacted linker-payload and quenching agent by buffer exchange into the final formulation buffer (e.g., PBS, pH 7.4) using a desalting column or by size-exclusion chromatography (SEC) for higher purity.
-
-
Characterization and Validation:
-
Determine DAR: Use Hydrophobic Interaction Chromatography (HIC)-HPLC. The number of conjugated payloads increases hydrophobicity, leading to longer retention times. Peaks corresponding to DAR0, DAR2, DAR4, etc., can be resolved and quantified. Confirm with mass spectrometry.
-
Assess Aggregation: Use SEC-HPLC to quantify the percentage of high molecular weight species (aggregates). A successful conjugation should not significantly increase aggregation.
-
Confirm Purity: Use non-reducing and reducing SDS-PAGE to visualize the successful conjugation and integrity of the antibody chains.
-
Conclusion and Future Outlook
The rational design of polar non-polymeric linkers is a cornerstone of modern bioconjugate development. By directly addressing the challenge of payload hydrophobicity, these linkers enable the creation of more stable, soluble, and effective therapeutics with improved pharmacokinetic profiles. The move towards discrete, structurally defined linkers has been instrumental in producing homogenous conjugates, a key requirement for clinical translation.
Future innovations will likely focus on developing novel polar motifs and multi-functional linkers that can carry more than one payload or incorporate additional functionalities, such as imaging agents. As our understanding of the intricate interplay between the antibody, linker, and payload continues to grow, so too will our ability to engineer the next generation of highly targeted and potent bioconjugates.
References
- Cleavable Vs. Non-Cleavable Linkers in ADCs. (2023). Biotech Informers.
- Cleavable versus non-cleavable ADC linker chemistry. (2021). ProteoGenix.
- Liu, H., et al. (2021). Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Molecular Cancer Therapeutics.
- McCombs, J. R., & Owen, S. C. (2015).
- How Linker Design Drives the Success of Antibody-Drug Conjug
- Badesa, E., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery.
- Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates. (2019).
- Hoogenboom, J., & van Berkel, S. S. (2021). Enhancing the Polarity of the Linker-drug in ADCs. The Royal Society of Chemistry.
- Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.
- Bioconjugation applic
- Linkers for ADCs. (n.d.). NJ Bio, Inc.
- Cleavable vs. Non-Cleavable Linkers. (2021). BroadPharm.
- Singh, Y., & Palanimuthu, D. (2022). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules.
- Ren, D. A., & Fu, Z. (2024).
- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. (n.d.). BOC Sciences.
- D'Souza, C., et al. (2021). Linker Design and Impact on ADC Properties. The Royal Society of Chemistry.
- Lee, J., & Lee, Y. (2021).
- Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. (n.d.).
- 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! (2022). YouTube.
- ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjug
- Sulfhydryl-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
- Drug Conjugate Linkers and Their Effects on Drug Properties. (2023). WuXi AppTec DMPK.
- Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024). CAS.
- Click Chemistry Conjugations. (n.d.).
- Master ADC Linker Design: Strategies & Optimiz
- Shen, B. Q., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy.
- St. Amant, A. F. (2018). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry.
- An Overview of Recent Advances in Biomedical Applications of Click Chemistry. (2021).
- 5 List of common physical and chemical cross-linkers used in natural polymer-based NP fabrication. (n.d.).
- On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. (2020). Journal of the American Chemical Society.
- What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? (n.d.). BOC Sciences.
- Mills, B. J., et al. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. Journal of Pharmaceutical Sciences.
- Click chemistry. (n.d.). Wikipedia.
- Non-Cleavable Linker Products. (n.d.). BOC Sciences.
- Hydrophilic linkers for antibody drug conjugates. (2019).
- Maleimide and succinimide conjugation methods. (n.d.).
- On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. (2020). PubMed.
- Click Chemistry Overview. (n.d.). BOC Sciences.
- Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. (2013).
Sources
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. books.rsc.org [books.rsc.org]
- 9. purepeg.com [purepeg.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Sulfone and Sulfonamide Linkers: A Technical Guide for Drug Development Professionals
Introduction: The Sulfur-Oxygen Core in Modern Therapeutics
In the landscape of medicinal chemistry and drug development, the strategic selection of a chemical linker can be as critical as the pharmacophore itself. Linkers are not merely spacers; they are pivotal elements that influence a conjugate's stability, solubility, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the diverse chemical moieties employed as linkers, those containing a sulfur-oxygen core, specifically sulfones and sulfonamides, have garnered significant attention.[1][2] Both functional groups are prevalent in a wide array of marketed drugs, including antibiotics, cancer therapeutics, and diuretics, underscoring their pharmacological relevance and favorable properties.[2]
This guide provides an in-depth technical analysis of sulfone and sulfonamide linkers, moving beyond simple definitions to explore the nuanced differences in their chemical properties, synthesis, and strategic applications in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[][4][] Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in linker selection and conjugate design.
First, let's establish the fundamental structures that define these two classes of linkers.
Caption: Core chemical structures of Sulfone and Sulfonamide linkers.
At first glance, the difference appears to be a single nitrogen atom. However, the substitution of a carbon or sulfur-bound atom in a sulfone with a nitrogen atom in a sulfonamide introduces profound changes in geometry, electronic properties, and biological behavior. This guide will dissect these differences to illuminate the causality behind experimental choices in modern drug design.
Part 1: A Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The decision to employ a sulfone versus a sulfonamide linker is driven by a careful consideration of their distinct properties. The presence of the N-H group in primary and secondary sulfonamides, in particular, creates a cascade of differences that impact everything from metabolic stability to target engagement.
Chemical and Metabolic Stability: The Inert vs. The Modulatable
Sulfone Linkers: The sulfone group (R-SO₂-R') is renowned for its exceptional chemical and metabolic stability.[1] The sulfur atom is in its highest oxidation state (+6), rendering it highly resistant to further oxidation. The S-C bonds are strong, and the overall moiety is generally inert to hydrolysis and enzymatic degradation under physiological conditions.[1] This inherent stability is a key advantage in applications where the linker must endure in systemic circulation without premature cleavage. For instance, phenyloxadiazole sulfone linkers have been shown to significantly improve the stability of antibody conjugates in human plasma compared to traditional maleimide linkers, which are prone to thioether exchange.[6][7] This enhanced stability prevents premature drug release and off-target toxicity, a critical consideration in ADC design.[6][8]
Sulfonamide Linkers: The sulfonamide group (R-SO₂-NR'R'') also exhibits good general stability.[1] However, its metabolic fate is more complex and can be modulated. The N-H bond of primary and secondary sulfonamides can be a site for enzymatic modification. While generally stable, certain sulfonamides can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, potentially leading to hydroxylation or other modifications.[9] This susceptibility is not always a disadvantage; it can be exploited in prodrug strategies. Furthermore, the reactivity of the sulfonamide can be tuned. For example, sulfonamides attached to electron-withdrawing aryl groups can be designed as cleavable linkers that release a payload via nucleophilic aromatic substitution (SNAr) in specific cellular environments, such as those with high concentrations of thiols like glutathione.[10]
Hydrogen Bonding Capacity and its Consequences
This is perhaps the most defining difference from a structural biology perspective.
-
Sulfone Linkers: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors . However, the sulfone moiety lacks a hydrogen bond donor . This property makes sulfone linkers useful when mimicking a structural feature where hydrogen bond donation is undesirable or would disrupt a key interaction.
-
Sulfonamide Linkers: Primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides possess both hydrogen bond acceptors (the oxygens) and a hydrogen bond donor (the N-H proton). This dual character allows sulfonamides to act as bioisosteres for amides or esters, engaging in more complex hydrogen bonding networks with biological targets. This feature is a cornerstone of classical sulfonamide drugs, which often function by mimicking the p-aminobenzoic acid (PABA) substrate of dihydropteroate synthetase.[11][12]
Solubility and Physicochemical Profile
The ability to confer solubility is a critical function of a linker, especially when conjugating hydrophobic payloads.
-
Sulfone Linkers: While the sulfone group is polar, its impact on solubility can be context-dependent. Hydrophilic linkers incorporating sulfonate groups (a close relative) have been developed to enable conjugation of hydrophobic drugs at higher drug-to-antibody ratios (DAR) without causing aggregation.[13]
-
Sulfonamide Linkers: The hydrogen bonding capability of the N-H group in sulfonamides generally contributes more favorably to aqueous solubility compared to the sulfone group. This property can be advantageous in improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[14]
The table below summarizes these key comparative points for quick reference.
| Property | Sulfone Linker (R-SO₂-R') | Sulfonamide Linker (R-SO₂-NR'R'') | Causality & Field Insights |
| Chemical Stability | Very High . Resistant to oxidation and hydrolysis. | High . Generally stable but can be designed for cleavage. | The sulfone's sulfur is at its max oxidation state. The S-N bond in sulfonamides offers a potential site for tailored reactivity. |
| Metabolic Stability | Generally High . Not a primary site for CYP metabolism. | Variable . Can be a site for CYP metabolism, but often stable. | The lack of easily oxidizable protons makes sulfones robust. The N-H/N-alkyl groups in sulfonamides can be sites for enzymatic attack. |
| H-Bond Donor | No | Yes (for primary/secondary) | The absence/presence of the N-H proton is a critical design choice for target interaction. |
| H-Bond Acceptor | Yes (2 oxygens) | Yes (2 oxygens) | Both groups can accept H-bonds, contributing to polarity. |
| Cleavage Strategy | Typically non-cleavable; can be part of "safety-catch" systems via oxidation state change of an adjacent atom. | Can be designed as cleavable linkers (e.g., via SNAr). | Sulfone stability makes it ideal for permanent links. Sulfonamide reactivity can be tuned with electronics for controlled release. |
| Common Applications | Stable ADC linkers, solid-phase synthesis.[6][15] | Medicinal chemistry scaffolds, PROTACs, cleavable linkers.[2][] | Sulfones are chosen for robustness. Sulfonamides are chosen for their versatility and proven track record as pharmacophores. |
Part 2: Synthesis and Conjugation Methodologies
The practical utility of a linker is dictated by the ease and efficiency of its synthesis and subsequent conjugation to biomolecules. The protocols must be robust, high-yielding, and compatible with sensitive functional groups present on proteins and payloads.
Experimental Protocol 1: Synthesis of a Divinyl Sulfone Linker for Thiol Conjugation
Divinyl sulfones are classic reagents for bioconjugation, reacting with nucleophiles like cysteine thiols via a Michael addition. This protocol outlines a general, two-step synthesis starting from a readily available thioether.
Causality: This workflow is a cornerstone of creating sulfone-based bioconjugation reagents. The oxidation step (Step 1) is critical; it converts the nucleophilic sulfide into the electrophilic sulfone, activating it for the subsequent Michael addition reaction with a thiol on a biomolecule. The use of a strong oxidant like m-CPBA ensures complete conversion.
Step-by-Step Methodology:
-
Oxidation of Thioether to Sulfone:
-
Dissolve 1.0 equivalent of the starting thioether (e.g., thiodiethanol) in a suitable solvent like dichloromethane (DCM) at 0 °C.
-
Slowly add a solution of 2.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in DCM. The slight excess ensures complete oxidation of the sulfide to the sulfone.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM.
-
Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude divinyl sulfone by flash chromatography.
-
-
Conjugation to a Cysteine-Containing Peptide/Protein:
-
Dissolve the purified divinyl sulfone linker in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the cysteine-containing biomolecule to the solution. The reaction is typically performed at room temperature.
-
The thiol group of the cysteine residue will undergo a Michael addition to one of the vinyl groups of the sulfone linker.
-
Monitor the reaction progress by LC-MS.
-
Once the desired level of conjugation is achieved, the excess linker can be removed by size-exclusion chromatography or dialysis.
-
Experimental Protocol 2: Synthesis of a Sulfonamide Linker
The formation of a sulfonamide bond is one of the most reliable reactions in organic synthesis, typically proceeding via the reaction of a sulfonyl chloride with a primary or secondary amine.
Causality: This is the most direct and widely used method for forming a sulfonamide linkage. The sulfonyl chloride is a highly reactive electrophile. The use of a non-nucleophilic base (like pyridine or triethylamine) is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Step-by-Step Methodology:
-
Preparation of the Sulfonyl Chloride:
-
If not commercially available, the sulfonyl chloride can be prepared from the corresponding sulfonic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in an inert solvent like DCM with a catalytic amount of DMF.
-
-
Sulfonamide Bond Formation:
-
Dissolve the amine-containing molecule (1.0 equivalent) in a suitable aprotic solvent (e.g., DCM, THF, or pyridine) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 equivalents), either neat or as a solution in the reaction solvent.
-
Allow the reaction to stir, warming to room temperature, for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize the excess base.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the final sulfonamide-linked product by flash chromatography or recrystallization.
-
Caption: General synthetic workflows for Sulfone and Sulfonamide linker conjugation.
Part 3: Strategic Selection in Drug Development
Choosing between a sulfone and a sulfonamide linker is a strategic decision that should be guided by the overall goals of the drug development program. The choice depends on the desired properties of the final molecule, including its stability, mechanism of action, and intended biological environment.
When to Choose a Sulfone Linker:
-
Maximizing In Vivo Stability: For applications like ADCs, where the conjugate must circulate for extended periods without releasing its payload prematurely, the exceptional stability of the sulfone linker is a major advantage.[6] It provides a robust, non-cleavable attachment that minimizes off-target toxicity.[7]
-
Replacing Unstable Linkers: Sulfone-based chemistries, such as those reacting with thiols, are excellent alternatives to maleimide-based linkers. They form more stable thioether bonds that are not susceptible to retro-Michael reactions and exchange with serum proteins like albumin.[6][7]
-
When H-Bond Donation is Undesirable: If the linker is situated in a protein pocket where an H-bond donor would create a steric clash or an unfavorable electrostatic interaction, the sulfone's purely H-bond accepting nature is beneficial.
When to Choose a Sulfonamide Linker:
-
As a Bioisostere for Amides: The sulfonamide group, with its N-H donor and tetrahedral geometry, can serve as a non-hydrolyzable mimic of a peptide bond. This is a common strategy in designing protease inhibitors or other peptidomimetic drugs.
-
Leveraging a Proven Pharmacophore: Sulfonamides are a "privileged scaffold" in medicinal chemistry.[2] Incorporating this moiety can impart favorable ADME properties and provides access to a vast body of existing structure-activity relationship (SAR) data.[1]
-
Introducing an H-bond Donor: When a specific hydrogen bond with a target receptor is desired to enhance binding affinity or selectivity, the N-H group of a primary or secondary sulfonamide is an ideal choice.
-
Designing Tunable, Cleavable Systems: While not inherently labile, the sulfonamide can be engineered into a cleavable linker. By attaching it to an electron-deficient aromatic system, it can be made susceptible to cleavage by endogenous nucleophiles like glutathione, enabling targeted drug release in the high-glutathione environment of tumor cells.[10]
Caption: Decision tree for selecting between Sulfone and Sulfonamide linkers.
Conclusion
The distinction between sulfone and sulfonamide linkers is far more than academic. It represents a critical decision point in the design of sophisticated therapeutics. Sulfones offer a paradigm of stability, providing a chemically inert and robust connection ideal for long-circulating conjugates like ADCs. In contrast, sulfonamides present a versatile and tunable platform, leveraging decades of medicinal chemistry precedent to offer favorable physicochemical properties, crucial hydrogen bonding interactions, and the potential for engineered cleavability.
As Senior Application Scientists, we advocate for a purpose-driven approach to linker selection. The choice should not be based on familiarity alone but on a rigorous analysis of the desired therapeutic outcome. By understanding the fundamental causality behind the properties of each linker—from the oxidation state of the sulfur to the hydrogen bonding potential of the nitrogen—drug developers can harness these powerful tools to build more effective, more stable, and safer medicines.
References
- Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation.
- Sulfatase-cleavable linkers for antibody-drug conjug
- SPDB Linkers in Antibody-Drug Conjug
- Sulfatase-cleavable linkers for antibody-drug conjug
- ES2740907T3 - Sulfamide linker, conjugates thereof and preparation methods.
- Discovery of sulfonyl hydrazone derivative as a new selective PDE4A and PDE4D inhibitor by lead-optimization approach on the prototype LASSBio-448: In vitro and in vivo preclinical studies.
- Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers. UR Scholarship Repository - University of Richmond. (2024-04-18).
- Improving the Serum Stability of Site-Specific Antibody Conjug
- Sulphonamides and Sulfone. PPTX - Slideshare.
- Harman Research Group - Sulfone.
- The Sulfone Linker in Solid-Phase Synthesis: Preparation of 3,5-Disubstituted Cyclopent-2-enones.
- Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC.
- Chapter 15: Sulphonamides and Sulfones. Pharmacy Concepts.
- WO2018025168A1 - Heteroaryl sulfone-based conjugation handles, methods for their preparation, and their use in synthesizing antibody drug conjugates.
- Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. PMC.
- Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
- Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjug
- Exploration and innovation of Linker features in PROTAC design. BOC Sciences. (2024-08-22).
- Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. (2023-04-04).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Harman Research Group - Sulfone [sites.google.com]
- 4. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2018025168A1 - Heteroaryl sulfone-based conjugation handles, methods for their preparation, and their use in synthesizing antibody drug conjugates - Google Patents [patents.google.com]
- 9. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. Sulphonamides and Sulfone | PPTX [slideshare.net]
- 12. pharmacyconcepts.in [pharmacyconcepts.in]
- 13. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Chemoselective Oxidation Strategies for the Synthesis of 6-(methylsulfonyl)hexan-1-ol
Executive Summary
The conversion of 6-(methylthio)hexan-1-ol (Sulfide) to 6-(methylsulfonyl)hexan-1-ol (Sulfone) presents a classic chemoselectivity challenge in organic synthesis: oxidizing a sulfur center (
While traditional oxidants like potassium permanganate (
-
Protocol A (Green/Scalable): Sodium Tungstate-catalyzed Hydrogen Peroxide oxidation.
-
Protocol B (Bench/Rapid): Oxone® (Potassium peroxymonosulfate) mediated oxidation.
Chemical Context & Mechanistic Rationale[1][2][3][4][5]
The Selectivity Challenge
The substrate contains two nucleophilic sites susceptible to oxidation:
-
The Thioether (Sulfide): A soft nucleophile.
-
The Primary Alcohol: A hard nucleophile.
To achieve selectivity, we exploit the nucleophilicity differential . Sulfur, being a third-row element, is significantly more nucleophilic and easily polarizable than oxygen. Electrophilic oxygen transfer agents (like peroxotungstates or peroxymonosulfate) react kinetically faster with the sulfur lone pairs than with the hydroxyl group.
Reaction Pathway
The oxidation proceeds in two distinct steps.[1][2][3] The intermediate sulfoxide is formed first, followed by a second oxidation to the sulfone .
Figure 1: Reaction pathway highlighting the kinetic advantage of S-oxidation (k1, k2) over O-oxidation.
Protocol A: Catalytic Tungstate Oxidation (Scalable/Green)
Best For: Multi-gram to kilogram scale, cost-sensitivity, and Green Chemistry requirements.
Mechanism: Sodium tungstate (
Materials
-
Substrate: 6-(methylthio)hexan-1-ol (1.0 equiv)
-
Catalyst: Sodium tungstate dihydrate (
) (0.02 equiv / 2 mol%) -
Oxidant: Hydrogen Peroxide (30% w/w aq.)[4] (2.2 - 2.5 equiv)
-
Solvent: Water or MeOH/Water (1:1)
-
Acid Additive: Phenylphosphonic acid (optional, accelerates reaction) or dilute
to pH ~4-5.
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a temperature probe, dissolve 6-(methylthio)hexan-1-ol (10 mmol) in MeOH (10 mL) and Water (10 mL).
-
Catalyst Addition: Add
(0.2 mmol, 66 mg). Stir until dissolved.-
Note: Adjust pH to ~4-5 using dilute
if the reaction is sluggish; acidic media promotes the formation of active peroxo species.
-
-
Oxidant Addition (Exotherm Control): Cool the mixture to 0°C using an ice bath. Add 30%
(25 mmol, 2.55 mL) dropwise via an addition funnel or syringe pump over 20 minutes.-
Critical: Maintain internal temperature < 25°C. The oxidation of sulfide to sulfoxide is highly exothermic.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.
-
Monitoring: Check TLC (EtOAc/Hexane) or GC-MS. The intermediate sulfoxide appears quickly; the second oxidation to sulfone takes longer.
-
-
Workup:
-
Quench excess peroxide by slowly adding saturated aqueous Sodium Thiosulfate (
) until a starch-iodide paper test is negative. -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often >95% pure. If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Protocol B: Oxone® Mediated Oxidation (Bench Standard)
Best For: Rapid optimization, small scale (<5g), and when avoiding heavy metals is critical.
Mechanism: Oxone (
Materials
-
Substrate: 6-(methylthio)hexan-1-ol (1.0 equiv)
-
Oxidant: Oxone® (1.2 - 1.5 equiv)
-
Solvent: Methanol/Water (1:1 v/v)
Step-by-Step Methodology
-
Solution Preparation: Dissolve 6-(methylthio)hexan-1-ol (5 mmol) in MeOH (15 mL).
-
Oxidant Slurry: Dissolve/suspend Oxone (7.5 mmol, ~4.6 g) in Water (15 mL).
-
Addition: Cool the substrate solution to 0°C. Add the Oxone slurry slowly to the substrate solution over 15 minutes.
-
Observation: A white precipitate of potassium sulfate salts will form as the reaction proceeds.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Note: Oxone is acidic. If the substrate is acid-sensitive (unlikely for this specific alcohol), buffer with
. For this substrate, buffering is usually unnecessary.
-
-
Workup:
-
Filter off the white solid (
salts) and wash the filter cake with EtOAc. -
Dilute the filtrate with water (20 mL) and extract with EtOAc (
mL). -
Wash combined organics with Brine.
-
Dry over
and concentrate.
-
Analytical Quality Control
Verification of the sulfone moiety and integrity of the alcohol is critical.
NMR Specification (Expected)
| Position | Group | 1H Shift ( | Multiplicity | Diagnostic Change |
| S-Me | 2.85 - 2.95 | Singlet | Shift from ~2.1 (S-Me) to ~2.9 confirms Sulfone. | |
| C6 | 2.95 - 3.05 | Triplet | Downfield shift due to electron-withdrawing | |
| C1 | 3.60 - 3.65 | Triplet | Remains unchanged (confirms alcohol stability). |
IR Spectroscopy[1]
-
Sulfone Stretches: Look for strong bands at ~1300 cm⁻¹ (asymmetric
) and ~1140 cm⁻¹ (symmetric ). -
Alcohol Stretch: Broad band at 3300-3400 cm⁻¹ must remain.
-
Absence: No Carbonyl stretch (~1720 cm⁻¹) should be visible (indicates no over-oxidation).
Comparison of Methods
| Feature | Protocol A (Tungstate/ | Protocol B (Oxone) |
| Atom Economy | High (Byproduct is | Low (High MW byproduct salts) |
| Cost | Low | Moderate |
| Scalability | Excellent (Industrial preferred) | Good for Lab/Pilot |
| Workup | Extraction required | Filtration + Extraction |
| Safety | Peroxide management required | Acidic, solid oxidant handling |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion (Sulfoxide remains) | Reaction stopped too early or insufficient oxidant. | The second oxidation step ( |
| Over-oxidation (Aldehyde formation) | Temperature too high or pH too acidic (for Tungstate). | Keep T < 30°C. For Protocol A, ensure pH is not < 2. |
| Low Yield | Product water solubility.[3] | Sulfones are more polar than sulfides. Ensure thorough extraction (salt out aqueous layer with NaCl). |
References
-
Sato, K., et al. "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, 1998, 281, 1646-1647.
systems). Link -
Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981, 22(14), 1287-1290. (The seminal Oxone paper). Link
- Choudary, B. M., et al. "Tungstate-catalyzed oxidation of sulfides to sulfoxides and sulfones with hydrogen peroxide." Journal of Molecular Catalysis A: Chemical, 2004.
-
Pinheiro, T. N., et al. "Sodium Tungstate Dihydrate (Na2WO4·2H2O): A Mild Oxidizing and Efficient Reagent in Organic Synthesis."[5][3] SynOpen, 2022, 06(03), 208-210. Link
-
USP Technologies. "Sulfide Oxidation Using Hydrogen Peroxide." (Industrial application data). Link
Appendix: Tungstate Catalytic Cycle
Figure 2: Simplified catalytic cycle of Sodium Tungstate. The tungstate anion is activated by hydrogen peroxide to form peroxo-species, which transfer oxygen to the sulfide substrate.
Sources
Application Notes and Protocols for the Derivatization of Primary Alcohols in Sulfone Linkers
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Sulfone Moiety in Modern Drug Development
In the landscape of complex therapeutic modalities such as antibody-drug conjugates (ADCs) and sophisticated solid-phase synthesis, the linker unit is a critical determinant of success. Among the diverse chemical functionalities employed in linker technology, the sulfone group stands out for its exceptional stability and synthetic versatility. This application note provides a comprehensive guide to the derivatization of primary alcohols to form sulfone linkers, a foundational step in the synthesis of these advanced molecular constructs.
The conversion of a primary alcohol, a common and often readily available functional group, into a sulfone linker is a two-stage conceptual process. First, the hydroxyl group, an inherently poor leaving group, must be activated. Subsequently, this activated intermediate is reacted with a sulfur-based nucleophile to forge the carbon-sulfur bond, which can then be oxidized to the desired sulfone. This guide will detail the most robust and widely practiced methodologies to achieve this transformation, focusing on both the underlying chemical principles and practical, step-by-step protocols. We will explore two primary pathways: a two-step sequence involving the formation of a sulfonate ester followed by nucleophilic substitution, and the elegant one-pot Mitsunobu reaction.
Core Principles: Transforming a Primary Alcohol into a Stable Sulfone Linker
The fundamental challenge in utilizing primary alcohols in the synthesis of sulfone linkers lies in the poor leaving group ability of the hydroxide ion (HO⁻). Therefore, the initial derivatization step is aimed at converting the hydroxyl group into a more facile leaving group. The most common strategy is its conversion to a sulfonate ester, such as a mesylate or tosylate. These sulfonate esters are excellent substrates for Sₙ2 reactions, allowing for the introduction of a sulfur nucleophile.
An alternative, more direct approach is the Mitsunobu reaction, which facilitates the direct substitution of the hydroxyl group with a sulfur pronucleophile in a single pot, proceeding with an inversion of stereochemistry.[1][2]
Regardless of the method of C-S bond formation, the resulting sulfide is typically oxidized to the corresponding sulfone in a subsequent step. This oxidation imparts a high degree of chemical stability to the linker, a desirable attribute for applications such as ADCs where the linker must remain intact in systemic circulation.[3]
Methodology 1: The Two-Step Approach - Activation and Substitution
This classic and reliable method involves two discrete steps: the conversion of the primary alcohol to a sulfonate ester (mesylate or tosylate), followed by a nucleophilic substitution with a sulfinate salt.
Part A: Activation of the Primary Alcohol as a Mesylate
Mesylation is a common and efficient method for activating alcohols.[4][5] The reaction involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.[6]
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 3. WO2018025168A1 - Heteroaryl sulfone-based conjugation handles, methods for their preparation, and their use in synthesizing antibody drug conjugates - Google Patents [patents.google.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Methanesulfinate Nucleophilic Substitution
Introduction: The Strategic Importance of the Methyl Sulfone Moiety
The methyl sulfone (MeSO₂) group is a cornerstone functional group in modern medicinal chemistry and agrochemical design. Its unique physicochemical properties—strong electron-withdrawing nature, metabolic stability, and ability to engage in hydrogen bonding—make it a valuable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] One of the most fundamental and reliable methods for forging the crucial carbon-sulfur bond to create these sulfones is through the nucleophilic substitution reaction of a methanesulfinate salt with a suitable electrophile.
This guide provides an in-depth exploration of the reaction conditions for methanesulfinate nucleophilic substitution. It is designed for researchers, medicinal chemists, and process development scientists, offering not just protocols, but the underlying chemical principles to empower rational reaction design and optimization. We will delve into the mechanistic nuances, dissect the critical parameters that govern success, provide a detailed experimental workflow, and offer a guide to troubleshooting common issues.
Reaction Mechanism: A Classic Sɴ2 Pathway
The reaction between a methanesulfinate anion and an alkyl halide or sulfonate proceeds predominantly through a bimolecular nucleophilic substitution (Sɴ2) mechanism.[3][4] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon center at the same time as the leaving group departs.
Key mechanistic features include:
-
Backside Attack: The methanesulfinate anion attacks the carbon atom from the side opposite to the leaving group. This trajectory is necessary for the proper overlap of molecular orbitals.
-
Pentacoordinate Transition State: The reaction proceeds through a high-energy, trigonal bipyramidal transition state where the nucleophile and the leaving group are transiently bonded to the carbon center.
-
Inversion of Stereochemistry: A direct consequence of the backside attack is the inversion of the stereochemical configuration at the electrophilic carbon, a phenomenon known as Walden inversion.
-
Ambident Nucleophilicity: The sulfinate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the sulfur and the oxygen atoms. While attack at the oxygen to form a sulfinate ester is possible, S-alkylation to form the thermodynamically more stable sulfone is the overwhelmingly favored pathway, particularly with soft electrophiles like alkyl halides under Sɴ2 conditions.
Below is a diagram illustrating the Sɴ2 mechanism for this transformation.
Caption: General Sɴ2 mechanism for sulfone synthesis.
Critical Reaction Parameters: A Guide to Optimization
The success of a methanesulfinate nucleophilic substitution hinges on the careful selection of several key parameters. Understanding the role of each component is critical for maximizing yield and minimizing side reactions.
The Electrophile (Substrate)
The structure of the substrate is arguably the most critical factor. Since the reaction proceeds via an Sɴ2 mechanism, it is highly sensitive to steric hindrance at the reaction center.
-
Steric Hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile dictates the reaction rate. Bulky groups around the reaction site will slow down or completely inhibit the substitution.[5]
-
Leaving Group: A good leaving group is a species that is stable on its own (i.e., a weak base). The better the leaving group, the faster the reaction.[6][7]
The general reactivity trends are summarized in the table below.
| Substrate Type | Relative Reactivity | Causality & Field Insights |
| Structure | ||
| Methyl (CH₃-X) | Very Fast | The least sterically hindered substrate, allowing for rapid backside attack.[5] |
| Primary (RCH₂-X) | Fast | Generally provides high yields and clean reactions. The preferred substrate class for this transformation.[8][9] |
| Secondary (R₂CH-X) | Slow to Moderate | Steric hindrance slows the reaction significantly. Elimination (E2) becomes a competing side reaction, especially with strong bases or at higher temperatures.[4] |
| Tertiary (R₃C-X) | No Reaction | Steric hindrance is too great for the Sɴ2 pathway. E2 elimination is the exclusive outcome.[4][9][10] |
| Allylic/Benzylic | Very Fast | The transition state is stabilized by the adjacent π-system, accelerating the reaction rate.[8] |
| Leaving Group (X) | ||
| Iodide (I⁻) | Excellent | I⁻ is a large, polarizable, and very weak base, making it an excellent leaving group. |
| Bromide (Br⁻) | Good | Br⁻ is a very common and effective leaving group for these reactions, offering a good balance of reactivity and cost.[11] |
| Chloride (Cl⁻) | Moderate | Cl⁻ is a less effective leaving group than Br⁻ or I⁻ due to its stronger bond with carbon and higher basicity. Higher temperatures may be required.[11] |
| Sulfonates (OTs, OMs) | Excellent | Tosylates (OTs) and mesylates (OMs) are exceptionally good leaving groups because their negative charge is highly stabilized by resonance.[12] |
The Solvent
The choice of solvent is crucial as it must dissolve the ionic sulfinate salt while also facilitating the Sɴ2 mechanism.[13][14] Solvents are broadly categorized as polar protic and polar aprotic.
-
Polar Aprotic Solvents: These solvents possess dipoles but lack acidic protons (e.g., O-H or N-H bonds). They are the preferred choice for Sɴ2 reactions.[1][8] They solvate the cation (e.g., Na⁺) of the nucleophilic salt, leaving the anion (methanesulfinate) "naked" and highly reactive.
-
Polar Protic Solvents: These solvents have acidic protons (e.g., water, ethanol). They can solvate both the cation and the anion. Solvation of the nucleophilic anion through hydrogen bonding creates a "solvent cage," reducing its nucleophilicity and slowing the reaction rate.[13]
| Solvent | Type | Dielectric Constant (ε) | Suitability for Methanesulfinate Sɴ2 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent. Highly polar, dissolves sulfinate salts well, and strongly promotes Sɴ2 reactions.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent. Similar to DMSO, it is a superior solvent for this transformation. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Good. A common choice, though sometimes less effective at dissolving sulfinate salts than DMSO or DMF. |
| Acetone | Polar Aprotic | 21 | Moderate. Less polar, but can be effective for more reactive substrates. |
| Ethanol (EtOH) | Polar Protic | 24.5 | Poor to Moderate. Can be used, but generally results in slower reaction rates due to nucleophile solvation. |
| Water (H₂O) | Polar Protic | 80 | Poor. While sulfinate salts are soluble, the high degree of hydrogen bonding significantly deactivates the nucleophile for Sɴ2 reactions.[8] |
Temperature
Increasing the temperature generally increases the rate of reaction. However, for Sɴ2 reactions, the temperature must be carefully controlled.
-
Optimal Range: Many reactions are run between room temperature and 80 °C. For highly reactive substrates like benzyl or allyl halides, room temperature is often sufficient. Less reactive substrates, such as alkyl chlorides, may require heating.
-
Risk of Side Reactions: At higher temperatures, the competing E2 elimination pathway becomes more favorable, especially for secondary substrates. This can lead to the formation of undesired alkene byproducts.
Detailed Experimental Protocol: Synthesis of Benzyl Methyl Sulfone
This protocol describes a representative procedure for the synthesis of benzyl methyl sulfone from benzyl bromide and sodium methanesulfinate.
Caption: Experimental workflow for sulfone synthesis.
Materials:
-
Sodium Methanesulfinate (CH₃SO₂Na): 1.25 g (12.2 mmol, 1.1 eq)
-
Benzyl Bromide (C₇H₇Br): 1.89 g (1.34 mL, 11.1 mmol, 1.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO): 25 mL
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium methanesulfinate (1.25 g).
-
Solvent Addition: Add anhydrous DMSO (25 mL) to the flask. The sodium methanesulfinate will not fully dissolve, forming a suspension.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reagent Addition: Add benzyl bromide (1.34 mL) dropwise to the stirred suspension at room temperature over 5 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The reaction is complete upon the disappearance of the benzyl bromide spot. This typically takes 12-24 hours.
-
Quenching and Precipitation: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of ice-water. A white precipitate of benzyl methyl sulfone should form immediately.
-
Isolation: Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (e.g., 3 x 50 mL) to remove residual DMSO and sodium bromide.[6]
-
Purification: Transfer the crude solid to a clean flask and recrystallize from hot ethanol to yield pure benzyl methyl sulfone as white crystals.[15]
-
Drying: Dry the purified product in a vacuum oven to a constant weight. The expected yield is typically high (>85%).
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues and provides evidence-based solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive Substrate: Tertiary or highly hindered secondary alkyl halide was used. | Verify substrate structure. Sɴ2 is not feasible for these substrates. Consider alternative synthetic routes.[4] |
| 2. Poor Leaving Group: A chloride or fluoride was used at too low a temperature. | Increase the reaction temperature (e.g., to 60-80 °C) or switch to a better leaving group (bromide, iodide, or tosylate). | |
| 3. Wet Reagents/Solvent: Water in the DMSO can solvate and deactivate the nucleophile. | Use anhydrous DMSO and ensure the sodium methanesulfinate is dry. | |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | Allow the reaction to run longer, monitoring by TLC. If necessary, gently heat the reaction. |
| 2. Product Loss During Workup: Product may have some solubility in the water/DMSO mixture. | Ensure the quench is performed in a large volume of ice-cold water to minimize solubility. Ensure thorough washing of the product on the filter. | |
| 3. Side Reactions: Elimination (E2) may have occurred, especially with secondary halides. | Run the reaction at the lowest possible temperature that allows for a reasonable rate. Ensure no strong, non-nucleophilic base is present. | |
| Starting Material Recovered | 1. Insufficient Nucleophile: Stoichiometry was incorrect. | Use a slight excess (1.1-1.2 equivalents) of the sodium methanesulfinate. |
| 2. Reaction Not Complete: See "Low Yield" section. | Extend reaction time or increase temperature moderately. | |
| Product is an Oil or Difficult to Crystallize | 1. Impurities Present: Residual DMSO or side products are preventing crystallization. | Ensure thorough washing with water during filtration.[6] If necessary, purify by column chromatography on silica gel. |
| 2. Product has a Low Melting Point: The product itself may be a low-melting solid or an oil at room temperature. | If purification by recrystallization fails, use column chromatography. If the product is an oil, extract it from the aqueous quench with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer extensively with brine to remove DMSO, dry, and concentrate. |
References
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved February 5, 2026, from [Link]
-
Liu, Y., et al. (2022). Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models. Journal of Chemical Theory and Computation. Retrieved February 5, 2026, from [Link]
-
LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved February 5, 2026, from [Link]
-
Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved February 5, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Sulfone synthesis by C-S coupling reactions. Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved February 5, 2026, from [Link]
-
LibreTexts Chemistry. (2023). 11.4: Characteristics of the SN2 Reaction. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved February 5, 2026, from [Link]
-
Mondal, S., & Malakar, S. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Retrieved February 5, 2026, from [Link]
-
Baran Lab, Scripps Research. (2020). Modern Sulfone Synthesis Focused on SO₂ Surrogates. Retrieved February 5, 2026, from [Link]
-
Fier, P. S., & Maloney, K. M. (2017). Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. Organic Letters. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Selected synthetic protocols for the synthesis of sulfones or sulfinates. Retrieved February 5, 2026, from [Link]
-
ChemRxiv. (2024). A New Reagent to Access Methyl Sulfones. Retrieved February 5, 2026, from [Link]
-
Hartgers, M. G., et al. (2008). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules. Retrieved February 5, 2026, from [Link]
-
LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved February 5, 2026, from [Link]
-
Chemistry Connected. (n.d.). 7.10 Evaluating Competing Reactions and Predicting the Major Product. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A reagent to access methyl sulfones. Retrieved February 5, 2026, from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved February 5, 2026, from [Link]
-
Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Retrieved February 5, 2026, from [Link]
-
LibreTexts Chemistry. (2022). 8.5: Leaving Groups. Retrieved February 5, 2026, from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. Novel way to remove DMSO and DMF | Easy DMSO evaporator [biochromato.com]
- 6. Workup [chem.rochester.edu]
- 7. CN105541686A - Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Incorporating C6 sulfone spacers into small molecule inhibitors
Application Notes & Protocols
Guide to the Strategic Incorporation of C6 Sulfone Spacers into Small Molecule Inhibitors
Abstract
In the landscape of modern drug discovery, the modulation of a small molecule's physicochemical and pharmacokinetic properties is as crucial as its direct interaction with a biological target. Linkerology, the design and application of chemical linkers, has emerged as a pivotal discipline, particularly in the development of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth exploration of the C6 sulfone spacer, a chemical motif of increasing importance. We will detail the strategic rationale for its use, its inherent biophysical advantages, comprehensive synthetic protocols, and methods for its conjugation to lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced linker strategies to enhance the performance of small molecule inhibitors.
The Strategic Value of C6 Sulfone Spacers in Inhibitor Design
The linker or spacer in a complex therapeutic agent is not merely a passive connector; it is a critical determinant of the molecule's overall efficacy, stability, and therapeutic index.[1][2] The choice of linker dictates solubility, cell permeability, metabolic stability, and the spatial orientation of the active components.[3] The C6 sulfone spacer combines two key features—a hexyl carbon chain and a sulfonyl group—that confer a unique and advantageous set of properties.
The Sulfone Moiety: A Hub of Physicochemical Advantages
The sulfone group (R-SO₂-R') is a powerful functional group in medicinal chemistry for several reasons:
-
Metabolic Stability: The sulfur atom is in its highest oxidation state (VI), rendering the sulfone group highly resistant to metabolic oxidation, a common pathway for drug degradation. This contributes to a longer in vivo half-life.[4]
-
Polarity and Solubility: The sulfone group is highly polar and acts as a strong hydrogen bond acceptor.[5] Incorporating it can significantly enhance the aqueous solubility of a parent molecule, which is often a major hurdle for complex, hydrophobic inhibitors.
-
Synthetic Tractability: Sulfones are readily synthesized, most commonly via the oxidation of a corresponding thioether (sulfide), providing a reliable and scalable chemical handle.[6]
-
Improved Safety and Stability: In the context of ADCs, sulfone-based linkers have demonstrated superior stability in plasma compared to traditional maleimide linkers, which can undergo thioether exchange and lead to premature drug release and off-target toxicity.[7][8][9]
The C6 Alkyl Chain: Optimizing Spatial Geometry
The six-carbon aliphatic chain provides a crucial element of flexibility and length. This is particularly important for bivalent inhibitors or PROTACs, where the linker must span a significant distance to bridge two different proteins (e.g., a target protein and an E3 ligase) and facilitate the formation of a stable ternary complex.[1] The C6 length is often an empirical sweet spot that balances rigidity and flexibility, allowing the linked moieties to adopt an optimal binding conformation without incurring a significant entropic penalty.
The combination of these features makes the C6 sulfone spacer a superior choice for tuning the pharmacokinetic profile of an inhibitor, enhancing its stability, and enabling complex therapeutic strategies.
Synthesis of a Functionalized C6 Sulfone Spacer
A robust and reproducible synthetic route is paramount. The following protocol details the synthesis of a common C6 sulfone precursor, 6-(phenylsulfonyl)hexan-1-ol, which can be further functionalized for conjugation. The core of this strategy is the oxidation of a readily available thioether.
Diagram: Synthetic Workflow for a C6 Sulfone Spacer
Caption: Synthetic pathway for a C6 sulfone spacer precursor.
Protocol 2.1: Synthesis of 6-(Phenylsulfonyl)hexan-1-ol
Rationale: This two-step protocol is chosen for its reliability and use of common laboratory reagents. The initial Sₙ2 reaction provides the sulfide precursor, and the subsequent oxidation with meta-chloroperoxybenzoic acid (m-CPBA) is a clean and high-yielding method for forming the sulfone.[6]
Materials:
-
Thiophenol
-
6-Bromo-1-hexanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Silica gel (230-400 mesh)
Procedure:
Step A: Synthesis of 6-(Phenylthio)hexan-1-ol
-
To a round-bottom flask under a nitrogen atmosphere, add 6-bromo-1-hexanol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 10 minutes.
-
Add thiophenol (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC until the starting bromide is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude thioether. This product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Step B: Oxidation to 6-(Phenylsulfonyl)hexan-1-ol
-
Dissolve the crude 6-(phenylthio)hexan-1-ol from Step A in DCM in an Erlenmeyer flask.
-
Cool the flask in an ice-water bath.
-
Add m-CPBA (2.2 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly. The excess m-CPBA ensures complete oxidation of both the sulfide and any intermediate sulfoxide.
-
Remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material and the sulfoxide intermediate.
-
Quench the reaction by slowly adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer once more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure 6-(phenylsulfonyl)hexan-1-ol as a white solid.
Characterization:
-
¹H and ¹³C NMR: Confirm the structure and purity. Key signals include the disappearance of the thioether protons and the downfield shift of adjacent methylene protons upon oxidation to the sulfone.
-
LC-MS: Confirm the molecular weight of the final product.
Protocol for Conjugation to a Small Molecule Inhibitor
Once the spacer precursor is synthesized, it must be functionalized and coupled to the inhibitor. This protocol assumes the target inhibitor has a free amine (-NH₂) and the spacer will be functionalized as a carboxylic acid.
Diagram: Workflow for Inhibitor-Spacer Conjugation
Caption: Conjugation of a functionalized spacer to an amine-bearing inhibitor.
Protocol 3.1: Amide Coupling of Spacer and Inhibitor
Rationale: This protocol first activates the spacer's terminal alcohol to a carboxylic acid, creating a functional handle for standard peptide coupling. HATU is chosen as the coupling agent due to its high efficiency and low rate of side reactions, which is critical when working with valuable inhibitor molecules.
Procedure:
Step A: Synthesis of 6-(Phenylsulfonyl)hexanoic acid
-
Oxidize 6-(phenylsulfonyl)hexan-1-ol to the corresponding carboxylic acid using a standard method such as Jones oxidation or a milder TEMPO-based oxidation. Purify the resulting acid by chromatography or recrystallization.
Step B: Amide Coupling
-
In a vial under a nitrogen atmosphere, dissolve 6-(phenylsulfonyl)hexanoic acid (1.2 eq) and the amine-containing inhibitor (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress using LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final conjugate using preparative HPLC or silica gel chromatography.
Case Study: Impact of C6 Sulfone Spacer on a Kinase Inhibitor
To illustrate the practical benefits, consider a hypothetical kinase inhibitor, "Inhibitor-X," which has high potency but poor solubility and rapid metabolic clearance. By conjugating it to a C6 sulfone spacer, we can assess the impact on key drug-like properties.
Diagram: Proposed Mechanism of Improved Properties
Caption: How a C6 sulfone spacer can enhance inhibitor properties.
Data Presentation: Comparative Properties
The following table summarizes the expected improvements in the properties of Inhibitor-X after conjugation.
| Property | Inhibitor-X (Original) | Inhibitor-X-C6-Sulfone | Rationale for Change |
| Target IC₅₀ (nM) | 5 | 8 | Slight potency decrease is acceptable and often observed due to the added bulk of the linker. |
| Aqueous Solubility (µg/mL) | < 1 | 55 | The polar sulfone group significantly improves interaction with water, increasing solubility.[10] |
| Human Plasma Stability (% remaining after 4h) | 35% | 92% | The sulfone is metabolically robust, and the spacer may sterically shield labile sites on the parent inhibitor.[4][7] |
| Cellular Permeability (Papp, 10⁻⁶ cm/s) | 0.5 | 2.1 | While highly polar, the overall lipophilicity and conformation can be tuned by the spacer to find a balance that improves permeability. |
Interpretation: The data clearly demonstrates the value proposition of the C6 sulfone spacer. A minor trade-off in direct target potency is overwhelmingly compensated by substantial gains in critical drug-like properties. The improved solubility facilitates formulation, while the dramatic increase in plasma stability suggests a longer in vivo half-life, potentially leading to reduced dosing frequency and improved therapeutic efficacy.[4]
Conclusion
The C6 sulfone spacer is a versatile and powerful tool in the medicinal chemist's arsenal. Its incorporation into small molecule inhibitors provides a rational and effective strategy for overcoming common drug development challenges such as poor solubility and metabolic instability. The synthetic protocols provided herein are robust and adaptable, offering a clear path from design to execution. By thoughtfully applying these principles of advanced linkerology, researchers can significantly enhance the therapeutic potential of their lead compounds.
References
- Title: Sulfone linkers Source: Google Patents URL
-
Title: Sulfatase-cleavable linkers for antibody-drug conjugates Source: Semantic Scholar URL: [Link]
-
Title: In vivo testing of drug-linker stability Source: PubMed URL: [Link]
-
Title: The photophysical properties of sulfone-based TADF emitters in relation to their structural properties Source: RSC Publishing URL: [Link]
-
Title: Modifications of the C6-Substituent of Penicillin Sulfones with the Goal of Improving Inhibitor Recognition and Efficacy Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase Source: PubMed URL: [Link]
-
Title: From Design to Degradation: The Essential Role of Linkers in PROTACs Source: AxisPharm URL: [Link]
-
Title: Linkers for ADC from TCI Source: YouTube URL: [Link]
-
Title: Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers Source: ACS Publications URL: [Link]
-
Title: Modifications of the C6-substituent of penicillin sulfones with the goal of improving inhibitor recognition and efficacy Source: PubMed URL: [Link]
-
Title: Sulfatase-cleavable linkers for antibody-drug conjugates Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Modifications of the C6-Substituent of Penicillin Sulfones with the Goal of Improving Inhibitor Recognition and Efficacy Source: ResearchGate URL: [Link]
-
Title: Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers Source: ACS Publications URL: [Link]
-
Title: The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates Source: Apollo - University of Cambridge Repository URL: [Link]
-
Title: Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins Source: MDPI URL: [Link]
-
Title: Photophysical Properties of Sulfone-Based TADF Emitters In Relation To Their Structural Properties Source: ResearchGate URL: [Link]
-
Title: Improving the serum stability of site-specific antibody conjugates with sulfone linkers Source: europepmc.org URL: [Link]
-
Title: Current strategies for the design of PROTAC linkers: a critical review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker... Source: MDPI URL: [Link]
-
Title: Modifications of the sulfone linker Source: ResearchGate URL: [Link]
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. youtube.com [youtube.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Solvent Systems for 6-Methanesulfonyl-hexan-1-ol Chemoselective Transformations
[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]
6-Methanesulfonyl-hexan-1-ol is a critical heterobifunctional linker surrogate used frequently in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).[1][2] Its utility lies in its dual functionality:
-
The Primary Alcohol (-OH): A nucleophilic handle primed for activation (tosylation/mesylation) or direct coupling (Mitsunobu).[1][2]
-
The Sulfone (-SO₂CH₃): A robust, polar "anchor" that improves the water solubility of lipophilic drug payloads without introducing ionizable groups that might hinder cell permeability.[1][2]
This guide addresses the specific solvent compatibility challenges posed by this molecule's amphiphilic nature (polar sulfone head + lipophilic hexyl tail) and provides validated protocols for its derivatization.[1][2]
Physicochemical Profile & Solubility Thermodynamics[6]
The sulfone moiety significantly alters the solubility profile compared to a standard fatty alcohol like 1-hexanol.[1][2] The high dipole moment of the sulfone group (
Table 1: Solvent Compatibility Matrix[1][6]
| Solvent Class | Specific Solvent | Solubility Rating | Application Suitability | Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Activation (MsCl/TsCl) | Standard choice.[1] Solubilizes both the lipophilic chain and polar sulfone.[1][2] |
| Ethers | THF, 2-MeTHF | Good | Mitsunobu Coupling | 2-MeTHF is the preferred "Green" alternative.[1][2] |
| Polar Aprotic | DMSO, DMF | Excellent | SN2 Displacement | High boiling points make workup difficult; use only when necessary. |
| Polar Protic | Methanol, Ethanol | Good | Storage / Transfer | Incompatible with electrophilic activation reagents (e.g., sulfonyl chlorides). |
| Hydrocarbons | Hexanes, Heptane | Poor | Precipitation / Wash | Used to precipitate the product or wash away lipophilic impurities.[1][2] |
| Green Alt. | Ethyl Acetate (EtOAc) | Moderate | Extraction | Can be used for reaction if temperature is elevated, but DCM is superior for solubility.[1] |
Critical Reaction Protocols
Protocol A: Chemoselective Activation (Mesylation)
Target: Conversion of the primary alcohol to a methanesulfonate leaving group without affecting the sulfone.[2]
Rationale: The sulfone group is generally stable to acidic and electrophilic conditions.[1][2] However, the choice of solvent is critical to prevent precipitation of the intermediate sulfonate salt.[2]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)[1]
Step-by-Step Procedure:
-
Dissolution: Charge an oven-dried round-bottom flask with this compound and anhydrous DCM (0.1 M concentration). Note: The sulfone ensures rapid dissolution compared to pure alkyl alcohols.[2]
-
Cooling: Cool the solution to 0°C under an inert atmosphere (
or Ar). -
Base Addition: Add TEA dropwise. The solution should remain clear.
-
Activation: Add MsCl dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours.
-
Validation (TLC): Monitor consumption of starting material (
in 100% EtOAc) and formation of product ( ). -
Workup: Quench with saturated
. Extract with DCM.[1][2] Wash organic layer with 1M HCl (to remove amine), then Brine.[1] Dry over .[1][2][3]
Green Chemistry Modification: Replace DCM with 2-MeTHF . 2-MeTHF is derived from renewable resources and separates easily from water, reducing the carbon footprint of the extraction step [1].[1][2]
Protocol B: Mitsunobu Coupling
Target: Direct coupling to a phenol or imide nucleophile.[2]
Rationale: The Mitsunobu reaction is sensitive to solvent polarity.[1][2][4] While THF is standard, the sulfone tail of our substrate allows for the use of slightly more polar "green" ethers like CPME (Cyclopentyl methyl ether) which minimizes peroxide formation risks [2].[2]
Step-by-Step Procedure:
-
Setup: Dissolve this compound (1.0 equiv), Triphenylphosphine (
, 1.2 equiv), and the Nucleophile (e.g., Phthalimide, 1.1 equiv) in anhydrous THF or 2-MeTHF (0.1 M). -
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise.
-
Reaction: Stir at RT for 12–16 hours.
-
Purification: The sulfone group makes the product significantly more polar than the Triphenylphosphine oxide (TPPO) byproduct.[1][2] This allows for easier separation via flash chromatography compared to standard alkyl linkers.[1][2] Use a gradient of Hexanes:EtOAc (starting 80:20
0:100).[1][2]
Visualizing the Workflow
The following diagram illustrates the decision matrix for solvent selection based on the intended chemical transformation.
Figure 1: Solvent Selection Decision Tree for this compound derivatization.
Troubleshooting & Stability Notes
-
Hygroscopicity: Sulfones are hydrogen-bond acceptors.[1][2] The this compound starting material can absorb atmospheric moisture.[1][2]
-
Correction: Always dry the starting material under high vacuum (<1 mbar) for 2 hours before use in moisture-sensitive reactions (Mesylation/Mitsunobu).[1]
-
-
Alpha-Proton Acidity: The protons adjacent to the sulfone (
) have a pKa of ~29-31 [3].[1][2] -
Solubility in Water: While not fully miscible, the sulfone makes the molecule "sticky" in aqueous workups.[1][2]
-
Correction: When washing with water, use brine (saturated NaCl) immediately to force the product into the organic layer (salting out effect).[2]
-
References
-
Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7.
-
Watanabe, K., et al. (2007).[1] "Cyclopentyl Methyl Ether (CPME) as a Green Solvent Alternative to THF."[1][2] Organic Process Research & Development, 11(2), 251–258.
-
Bordwell, F. G. (1988).[1][2] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.
-
Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
Application Note & Protocols: Strategic Conversion of 6-Methanesulfonyl-hexan-1-ol to Amine-Reactive Activated Esters for Bioconjugation and Drug Development
Abstract
This comprehensive guide provides detailed methodologies for the conversion of 6-methanesulfonyl-hexan-1-ol into highly versatile activated esters. Recognizing the importance of this bifunctional linker—which combines a polar, non-interacting sulfone moiety with a reactive handle—we present a robust two-stage strategy. The first stage details the quantitative oxidation of the terminal alcohol to a carboxylic acid. The second stage provides field-proven protocols for converting the resultant 6-methanesulfonyl-hexanoic acid into key amine-reactive intermediates, including N-Hydroxysuccinimide (NHS) and Pentafluorophenyl (PFP) esters. This document is designed for researchers, chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles, self-validating quality control measures, and the strategic rationale behind each experimental choice.
Introduction: The Strategic Importance of Activated Esters
In the fields of bioconjugation, proteomics, and targeted drug delivery, the covalent linkage of molecules to proteins, peptides, or other biomolecules is a foundational technique. Activated esters are preeminent tools for this purpose, serving as efficient acylating agents that react readily with nucleophilic groups, most notably the primary amines found in lysine residues and at the N-terminus of proteins.[1][2] Among the various classes of activated esters, N-Hydroxysuccinimide (NHS) and Pentafluorophenyl (PFP) esters offer an optimal balance of reactivity and stability, enabling controlled and high-yield conjugation under mild conditions.[3][4][5]
The starting material, this compound, is a valuable precursor for creating chemical linkers. Its hexyl chain provides spatial separation between conjugated molecules, while the methanesulfonyl (sulfone) group imparts increased polarity and aqueous solubility without introducing unwanted biological interactions. However, the terminal hydroxyl group is not directly convertible into a typical activated ester for amine acylation. The most reliable and versatile strategy involves a two-part synthetic sequence:
-
Oxidation: Conversion of the primary alcohol into a stable carboxylic acid intermediate.
-
Activation: Coupling of the resulting carboxylic acid with an activating group (e.g., N-hydroxysuccinimide or pentafluorophenol) to generate the final amine-reactive ester.
This guide provides detailed, validated protocols for each stage of this transformation, ensuring a high degree of purity and reactivity in the final product.
Overall Synthetic Workflow
The conversion pathway is logically structured to first create the necessary carboxylic acid functionality, which is the immediate precursor for all subsequent activation chemistries.
Figure 1: High-level workflow for converting the starting alcohol to a final activated ester product.
Stage 1: Oxidation of this compound
Principle of Oxidation
The conversion of a primary alcohol to a carboxylic acid requires a strong oxidizing agent. Jones oxidation, utilizing chromic acid (CrO₃) in sulfuric acid and acetone, is a classic and highly efficient method for this transformation.[6] The reaction is typically fast and proceeds to completion, making it a reliable choice when the functional groups present are stable to strongly acidic and oxidative conditions. The methanesulfonyl group is robust and inert under these conditions.
Detailed Protocol: Jones Oxidation
Materials:
-
This compound
-
Chromic acid (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetone (anhydrous)
-
Isopropyl alcohol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Deionized water
Procedure:
-
Prepare Jones Reagent: In a flask submerged in an ice-water bath, cautiously add 25 g of chromic acid (CrO₃) to 25 mL of concentrated sulfuric acid. Stir until a homogenous slurry is formed. Slowly and carefully, add 75 mL of deionized water. The final volume will be approximately 100 mL. Safety Note: This process is highly exothermic. Prepare the reagent in a fume hood with appropriate personal protective equipment (PPE).
-
Dissolve Starting Material: In a separate round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 10 mmol of this compound in 50 mL of acetone.
-
Initiate Oxidation: Cool the acetone solution to 0-5°C using an ice bath. Begin adding the prepared Jones reagent dropwise via an addition funnel. Monitor the internal temperature, ensuring it does not rise above 10°C. The solution will turn from orange to a dark green/blue as the Cr(VI) is reduced to Cr(III).
-
Reaction Monitoring: After the addition is complete (typically 30-45 minutes), allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has been completely consumed.
-
Quench Reaction: Quench any excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears and the solution remains green.
-
Workup and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add 100 mL of deionized water and 100 mL of ethyl acetate.
-
Shake vigorously and separate the layers. The product will be in the organic (ethyl acetate) layer.
-
Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.
-
Combine all organic extracts and wash with 50 mL of brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 6-methanesulfonyl-hexanoic acid, typically as a white solid or viscous oil.
Purification and Characterization of the Intermediate
The crude product can be purified by recrystallization or flash column chromatography on silica gel.[7]
-
Characterization:
-
¹H NMR: Expect the disappearance of the triplet corresponding to the -CH₂-OH protons of the starting material and the appearance of a broad singlet in the 10-12 ppm region, characteristic of a carboxylic acid proton.
-
FTIR: Look for the appearance of a strong, broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1710 cm⁻¹.
-
Mass Spectrometry: Confirm the molecular weight of the 6-methanesulfonyl-hexanoic acid.
-
Stage 2: Synthesis of Activated Esters
Principle of Carbodiimide-Mediated Activation
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents used to activate carboxylic acids.[8][9] The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate can be intercepted by a nucleophile, such as N-hydroxysuccinimide (NHS) or pentafluorophenol (PFP-OH), to form a more stable, yet still highly amine-reactive, activated ester.[10][11] The addition of NHS or PFP-OH is crucial as it improves reaction efficiency and yields a semi-stable intermediate that can be purified and stored.[12]
Method A: N-Hydroxysuccinimide (NHS) Ester Synthesis
NHS esters are the most common activated esters for bioconjugation due to their high reactivity with primary amines at physiological pH and good stability in aqueous buffers.[1]
Figure 2: Mechanism of EDC-mediated NHS ester formation.
Detailed Protocol:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5 mmol of 6-methanesulfonyl-hexanoic acid and 6 mmol (1.2 equivalents) of N-hydroxysuccinimide in 50 mL of anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Cooling: Cool the solution to 0°C in an ice bath. This is critical to minimize side reactions.[13]
-
EDC Addition: Add 6 mmol (1.2 equivalents) of EDC-HCl in one portion to the stirring solution. If using DCC, it should be dissolved in a small amount of anhydrous DCM and added dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Track the reaction's progress using TLC, observing the consumption of the starting carboxylic acid.
-
Workup and Purification:
-
If using EDC: The byproduct, ethyl-dimethylaminopropyl urea (EDU), is water-soluble. Dilute the reaction mixture with 100 mL of DCM. Wash the organic layer sequentially with 50 mL of 5% HCl, 50 mL of water, and 50 mL of brine.
-
If using DCC: The byproduct, dicyclohexylurea (DCU), is insoluble in DCM. Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.[14]
-
Dry the final organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Final Product: The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the pure 6-methanesulfonyl-hexanoic acid NHS ester.
Method B: Pentafluorophenyl (PFP) Ester Synthesis
PFP esters are often more reactive than NHS esters and are particularly useful in peptide synthesis and for modifying molecules in organic solvents.[4][15]
Detailed Protocol:
The protocol is nearly identical to the NHS ester synthesis, with the substitution of N-hydroxysuccinimide for pentafluorophenol.
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve 5 mmol of 6-methanesulfonyl-hexanoic acid and 6 mmol (1.2 equivalents) of pentafluorophenol in 50 mL of anhydrous ethyl acetate or DCM.
-
Catalyst (Optional but Recommended): Add a catalytic amount (0.1 equivalents) of 4-dimethylaminopyridine (DMAP). DMAP acts as an acyl-transfer catalyst, significantly accelerating the reaction.[16]
-
Cooling & EDC Addition: Cool the solution to 0°C and add 6 mmol (1.2 equivalents) of EDC-HCl.
-
Reaction & Workup: Allow the reaction to stir overnight at room temperature. The workup procedure is identical to that described for the EDC/NHS coupling (Section 4.2, step 6). The crude product can be purified by flash chromatography.
Comparative Summary of Activating Agents
| Feature | EDC/NHS Coupling | EDC/PFP Coupling |
| Activating Agent | N-Hydroxysuccinimide | Pentafluorophenol |
| Typical Solvent | DCM, DMF, Acetonitrile | Ethyl Acetate, DCM |
| Byproduct Removal | Water-soluble (EDU) | Water-soluble (EDU) |
| Reactivity | High | Very High |
| Stability of Ester | Good, moderately sensitive to hydrolysis | More sensitive to hydrolysis |
| Primary Use Case | Aqueous bioconjugation, general labeling[1] | Peptide synthesis, organic-phase reactions[3] |
Self-Validation: Characterization of Activated Esters
Confirming the identity and purity of the final activated ester is a critical self-validating step before its use in downstream applications.
-
¹H NMR Spectroscopy: The most definitive method. Upon esterification, the carboxylic acid proton signal (~12 ppm) will disappear. New, characteristic signals from the activating group will appear.
-
For NHS ester: A sharp singlet around 2.9 ppm integrating to 4 protons (from the succinimide ring) is a key indicator.
-
For PFP ester: Signals in the aromatic region will be absent, but ¹⁹F NMR is highly informative.
-
The signals corresponding to the hexyl chain will show a downfield shift, particularly the protons on the carbon adjacent to the newly formed ester linkage.[17][18]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the exact molecular weight of the final activated ester product, verifying successful coupling.[19]
-
Chromatography: Purity should be assessed using HPLC. For polar activated esters that are difficult to purify via silica gel chromatography, reversed-phase HPLC may be an alternative, though care must be taken to avoid hydrolysis.[20]
Conclusion
The conversion of this compound to its activated ester derivatives is a strategic process that unlocks its potential as a valuable chemical linker. By following a two-stage process of robust oxidation followed by controlled, carbodiimide-mediated activation, researchers can reliably produce high-purity NHS and PFP esters. The detailed protocols and validation checkpoints provided in this guide are designed to ensure success, enabling the confident application of these reagents in critical research and development workflows, from fundamental bioconjugation studies to the design of sophisticated drug delivery systems.
References
-
ResearchGate. (n.d.). Could someone suggest some suitable protocol for the reaction of NHS ester and alcohol? Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). N-Hydroxysuccinimide-activated esters as a functionalization agent for amino cellulose: synthesis and solid-state NMR characterization | Request PDF. Retrieved February 5, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). CARBODIIMIDE-MEDIATED ESTERIFICATIONS AND CONDENSATIONS OF PHOSPHORIC ACIDS DISSOLVED IN VARIOUS ALCOHOLS. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN113861027A - Method for continuous flow synthesis of chloroformate compound.
-
National Institutes of Health. (2024). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (n.d.). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
Filo. (2025). Example 8.1 Give names of the reagents to bring about the following transformations. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). How to purify esterefication product? Retrieved February 5, 2026, from [Link]
-
Reddit. (n.d.). synthesis of active esters using pentafluorophenol. Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Retrieved February 5, 2026, from [Link]
-
Chemistry Stack Exchange. (2017). Purification of polar NHS esters. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Transformation of pentafluorophenyl esters. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Monitoring of active ester formation using ¹H NMR spectroscopy. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF. Retrieved February 5, 2026, from [Link]
-
Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Making Esters From Alcohols. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Tutor. (2026). Carbodiimide-Mediated Coupling. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). 6-(Methylsulfinyl) Hexyl Isothiocyanate Inhibits IL-6 and CXCL10 Production in TNF-α-Stimulated Human Oral Epithelial Cells. Retrieved February 5, 2026, from [Link]
-
Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved February 5, 2026, from [Link]
-
ScienceDirect. (n.d.). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). (a) Examples of classical activated esters for ∼70% lysine-selective.... Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Retrieved February 5, 2026, from [Link]
-
MDPI. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US8143369B2 - Polymers bearing pendant pentafluorophenyl ester groups, and methods of synthesis and functionalization thereof.
-
Royal Society of Chemistry. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry. Retrieved February 5, 2026, from [Link]
-
HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Ester formation from COOH and OH by using EDC/ NHS is possible? Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). 6-(Methylsulfinyl)hexyl isothiocyanate. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. Retrieved February 5, 2026, from [Link]
-
Pubs.Sciepub.com. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved February 5, 2026, from [Link]
-
Weebly. (n.d.). Coupling Protocols. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Facile Oxidative Conversion of Alcohols to Esters Using Molecular Iodine. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Retrieved February 5, 2026, from [Link]
-
Organic Syntheses. (n.d.). Propanoyl chloride, 3-isocyanato-. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Wasabi Component 6-(Methylsulfinyl)hexly Isothiocyanate and Derivatives Improve the Survival of Skin Allografts. Retrieved February 5, 2026, from [Link]
-
CellMosaic. (n.d.). Small Molecule Activation. Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved February 5, 2026, from [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Example 8.1 Give names of the reagents to bring about the following trans.. [askfilo.com]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Steglich Esterification [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. constantsystems.com [constantsystems.com]
- 19. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization [mdpi.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Solid-Phase Synthesis Compatibility of Sulfone Alcohol Linkers
Abstract
This comprehensive guide details the application and protocols for a proposed sulfone alcohol-based linker, the 4-(Hydroxymethyl)phenyl Sulfone (HMPS) linker, for Solid-Phase Organic Synthesis (SPOS). While a dedicated body of literature for this specific linker is emerging, its design is rooted in well-established principles of solid-phase chemistry. This document synthesizes information from analogous systems to provide a robust framework for its use. The HMPS linker is presented as a versatile tool, offering a unique combination of stability under a range of synthetic conditions and susceptibility to specific cleavage strategies, making it a valuable addition to the repertoire of researchers in drug discovery and combinatorial chemistry.
Introduction: The Rationale for a Sulfone Alcohol Linker
Solid-phase synthesis has revolutionized the discovery of novel molecules by simplifying purification and enabling automation.[1] The choice of linker is paramount, as it dictates the conditions for both the on-resin synthesis and the final cleavage of the product.[2] While numerous linkers exist, there is a continuous need for novel systems with unique stability and cleavage profiles to expand the accessible chemical space.
The proposed 4-(Hydroxymethyl)phenyl Sulfone (HMPS) linker detailed herein offers a compelling combination of features:
-
Attachment Point: A benzylic alcohol for the straightforward esterification of carboxylic acids.
-
Core Structure: A chemically robust aryl sulfone moiety. The sulfone group is a strong electron-withdrawing group, which influences the reactivity of the linker and the attached molecule.
-
Cleavage: The benzylic ester linkage allows for cleavage under various conditions, including nucleophilic and potentially reductive methods, offering orthogonality to many standard protecting groups.
This guide provides a theoretical framework and practical protocols for the synthesis of the HMPS linker on a solid support, attachment of the first building block, on-resin manipulations, and final product cleavage.
Core Principles and Design of the HMPS Linker
The HMPS linker is conceptualized as a 4-(hydroxymethyl)phenyl methyl sulfone moiety attached to a polystyrene resin. This design is based on the known stability of aryl sulfones and the well-understood chemistry of benzylic alcohols in solid-phase synthesis.
Caption: Synthetic route to the HMPS linker precursor.
Attachment to Solid Support
The synthesized sulfone alcohol can be attached to Merrifield resin via a Williamson ether synthesis.
Protocol 1: Attachment of HMPS to Merrifield Resin
-
Resin Preparation: Swell Merrifield resin (1 g, 1.0 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a reaction vessel.
-
Alkoxide Formation: In a separate flask, dissolve 4-(hydroxymethyl)phenyl methyl sulfone (3 equivalents) in anhydrous DMF. Add sodium hydride (NaH, 3.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.
-
Coupling: Add the alkoxide solution to the swollen resin. Heat the reaction mixture to 60 °C and agitate for 24 hours.
-
Washing: Allow the resin to cool to room temperature. Filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and dichloromethane (DCM, 3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
Attachment of the First Building Block (Carboxylic Acid)
The loading of the first Fmoc-protected amino acid or other carboxylic acid onto the hydroxyl group of the HMPS resin can be achieved using standard esterification procedures. [3] Protocol 2: Esterification of an Fmoc-Amino Acid to HMPS Resin
-
Resin Swelling: Swell the HMPS resin (1 g) in DCM (10 mL) for 30 minutes, followed by DMF (10 mL) for 30 minutes.
-
Activation Mixture: In a separate flask, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF. Add a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC, 3 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 equivalents). Stir for 10 minutes at room temperature.
-
Coupling: Add the activation mixture to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.
-
Capping (Optional): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DMF for 1 hour.
-
Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum. The loading can be quantified by Fmoc cleavage and UV analysis.
Compatibility in Solid-Phase Synthesis
The robustness of the aryl sulfone group suggests compatibility with a wide range of synthetic transformations. The benzylic ester linkage, however, defines the boundaries of its stability.
| Reagent/Condition | Compatibility | Rationale and Causality |
| Fmoc Deprotection | ||
| 20% Piperidine in DMF | Compatible | The benzylic ester is generally stable to piperidine under standard deprotection times. [4] |
| 2% DBU / 2% Piperidine in DMF | Use with Caution | DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal. [5][6]Prolonged exposure may lead to premature cleavage of the ester. |
| Peptide Coupling Reagents | ||
| HATU, HBTU, PyBOP, DIC | Compatible | These reagents are designed for amide bond formation and do not typically interfere with the sulfone or benzylic ester moieties. [7] |
| Acidic Conditions | ||
| Mild Acid (e.g., 1% TFA in DCM) | Generally Stable | The benzylic ester linkage has some acid sensitivity, but is generally stable to the mild acidic conditions used for cleavage from hyper-acid-labile resins. [8] |
| Strong Acid (e.g., >50% TFA) | Not Compatible | Strong acids will cleave the benzylic ester bond. |
| Nucleophiles | ||
| Hydrazine, NaOH, NaOMe | Not Compatible | These strong nucleophiles will cleave the ester linkage. This is a potential cleavage strategy. [9] |
| Organometallics | ||
| Grignard Reagents, Organolithiums | Potentially Incompatible | While aryl sulfones can be stable to some organometallics, these reagents are strong nucleophiles and bases that can react with the ester carbonyl. |
| Metal Catalysts | ||
| Pd, Ru, Cu-based catalysts | Substrate Dependent | The compatibility will depend on the specific reaction conditions. The sulfone group is generally stable, but the substrate and other reagents must be considered. |
On-Resin Reaction Monitoring
Monitoring the progress of reactions on the solid support is crucial for troubleshooting and optimization.
-
FT-IR Spectroscopy: A powerful technique for monitoring the appearance and disappearance of functional groups. For example, the ester carbonyl stretch (around 1735 cm⁻¹) can confirm loading, and the disappearance of the Fmoc carbamate signal can monitor deprotection. [10]* Gel-Phase ¹³C NMR: Provides detailed structural information of the resin-bound species, although it can be time-consuming. [11]* Kaiser Test: A colorimetric test for the presence of primary amines, useful for confirming complete Fmoc deprotection.
-
Cleavage and Analysis: A small sample of the resin can be cleaved, and the product analyzed by HPLC and mass spectrometry to determine the reaction's success.
Cleavage of the Final Product
The benzylic ester linkage of the HMPS linker allows for several cleavage strategies, providing flexibility in the final deprotection and release step.
Caption: General workflow for cleavage from the HMPS resin.
Protocol 3: Nucleophilic Cleavage with Sodium Methoxide
This method yields the methyl ester of the synthesized molecule.
-
Resin Suspension: Swell the resin-bound product in a mixture of THF and methanol (1:1).
-
Cleavage: Add a solution of sodium methoxide (0.5 M in methanol) and agitate the suspension at room temperature for 12-24 hours.
-
Filtration and Neutralization: Filter the resin and wash with methanol. Combine the filtrates and neutralize with a mild acid (e.g., acetic acid).
-
Work-up: Evaporate the solvent and purify the crude product by chromatography.
Protocol 4: Saponification to Yield the Carboxylic Acid
This protocol directly yields the free carboxylic acid.
-
Resin Suspension: Swell the resin in a mixture of THF and water.
-
Cleavage: Add an aqueous solution of sodium hydroxide (1 M) and stir at room temperature or with gentle heating. Monitor the reaction by cleaving a small aliquot and analyzing by HPLC.
-
Filtration and Acidification: Filter the resin and wash with water. Acidify the combined aqueous filtrates to pH 2-3 with dilute HCl.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. Purify the crude product as needed.
Conclusion and Future Perspectives
The proposed 4-(Hydroxymethyl)phenyl Sulfone (HMPS) linker represents a promising, albeit not yet widely commercialized, tool for solid-phase organic synthesis. Its foundation in robust and well-understood chemical principles suggests a high degree of reliability and versatility. The stability of the sulfone core allows for a broad range of on-resin chemical transformations, while the benzylic ester linkage provides multiple options for cleavage, enabling orthogonality with various protecting group strategies.
Further research is warranted to fully characterize the compatibility of the HMPS linker with a broader array of reagents, particularly organometallics and complex catalytic systems. Nevertheless, the protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this and other sulfone-based linkers in their synthetic endeavors, pushing the boundaries of what is achievable in drug discovery and materials science.
References
-
Akaji, K., Kuriyama, N., Kiso, Y. (1992). Anchoring of Fmoc Amino Acid to 4-Alkoxybenzyl Alcohol Resin Using a New Esterification Reagent. Tetrahedron Letters, 33(22), 3177-3180*. [Link]
-
Bayer, E., & Henkel, B. (1998). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Journal of Peptide Science, 4(8), 461-467. [Link]
-
Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750-3756. [Link]
-
García-Ramos, Y., et al. (2011). Compatibility study of Merrifield linker in Fmoc strategy peptide synthesis. Journal of Peptide Science, 17(10), 689-695. [Link]
-
James, I. W. (1999). Linkers for solid phase organic synthesis. Tetrahedron, 55(17), 4855-4946. [Link]
-
Look, G. C., et al. (1994). Methods for combinatorial organic synthesis: the use of fast 13C NMR analysis for gel phase reaction monitoring. The Journal of Organic Chemistry, 59(25), 7588-7590. [Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Spetzler, J. C., & Meldal, M. (2000). Synthesis of Sulfonopeptides. In Peptide Synthesis and Applications (pp. 131-143). Humana Press. [Link]
-
Tucker, J. W., Chenard, L., & Young, J. M. (2015). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. ACS Combinatorial Science, 17(11), 653-657. [Link]
-
Wade, J. D., & Tregear, G. W. (1987). Solid-phase synthesis of peptides using 1,8-diazabicyclo[5.4.0]undec-7-ene for Nα-9-fluorenylmethyloxycarbonyl deprotection. Journal of the Chemical Society, Chemical Communications, (15), 1157-1158. [Link]
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Compatibility study of Merrifield linker in Fmoc strategy peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzyl Esters [organic-chemistry.org]
- 10. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Sulfone Alcohols
Welcome to the technical support center for the purification of polar sulfone alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of compounds. The presence of both a highly polar sulfone group and a hydrogen-bonding alcohol moiety presents unique challenges that require a nuanced approach to achieve high purity.
This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific issues you may encounter.
Purification Strategy Overview
The selection of an appropriate purification method is paramount and depends on the specific properties of your sulfone alcohol and the nature of the impurities. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the purification of polar sulfone alcohols.
Recrystallization Issues
Q1: My polar sulfone alcohol is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when it comes out of solution as a liquid during cooling because the solution temperature is above the compound's melting point.[1] This is a common issue with polar compounds that may have lower melting points.
-
Causality: The high polarity of your compound can lead to strong interactions with the solvent, depressing the melting point. Also, significant impurities can lower the melting point of the mixture.
-
Troubleshooting Steps:
-
Add more solvent: Your solution might be too concentrated, causing the compound to come out of solution at too high a temperature. Re-heat the mixture and add more of the hot solvent until the oil dissolves completely, then cool slowly.[1]
-
Change the solvent system: Switch to a solvent with a lower boiling point. This reduces the risk of melting your compound before it dissolves. Alternatively, use a mixed-solvent system. Dissolve your compound in a minimum of a "good" (highly solubilizing) hot solvent, then slowly add a "poor" (less solubilizing) hot solvent until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.[2][3]
-
Lower the cooling temperature: If oiling out occurs during cooling, try cooling the solution more slowly to give crystals time to nucleate.
-
Seeding: Add a few seed crystals of the pure compound to the cooled solution to encourage crystallization.
-
Q2: I can't find a single suitable solvent for recrystallization. What are my options?
A2: This is a frequent challenge with multifunctional polar molecules. A mixed-solvent system is often the solution.[4]
-
Principle: You need a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").
-
Procedure:
-
Dissolve your crude sulfone alcohol in a minimal amount of the "good" solvent at its boiling point.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The gradual change in solvent polarity will facilitate crystal formation.
-
Common Mixed-Solvent Systems for Polar Compounds:
| "Good" Solvent (More Polar) | "Poor" Solvent (Less Polar) |
| Ethanol/Methanol | Water |
| Acetone | n-Hexane |
| Ethyl Acetate | n-Hexane |
| Dichloromethane | n-Hexane |
Q3: My recrystallized product is still impure, what went wrong?
A3: Several factors could be at play:
-
Cooling was too rapid: Fast cooling can trap impurities within the crystal lattice. Always allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
-
Insufficient washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the impurities.[6]
-
Co-crystallization of impurities: If an impurity has very similar solubility properties to your desired compound, it may crystallize as well. In this case, a second recrystallization may be necessary, or you may need to switch to chromatography.
Column Chromatography Issues
Q1: My polar sulfone alcohol is streaking on the TLC plate and the column. How can I fix this?
A1: Streaking is a common problem with highly polar compounds on silica gel.
-
Causality: The polar sulfone and hydroxyl groups can interact very strongly with the acidic silanol groups on the silica surface, leading to slow and uneven movement up the plate or through the column.[7]
-
Troubleshooting Steps:
-
Modify the mobile phase: Add a small amount of a polar modifier to your eluent. For acidic compounds, a few drops of acetic or formic acid can help. For neutral or slightly basic compounds, adding a small percentage of methanol or ammonia in methanol can improve peak shape.[7]
-
Overloading: You may be applying too much sample to your TLC plate or column. Try diluting your sample.[8]
-
Change the stationary phase: If modifying the mobile phase doesn't work, consider a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to the acidity of silica gel.[9] For very polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is an excellent option.[7]
-
Q2: My polar sulfone alcohol won't move off the baseline in normal phase chromatography.
A2: This indicates that your eluent is not polar enough to displace your compound from the highly polar silica gel.
-
Solution: You need to increase the polarity of your mobile phase.[10]
-
Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
If you are already using a high percentage of a moderately polar solvent, you may need to switch to a more polar one, such as methanol. A common eluent system for very polar compounds is a small percentage (1-10%) of methanol in dichloromethane.[11]
-
Q3: How do I remove inorganic salt impurities from my polar sulfone alcohol?
A3: Inorganic salts are a common byproduct of synthesis and can be challenging to remove from highly water-soluble compounds.
-
Solutions:
-
Liquid-Liquid Extraction: If your sulfone alcohol has some solubility in an organic solvent like ethyl acetate, you may be able to perform an aqueous extraction. Dissolve the crude product in the organic solvent and wash with water. The salt will preferentially partition into the aqueous layer. However, you may lose some of your polar product to the aqueous layer.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size. If there is a significant size difference between your compound and the salt, SEC can be effective.
-
Reverse-Phase Chromatography: Salts are generally not retained on a C18 column and will elute in the void volume, allowing for good separation from your retained sulfone alcohol.
-
Experimental Protocols
Protocol 1: Recrystallization of a Polar Sulfone Alcohol
This protocol provides a general procedure for the recrystallization of a solid polar sulfone alcohol.
-
Solvent Selection:
-
Place a small amount (50-100 mg) of your crude product into several test tubes.
-
Add a few drops of different solvents (e.g., water, ethanol, ethyl acetate, acetone) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.[12]
-
Heat the tubes that did not show dissolution. A suitable solvent will dissolve the compound when hot.[12]
-
Allow the hot solutions to cool. The best solvent will result in the formation of a good quantity of crystals.
-
-
Dissolution:
-
Place the crude sulfone alcohol in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is best to add the solvent in small portions while the flask is being heated.[6]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[13]
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely.
-
Protocol 2: Column Chromatography of a Polar Sulfone Alcohol
This protocol outlines a general procedure for purification by normal phase column chromatography.
-
TLC Analysis:
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing the solvent to drain as you add the slurry.[15]
-
Ensure the silica gel is packed uniformly without air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate).
-
Carefully add the sample solution to the top of the silica gel.
-
Allow the solvent to drain until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add your eluent to the top of the column.
-
Begin collecting fractions.
-
You can use a gradient elution by starting with a less polar solvent system and gradually increasing the polarity to elute your compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Tables
Table 1: Properties of Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Good non-polar "anti-solvent" for mixed-solvent recrystallizations. |
| Toluene | 2.4 | 111 | Useful for recrystallizing less polar compounds. |
| Diethyl Ether | 2.8 | 35 | Very volatile, good for extracting less polar compounds. |
| Dichloromethane | 3.1 | 40 | Good for dissolving a wide range of compounds; common in chromatography. |
| Ethyl Acetate | 4.4 | 77 | Excellent general-purpose solvent for chromatography and recrystallization. |
| Acetone | 5.1 | 56 | Polar solvent, miscible with water. |
| Ethanol | 5.2 | 78 | Good for recrystallizing many polar compounds, often used with water. |
| Methanol | 6.6 | 65 | Highly polar, used in highly polar mobile phases for chromatography. |
| Water | 10.2 | 100 | Excellent for recrystallizing highly polar, hydrogen-bonding compounds. |
Polarity index values are relative measures.
Visualization of Purification Logic
The following diagram illustrates the logical steps in troubleshooting TLC streaking for a polar sulfone alcohol.
Caption: Troubleshooting workflow for TLC streaking.
References
-
Recrystallization1. (n.d.). Retrieved February 5, 2026, from [Link]
-
Recrystallization. --->. (n.d.). Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 5, 2026, from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved February 5, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 5, 2026, from [Link]
-
NileRed. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID [Video]. YouTube. [Link]
-
How to run column chromatography. (n.d.). Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved February 5, 2026, from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved February 5, 2026, from [Link]
-
Experiment 2: Recrystallization. (n.d.). Retrieved February 5, 2026, from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2014, September 17). How to purify a sulfonated porphyrins or the other organic compounds? Retrieved February 5, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved February 5, 2026, from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved February 5, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Retrieved February 5, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- Google Patents. (n.d.). US3383421A - Process for the formation and purification of aromatic sulfones.
-
University of York. (n.d.). Solvent Choice. Retrieved February 5, 2026, from [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Retrieved February 5, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved February 5, 2026, from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2015, November 10). How can I select a solvent system for highly polar compounds to elute in TLC and run column? Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US3383421A - Process for the formation and purification of aromatic sulfones.
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). WO2022030380A1 - Polar organic solvent purification method, polar organic solvent purification device, analysis method and purified polar organic solvent production method.
-
Organic Syntheses. (n.d.). catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved February 5, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved February 5, 2026, from [Link]
-
Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved February 5, 2026, from [Link]
-
CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved February 5, 2026, from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved February 5, 2026, from [Link]
-
Polarity Index. (n.d.). Retrieved February 5, 2026, from [Link]
Sources
- 1. Recrystallization [wiredchemist.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. athabascau.ca [athabascau.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. reddit.com [reddit.com]
- 8. halocolumns.com [halocolumns.com]
- 9. Chromatography [chem.rochester.edu]
- 10. columbia.edu [columbia.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. reddit.com [reddit.com]
- 15. web.uvic.ca [web.uvic.ca]
Separating sulfone from sulfoxide impurities in synthesis
Technical Support Hub: Purification of Sulfones and Sulfoxides
Ticket ID: S-OX-PUR-001
Status: Active
Subject: Separation protocols for Sulfone (
Core Concept: The Oxidation Ladder
Before attempting separation, you must understand the physicochemical distinctions between the three oxidation states. The separation logic relies entirely on the differences in polarity and hydrogen-bond accepting capability .
| Species | Structure | Polarity (Silica) | H-Bond Basicity | Oxidation Susceptibility |
| Sulfide | Low (Fast Elution) | Negligible | High | |
| Sulfone | Medium | Weak | Inert (Stable) | |
| Sulfoxide | High (Slow Elution) | Strong | Moderate (Can be oxidized) |
Key Insight: On standard Silica Gel (
Elution Order (Silica/Normal Phase):
-
Sulfide (Elutes First / Highest
) -
Sulfone (Elutes Second)
-
Sulfoxide (Elutes Last / Lowest
)
Diagnostic Module: The KMnO₄ Test
Issue: UV visualization (254 nm) often shows both spots with similar intensity if aromatic rings are present, making it difficult to distinguish which spot is the impurity.
Solution: Use Potassium Permanganate (
-
Mechanism:
is a strong oxidant. It reacts with functional groups that can be oxidized.[4][5][6][7] -
The Test:
Protocol:
-
Run TLC in 50% EtOAc/Hexane (adjust based on polarity).
-
Dip plate in basic
solution. -
Heat gently with a heat gun.
-
Interpretation: The spot that turns brown is the Sulfoxide (impurity or product). The spot that does not stain (or stains poorly) is the Sulfone.
Scenario A: Target is SULFONE (Removing Sulfoxide Impurity)
Context: You attempted to oxidize a sulfide to a sulfone, but the reaction is incomplete, leaving ~5-10% sulfoxide.
Method 1: Chemical Remediation (The "Push" Strategy)
Recommended for: High-yield synthesis where the product is the fully oxidized state. Since the impurity (sulfoxide) is the precursor to the product (sulfone), the most efficient purification is reaction completion , not physical separation.
-
Resubject the crude mixture to the reaction conditions.
-
Add 1.5 - 2.0 equivalents of the oxidant (e.g.,
, , or Oxone). -
Heat gently (40-50°C) if using
; Room Temp is usually sufficient for . -
Monitor via TLC until the lower spot (Sulfoxide) disappears.
-
Quench: Use saturated aqueous Sodium Thiosulfate (
) to destroy excess oxidant before workup.
Method 2: Recrystallization (Solubility Exploitation)
Recommended for: Large scale (>5g) where chromatography is expensive. Sulfones are generally highly crystalline solids with high melting points, whereas sulfoxides are often lower-melting solids or oils.
-
Solvent System: Ethanol (hot) or Ethanol/Water mixtures.
-
Protocol:
-
Dissolve crude solid in minimum boiling Ethanol.
-
If insoluble, add small amounts of Water dropwise until turbidity appears, then clear with a drop of Ethanol.
-
Cool slowly to Room Temp, then to 0°C.
-
Result: Sulfone crystallizes out.[5] Sulfoxide (more polar and often an oil) remains in the mother liquor.
-
Scenario B: Target is SULFOXIDE (Removing Sulfone Impurity)
Context: You aimed for the sulfoxide (partial oxidation), but over-oxidation occurred, generating sulfone byproduct. Note: This is chemically more difficult because you cannot "reduce" the sulfone back to sulfoxide easily.
Method 1: Flash Chromatography (The Standard)
Exploit the significant polarity difference.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase:
-
Start: Dichloromethane (DCM) 100% . (Elutes residual Sulfide and Sulfone).[9]
-
Gradient: Slowly increase polarity to 5-10% Methanol in DCM .
-
Alternative: EtOAc/Hexane gradients (Start 20% EtOAc
100% EtOAc).
-
-
Execution:
-
Load sample (DCM soluble).
-
Flush with low polarity solvent (DCM or 30% EtOAc/Hex). The Sulfone will elute first.
-
Once the Sulfone peak passes, switch to the higher polarity solvent (MeOH/DCM or 100% EtOAc) to elute the Sulfoxide .
-
Method 2: Selective Precipitation
If the Sulfone is significant (>20%), it may precipitate from non-polar solvents.
-
Dissolve the mixture in Diethyl Ether or Toluene.
-
Sulfoxides are often soluble in these; rigid Aryl Sulfones are often less soluble.
-
Filter off the solid (mostly Sulfone).
-
Concentrate the filtrate to recover the Sulfoxide (enriched).
Visualization: Decision & Workflow
Caption: Decision matrix for selecting the optimal purification pathway based on the target oxidation state and impurity levels.
FAQ & Troubleshooting
Q: My sulfoxide is streaking on the column. How do I fix this? A: Sulfoxides are strong Lewis bases and drag on acidic silica.
-
Fix: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the most acidic sites on the silica, sharpening the peak shape.
Q: I used mCPBA to make sulfoxide, but I have 30% sulfone. Can I reduce the sulfone back?
A: Generally, no . Reduction of sulfones to sulfoxides is chemically arduous and requires harsh reagents (e.g.,
-
Resolution: You must separate them chromatographically. Next time, use Sodium Periodate (
) or Oxone at 0°C, as these are more selective for mono-oxidation than mCPBA.
Q: On TLC, my spots are very close together. What solvent system splits them? A: If EtOAc/Hexane fails, switch to DCM/Methanol or Toluene/Acetone .
-
Sulfoxides interact differently with protic solvents (MeOH) vs. aprotic polar solvents (Acetone) compared to sulfones. A 95:5 DCM:MeOH mix is often the "magic bullet" for this separation.
References
-
Fernández, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews, 103(9), 3651–3706.
-
Karimi, B., et al. (2005).[7] Selective Oxidation of Sulfides to Sulfoxides and Sulfones using 30% Hydrogen Peroxide.[7] Organic Letters, 7(4), 625–628.
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry.
-
University of Rochester. (n.d.). TLC Stains/Dips: Potassium Permanganate.[1][2][3] Department of Chemistry.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. sarponggroup.com [sarponggroup.com]
- 3. TLC stains [reachdevices.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfone, sulfoxide compound | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 6. difference.wiki [difference.wiki]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. differencebetween.com [differencebetween.com]
- 9. researchgate.net [researchgate.net]
Technical Support Guide: Optimizing Linker Length - C6 Sulfone vs. PEG Spacers in Bioconjugation
Welcome to the technical support center for advanced bioconjugation. This guide is designed for researchers, scientists, and drug development professionals navigating the critical choice of linkers for their therapeutic and diagnostic constructs. We will delve into the practical considerations and troubleshooting strategies for optimizing linker length, with a specific focus on comparing the robust C6 sulfone chemistry against the versatile polyethylene glycol (PEG) spacers.
Part 1: Foundational Concepts - Frequently Asked Questions
This section addresses the fundamental principles that underpin the selection and optimization of linkers in complex biologics.
Q1: What is the fundamental role of a linker in a bioconjugate like an Antibody-Drug Conjugate (ADC)?
A linker is a critical chemical moiety that covalently connects the biological component (e.g., a monoclonal antibody) to a payload (e.g., a cytotoxic drug). Its role extends far beyond simple connection; the linker's properties directly influence the ADC's overall efficacy, safety, and manufacturability.[1] An ideal linker must ensure the ADC remains stable in systemic circulation to prevent premature release of the payload, which could cause off-target toxicity.[] Upon reaching the target cell, the linker should facilitate the efficient release of the active drug.[3] Furthermore, the linker's chemical nature, such as its hydrophobicity or hydrophilicity, can significantly alter the physicochemical properties of the entire ADC, affecting aspects like solubility, aggregation, and pharmacokinetics.[][4]
Q2: What are the core characteristics of C6 Sulfone linkers?
C6 sulfone linkers represent an advanced chemical tool for bioconjugation, primarily valued for the high stability of the resulting conjugate. They are typically used for site-specific modification of antibodies, reacting with engineered cysteine (THIOMABs™) or selenocysteine residues to form a stable thioether bond.[5][6] The key advantage of sulfone chemistry is its improved stability in human plasma compared to conventional maleimide-based linkers, which can be susceptible to thioether exchange with serum proteins like albumin, leading to premature drug deconjugation.[5][6] This enhanced stability is a critical factor for developing ADCs with a predictable and favorable therapeutic window. However, it's important to note that sulfone linkers are inherently hydrophobic, a characteristic that must be managed, especially when paired with a hydrophobic payload, to avoid potential aggregation issues.[7]
Q3: What are the primary advantages and disadvantages of using PEG spacers?
Polyethylene glycol (PEG) spacers are widely used in drug development due to their unique and beneficial properties.[8] They are synthetic, flexible polyether chains that offer a multitude of advantages.[8][9]
Advantages:
-
Enhanced Solubility: PEG is highly hydrophilic and can significantly improve the water solubility of hydrophobic payloads, which is crucial for preventing ADC aggregation.[][11][12]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation half-life.[8][13]
-
Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking the conjugate from the immune system and reducing the potential for an immune response.[8][14]
-
Tunable Length: PEG spacers can be synthesized in various discrete lengths, allowing for precise control over the distance between the antibody and the payload to overcome steric hindrance or optimize other properties.[8][13]
Disadvantages:
-
Steric Hindrance: While beneficial for shielding, longer PEG chains can sometimes interfere with the antibody's ability to bind to its target antigen, potentially reducing potency.[13]
-
Anti-PEG Antibodies: In some cases, patients can develop anti-PEG antibodies, which may lead to accelerated blood clearance (ABC) of the PEGylated therapeutic upon subsequent administrations.[8][13]
-
Stability: While the PEG chain itself is stable, the functional groups used to attach it to the antibody and payload determine the ultimate stability of the conjugate, which may be less robust than specialized chemistries like sulfones.[15]
Q4: How does linker length, in general, impact the properties of an ADC?
Linker length is a critical design parameter that requires careful optimization to balance stability, efficacy, and pharmacokinetics.[1][]
-
Too short: A linker that is too short may cause steric clashes between the payload and the antibody, potentially impairing the antibody's ability to bind to its target.[]
-
Too long: An excessively long linker might increase the conjugate's flexibility in a way that promotes instability or undesirable interactions with other molecules.[] It can also expose the payload to the surrounding environment, potentially leading to faster clearance or off-target effects.
-
Optimal Length: The optimal length often depends on the specific antibody, payload, and conjugation site. For instance, a shorter linker can sometimes tuck a hydrophobic payload closer to the antibody, leveraging the protein's structure as a "steric shield" to enhance plasma stability.[16] Conversely, a longer linker may be necessary to extend a payload beyond the antibody's glycans or other structures to ensure it can interact with its intracellular target after release.[17]
Part 2: Troubleshooting Guide
This section provides structured answers to common experimental challenges encountered when working with C6 sulfone and PEG linkers.
Issue 1: ADC Aggregation & Poor Solubility
Q: My ADC, which uses a hydrophobic payload, is showing significant aggregation after conjugation with a C6 sulfone linker. Could the linker be contributing, and would a PEG spacer be a viable solution?
A: Yes, it is highly probable that the linker is a contributing factor. The conjugation of highly hydrophobic payloads often leads to the formation of aggregates, which can negatively impact efficacy, increase toxicity, and create significant manufacturing challenges.[7][18][19] A C6 sulfone linker, being hydrophobic itself, can exacerbate this issue by increasing the overall hydrophobicity of the final ADC construct.[7]
This is a classic scenario where introducing a hydrophilic PEG spacer is a primary strategy for mitigation.[1][20][21] By incorporating a PEG chain into the linker design, you can effectively "mask" the hydrophobicity of the payload, improving the ADC's aqueous solubility and reducing its tendency to aggregate.[3][4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting ADC aggregation.
To address this, we recommend synthesizing a panel of linkers that incorporate PEG spacers of varying lengths (e.g., 4, 8, or 12 ethylene glycol units) while retaining the desired conjugation chemistry. A systematic comparison will help identify the optimal balance between mitigating aggregation and maintaining other critical ADC attributes.
Issue 2: Poor In Vivo Stability & Premature Payload Release
Q: I am observing rapid clearance and potential off-target toxicity, suggesting my ADC is unstable in plasma. My current linker uses maleimide chemistry. Would a C6 sulfone or a specific type of PEG linker offer better stability?
A: Your observations strongly suggest linker instability, a common issue with first-generation maleimide-based ADCs. The thioether bond formed by maleimide conjugation is susceptible to a retro-Michael reaction, leading to deconjugation. This can be exacerbated by exchange with abundant serum thiols like glutathione and albumin, causing premature payload release and off-target toxicity.[6]
Switching to a C6 sulfone linker is an excellent strategy to enhance stability. The phenyloxadiazole sulfone moiety forms a highly stable covalent bond with engineered cysteines, showing significantly improved stability in human plasma compared to maleimide conjugates.[5][6]
While PEG linkers are not primarily chosen for stability, the overall construct can influence it. For example, using a shorter PEG linker in conjunction with a site-specific conjugation technology can place the payload in a sterically shielded position on the antibody, thereby protecting the linker from enzymatic degradation or chemical cleavage.[16] However, for maximizing the stability of the conjugation bond itself, C6 sulfone is the more direct and robust solution.
Stability Comparison:
Caption: Relative stability of different linker chemistries.
We recommend performing an in vitro plasma stability assay to directly compare your current maleimide-based ADC against a new construct using a C6 sulfone linker.
Issue 3: Reduced Biological Activity or Target Binding
Q: After conjugation, my ADC shows reduced affinity for its target antigen. Could the linker length be the cause?
A: Yes, linker length can absolutely be the cause of reduced target binding. This phenomenon is typically attributed to steric hindrance .[13]
There are two common scenarios:
-
Linker is too short: If the payload is bulky and the linker is too short, the payload may physically obstruct the antigen-binding site (Fab region) of the antibody, preventing it from effectively binding to its target.[]
-
Linker is too long (PEG): While less common, a very long and flexible PEG chain could potentially wrap around and non-covalently interact with the antibody's binding domains, causing a conformational change or direct occlusion that reduces binding affinity. More frequently, however, long PEG chains are used to overcome steric hindrance when the conjugation site is near the antigen-binding region.[13][14]
The optimal linker length is highly dependent on the conjugation site. If you are conjugating to a cysteine residue located near the Fab region, a longer PEG spacer may be required to position the payload away from the binding site. Conversely, if the conjugation site is far from the binding region (e.g., in the Fc region), a shorter linker might be sufficient and even preferable to maintain a more compact and stable ADC structure.[16]
To resolve this, you should test a panel of PEG linkers with varying lengths (e.g., PEG4, PEG8, PEG12, PEG24) and measure the antigen-binding affinity of each resulting ADC using a quantitative method like Surface Plasmon Resonance (SPR) or ELISA.
Part 3: Protocols & Methodologies
Protocol 1: Comparative Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
This protocol provides a standardized method for quantifying high molecular weight species (aggregates) in ADC preparations.
-
System Preparation:
-
Equilibrate an HPLC system equipped with a suitable SEC column (e.g., TSKgel G3000SWxl) and a UV detector set to 280 nm.
-
The mobile phase should be a physiological buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
-
Sample Preparation:
-
Dilute ADC samples (e.g., C6 sulfone vs. PEG8-linked ADC) to a concentration of 1 mg/mL in the mobile phase.
-
Prepare a non-conjugated antibody sample at 1 mg/mL as a control.
-
-
Data Acquisition:
-
Inject 20-50 µL of each sample.
-
Run the method at a flow rate of 0.5-1.0 mL/min for approximately 30 minutes.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the main monomer peak based on the retention time of the control antibody.
-
Integrate the area of all peaks eluting earlier than the monomer peak; these represent aggregates.
-
Calculate the percentage of aggregation: (% Aggregation) = (Aggregate Peak Area / Total Peak Area) * 100.
-
Compare the % aggregation between different linker constructs. A successful hydrophilic linker should significantly reduce this value.[18][22]
-
Protocol 2: In Vitro Plasma Stability Assay for ADCs
This assay assesses the stability of the linker by measuring the amount of payload that remains conjugated to the antibody over time in a plasma environment.
-
Sample Preparation:
-
Spike the ADC to be tested into fresh human plasma at a final concentration of 100 µg/mL.
-
Immediately take a T=0 time point sample and store it at -80°C.
-
Incubate the remaining plasma sample at 37°C.
-
-
Time Course Sampling:
-
Collect aliquots at various time points (e.g., 1, 3, 7, and 14 days). Store immediately at -80°C.
-
-
Analysis (Affinity-Capture LC-MS):
-
Thaw samples. Use an anti-human IgG antibody conjugated to magnetic beads to capture the ADC from the plasma matrix.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluate by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR).[23]
-
-
Data Interpretation:
-
Plot the average DAR against time.
-
A stable ADC will show minimal to no decrease in DAR over the incubation period. A linker with poor stability will show a time-dependent decrease in DAR.[24] Compare the stability profiles of the C6 sulfone and PEG-linked ADCs directly.
-
Part 4: Data Summary & Quick Reference
This table provides a high-level comparison to guide your initial linker selection process.
Table 1: Head-to-Head Comparison: C6 Sulfone vs. PEG Spacers
| Feature | C6 Sulfone Linker | PEG Spacer | Senior Scientist's Note |
| Primary Function | Provides exceptional conjugate stability. | Enhances solubility and modulates PK properties. | Choose sulfone for stability; choose PEG to solve solubility/aggregation problems. |
| Hydrophilicity | Low (Hydrophobic) | High (Hydrophilic) | A key differentiator. Must be matched with payload properties.[1][3] |
| Plasma Stability | Very High (Resistant to thioether exchange).[5][6] | Moderate to High (Depends on conjugation chemistry). | C6 sulfone is the gold standard for cysteine-linked conjugate stability. |
| Flexibility/Length | Relatively rigid and short. | Highly flexible and available in various lengths.[8] | PEG offers unparalleled control over spatial separation. |
| Common Use Case | Site-specific conjugation to engineered cysteines for highly stable ADCs. | Mitigating aggregation of hydrophobic payloads; extending half-life.[4][20] | Use cases are often complementary rather than mutually exclusive. |
| Potential Issues | Can increase aggregation with hydrophobic payloads.[7] | Steric hindrance; potential for anti-PEG antibodies.[13] | Every choice is a trade-off; empirical testing is essential. |
References
-
AxisPharm. (2023). What is the difference between ADC linker and PEG linker?
-
BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.
-
ChemPep Inc. (n.d.). Overview of PEG Linkers.
-
Qu-Ping, G. (2021). The Use of Uniform PEG Compounds in the Design of ADCs. In Royal Society of Chemistry.
-
BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy.
-
Benchchem. (n.d.). The Influence of PEG Chain Length on Bioconjugation Outcomes: A Comparative Guide.
-
St. Amant, R., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. National Center for Biotechnology Information.
-
Du, Y., et al. (2022). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. MDPI.
-
PurePEG. (2025). PEG Linker Selection Guide.
-
ADC Review / Journal of Antibody-drug Conjugates. (2018). PEGs and Antibody-drug Conjugates a Versatile Approach.
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights.
- Pillow, T. H., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications.
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.
-
Beacon. (2025). Reviewing the Key Trends and Insights from the ADC Linker & Conjugation Summit.
-
Pasale, T., et al. (2025). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ScienceDirect.
-
BroadPharm. (n.d.). How to Choose the Right PEG Linker for Your Research and Applications.
-
ResearchGate. (2025). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Request PDF.
-
WuXi AppTec. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties.
-
Cytiva. (2025). Aggregation in antibody-drug conjugates: causes and mitigation.
-
National Center for Biotechnology Information. (n.d.). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates.
-
Pharma Focus America. (2025). Analytical Techniques for Antibody-Drug Conjugates.
-
ACS Publications. (2014). Improving the serum stability of site-specific antibody conjugates with sulfone linkers.
-
Lumiprobe. (n.d.). Bioconjugation reagents.
-
National Center for Biotechnology Information. (2023). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care.
-
Technology Networks. (2025). Key assays and analytical techniques for the development of antibody drug conjugates.
-
BioPharm International. (2023). Exploring the Optimization of Linker Chemistries for ADCs.
-
Sigma-Aldrich. (2020). Practical Tips for Monomer/Aggregate and Fragment Content Monitoring of monoclonal antibodies (mAbs) and antibody-drug conjugate.
-
Abzena. (n.d.). Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates.
-
Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology.
-
Wu, K., & Wang, P. (2026). The role of hydrophilic linkers in next-generation antibody-drug conjugates. PubMed.
-
PubMed. (n.d.). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects.
-
Bio-Synthesis. (n.d.). Thiol C6 Modified Oligonucleotide.
-
Creative Proteomics. (n.d.). Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques.
-
ResearchGate. (n.d.). Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjugates | Request PDF.
-
WuXi XDC. (n.d.). Bioconjugation Discovery.
-
ACS Publications. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
-
Pharmaceutical Technology. (n.d.). Tackling Aggregation Challenges in ADC Production.
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates.
Sources
- 1. adcreview.com [adcreview.com]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. books.rsc.org [books.rsc.org]
- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 12. precisepeg.com [precisepeg.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. purepeg.com [purepeg.com]
- 15. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 16. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 17. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets | MDPI [mdpi.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. pharmtech.com [pharmtech.com]
- 20. researchgate.net [researchgate.net]
- 21. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmafocusamerica.com [pharmafocusamerica.com]
- 23. veranova.com [veranova.com]
- 24. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Aggregation in ADCs with Sulfone Linkers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing a critical challenge in Antibody-Drug Conjugate (ADC) development: aggregation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols specifically tailored for researchers utilizing advanced sulfone linker technologies to mitigate this issue.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding ADC aggregation and the role of sulfone linkers.
Q1: What are the primary causes of ADC aggregation?
ADC aggregation is a complex issue driven by multiple factors that compromise the molecule's conformational and colloidal stability[1]. The most significant contributors are:
-
Hydrophobicity of the Payload-Linker: Many potent cytotoxic payloads are highly hydrophobic. Conjugating these molecules to the antibody's surface creates hydrophobic patches that can interact with similar patches on other ADC molecules, initiating the aggregation process.[2][3][4][5] This is a leading cause of aggregation.
-
Unfavorable Buffer Conditions: The pH, salt type, and salt concentration of the buffer can significantly impact ADC stability. Aggregation is often more pronounced if the pH is near the antibody's isoelectric point, where it has no net charge and its solubility is at a minimum.[2][3]
-
Conjugation Chemistry: The chemical modification of the antibody's surface during conjugation can alter its structure and stability. For instance, breaking existing disulfide bonds to attach a payload can increase hydrophobic-hydrophobic interactions.[2]
-
Physical Stress: External factors such as frequent freeze-thaw cycles, high temperatures, or mechanical agitation can denature the antibody portion of the ADC, exposing hydrophobic cores and leading to aggregation.[2][6]
Q2: Why is ADC aggregation a critical problem?
Aggregation is not merely a manufacturing yield issue; it has severe consequences for the clinical viability of an ADC:
-
Immunogenicity: Aggregates, particularly soluble high-molecular-weight (HMW) species, are known to be immunogenic and can trigger severe adverse immune responses in patients.[3][4] Aggregates can activate Fcγ receptors on immune cells, leading to undesirable uptake and cytotoxicity in healthy cells.[1][7]
-
Reduced Efficacy: Aggregation can mask the antigen-binding sites on the antibody, reducing its ability to target cancer cells effectively.[2] This leads to a lower therapeutic index.
-
Altered Pharmacokinetics (PK): Aggregated ADCs are often cleared from circulation more rapidly than their monomeric counterparts, reducing their half-life and the amount of drug that reaches the tumor site.[]
-
Off-Target Toxicity: The accumulation of ADC aggregates in organs like the liver or kidneys can lead to non-specific killing of healthy cells, increasing the overall toxicity of the treatment.[1]
Q3: How do sulfone linkers help mitigate ADC aggregation?
Sulfone linkers offer several advantages in preventing aggregation, primarily related to their chemistry and the properties they impart to the final ADC:
-
Increased Stability: Phenyloxadiazole sulfone linkers, for example, form highly stable thioether bonds when conjugated to cysteine residues. This bond is significantly more resistant to thioether exchange with serum proteins like albumin compared to traditional maleimide-based linkers.[9][10] This prevents premature drug release and the formation of unstable intermediates that can contribute to aggregation.
-
Hydrophilicity: Many modern sulfone linkers are designed with hydrophilic properties or can be combined with hydrophilic components like PEG or specialized sugar moieties.[][11][12] This hydrophilicity helps to shield the hydrophobic payload and increase the overall solubility of the ADC, directly counteracting the primary driver of aggregation.[][11]
-
Homogeneity: Sulfone linkers are well-suited for site-specific conjugation techniques (e.g., with engineered cysteine residues in THIOMABs), which allows for precise control over the drug-to-antibody ratio (DAR).[9][10] A more homogeneous ADC product is often more stable and less prone to aggregation than heterogeneous mixtures produced by random conjugation.[][14]
Q4: What are the key advantages of sulfone linkers over maleimide linkers?
The primary advantage lies in the stability of the resulting conjugate. Maleimide-based ADCs are susceptible to a retro-Michael reaction, where the thioether bond can break and the linker-payload can be transferred to other thiols, such as serum albumin.[9][10] This deconjugation reduces efficacy and increases off-target toxicity. Sulfone linkers form a more stable covalent bond that is not prone to this exchange, leading to:
-
Improved stability in human plasma.[9]
-
Reduced payload loss during circulation.
-
A more consistent and predictable in vivo performance.
Q5: What should I consider when selecting a sulfone linker for my experiment?
The choice of linker is a critical design element.[] Consider the following:
-
Conjugation Site: Are you targeting native cysteines (from reduced interchain disulfides) or engineered cysteines? The reactivity of the sulfone linker should be compatible with the target site.[10]
-
Payload Properties: For highly hydrophobic payloads, select a sulfone linker with integrated hydrophilic moieties (e.g., PEG chains, sulfated sugars, or macrocycles) to enhance solubility.[11][16][17][18]
-
Release Mechanism: Is a cleavable or non-cleavable linker required? Sulfone chemistry can be incorporated into both types. The choice depends on the payload's mechanism of action and the desired site of drug release.[][19]
-
Reaction Kinetics: Sulfone linkers may have different reaction kinetics compared to maleimides. Reaction conditions like temperature and time may need optimization to achieve efficient conjugation.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of ADCs with sulfone linkers.
Problem 1: High levels of aggregation are observed immediately after the conjugation reaction.
This is one of the most common challenges, often stemming from the increased hydrophobicity of the ADC post-conjugation.[3][4]
Possible Cause A: Suboptimal Conjugation Conditions
The reaction environment itself can induce aggregation.
-
Troubleshooting Steps:
-
Optimize pH: Ensure the conjugation buffer pH is not near the antibody's isoelectric point (pI). For most human IgG1 antibodies, maintaining a pH between 6.0 and 7.5 is a safe starting point.
-
Screen Co-solvents: Many linker-payloads require an organic co-solvent (e.g., DMSO, acetonitrile) for solubility.[3][20] However, high concentrations can denature the antibody. Titrate the co-solvent concentration to the lowest level required for payload solubility (typically aim for <10-15% v/v).
-
Add Stabilizing Excipients: Consider including stabilizers like sucrose, trehalose, or polysorbates (e.g., Polysorbate 20) in the conjugation buffer to help maintain protein stability.[1]
-
Control Temperature: While slightly elevated temperatures (e.g., 37°C) can increase the reaction rate for some sulfone linkers, they can also promote aggregation.[10] Perform the conjugation at a lower temperature (4°C or room temperature) for a longer duration and assess the impact on aggregation.
-
Possible Cause B: Intrinsic Hydrophobicity of the Linker-Payload
The payload itself is often the main culprit.[2][4]
-
Troubleshooting Steps:
-
Re-evaluate Linker Design: If aggregation is severe, the chosen linker may not be hydrophilic enough to mask the payload. Consider a sulfone linker with a longer PEG chain or other hydrophilic groups.[][12]
-
Lower the DAR: A high drug-to-antibody ratio (DAR) increases the surface hydrophobicity. Aim for a lower average DAR by reducing the molar excess of the linker-payload during the reaction. A DAR of 2-4 is often a good balance between efficacy and stability.[]
-
Use Immobilization Technology: A highly effective but advanced solution is to prevent aggregation at its source by immobilizing the antibody on a solid support during conjugation.[1][3][4] This physically separates the antibodies, preventing them from interacting and aggregating.[3][4] The ADC is then released into a stabilizing formulation buffer.[4]
-
Problem 2: The ADC is stable after purification but aggregates during storage or after freeze-thaw cycles.
This indicates an issue with the final formulation buffer or physical instability.
Possible Cause A: Inadequate Formulation Buffer
The buffer used for long-term storage is critical for stability.
-
Troubleshooting Steps:
-
Systematic Buffer Screen: Perform a formulation screen to identify the optimal buffer. Key parameters to vary and test are:
-
pH: Test a range (e.g., pH 5.5 to 7.0).
-
Buffer Species: Compare common buffers like citrate, histidine, and phosphate.
-
Excipients: Evaluate the effect of adding cryoprotectants (sucrose, trehalose), lyoprotectants (if lyophilizing), and surfactants (Polysorbate 20/80) on stability.
-
-
Check for Leachables: Ensure that no components from your purification or storage materials are leaching into the sample and causing instability.
-
Possible Cause B: Physical Stress
ADCs can be sensitive to physical handling.[2]
-
Troubleshooting Steps:
-
Optimize Freeze-Thaw Process: If the ADC needs to be frozen, perform a controlled freeze-thaw study. Flash-freezing in liquid nitrogen is often better than slow freezing in a -20°C freezer. Thaw rapidly in a water bath. Avoid multiple freeze-thaw cycles from the same vial.[6]
-
Minimize Agitation: Avoid vigorous vortexing or shaking of the ADC solution. Gentle swirling or inversion is sufficient for mixing.
-
Problem 3: Low conjugation efficiency with the sulfone linker.
Unlike highly reactive maleimides, some sulfone linkers require more optimized conditions.[10]
Possible Cause A: Inefficient Antibody Reduction
For cysteine conjugation, the interchain disulfide bonds must be fully accessible.
-
Troubleshooting Steps:
-
Verify Reducing Agent: Ensure your reducing agent (e.g., TCEP, DTT) is fresh and active. TCEP is often preferred as it is stable and does not require removal before conjugation.
-
Optimize Reduction Conditions: Increase the molar excess of the reducing agent, extend the incubation time, or slightly increase the temperature (e.g., to 37°C) during the reduction step.
-
Quantify Free Thiols: After the reduction step, use an Ellman's assay (DTNB) to quantify the number of free sulfhydryl groups per antibody. This will confirm the success of the reduction before you proceed with conjugation.[20]
-
Possible Cause B: Suboptimal Reaction Conditions
The conjugation reaction itself may be inefficient.
-
Troubleshooting Steps:
-
Increase Molar Excess of Linker-Payload: Titrate the molar equivalents of the sulfone linker-payload relative to the antibody. Start with a 5-fold excess and increase as needed, while monitoring aggregation.
-
Extend Reaction Time: Sulfone conjugations can be slower than maleimide reactions.[10] Set up a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal reaction time.
-
Increase Reaction Temperature: As noted by Lyon et al. (2014), increasing the temperature from room temperature to 37°C can significantly improve labeling efficiency for some sulfone linkers.[10]
-
Key Experimental Protocols & Data
Data Presentation: Recommended Starting Conditions for Cysteine-Sulfone Conjugation
| Parameter | Recommended Range | Rationale & Key Considerations |
| Antibody Concentration | 5 - 20 mg/mL | Higher concentrations can increase reaction efficiency but may also increase aggregation risk. |
| Reduction Buffer pH | 7.0 - 8.0 | Optimal for reducing agents like TCEP and DTT. |
| TCEP Molar Excess | 5 - 20 equivalents | Sufficient to reduce accessible interchain disulfide bonds. Verify with a free thiol assay. |
| Reduction Time/Temp | 1-2 hours at 37°C | Balances efficient reduction with minimal protein denaturation. |
| Conjugation Buffer pH | 6.5 - 7.5 | Maintains thiol reactivity while ensuring antibody stability. |
| Linker-Payload Molar Excess | 5 - 15 equivalents | Higher excess drives the reaction to completion but can increase aggregation and cost. Titrate for optimal DAR. |
| Organic Co-solvent | < 15% (v/v) | Use the minimum required to solubilize the linker-payload. DMSO or acetonitrile are common.[20] |
| Conjugation Time/Temp | 4 - 24 hours at RT or 37°C | Linker-dependent. Slower reactions may benefit from overnight incubation at 4°C to minimize aggregation. |
| Quenching Agent | 20-fold excess N-acetylcysteine | Added after the desired reaction time to cap any unreacted sulfone groups and stop the reaction. |
Protocol 1: General Cysteine-Based Conjugation with a Sulfone Linker
This protocol describes a typical workflow for conjugating a sulfone linker to a monoclonal antibody via partially reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
-
Conjugation Buffer: Sodium phosphate buffer (50 mM, pH 7.2) with EDTA (2 mM).
-
Sulfone linker-payload dissolved in DMSO.
-
Quenching solution: N-acetylcysteine (100 mM).
-
Purification system: Size exclusion chromatography (SEC) or tangential flow filtration (TFF) system.
Procedure:
-
Preparation: Adjust the mAb concentration to 10 mg/mL with Conjugation Buffer.
-
Reduction: Add 10 molar equivalents of TCEP to the mAb solution. Incubate at 37°C for 1.5 hours with gentle mixing.
-
Conjugation: Allow the reduced mAb to cool to room temperature. Add 8 molar equivalents of the sulfone linker-payload (from DMSO stock) to the mAb solution. The final DMSO concentration should not exceed 10%.
-
Incubation: Incubate the reaction at room temperature for 12 hours with gentle end-over-end rotation. Protect from light if the payload is light-sensitive.
-
Quenching: Add a 20-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted linker. Incubate for 30 minutes.
-
Purification: Purify the resulting ADC from excess linker-payload and quenching agent using an appropriate method like SEC or TFF, exchanging the ADC into the final formulation buffer.
-
Characterization: Analyze the purified ADC for DAR, purity, and aggregation levels (see Protocol 2).
Protocol 2: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC-HPLC)
SEC is the industry-standard method for quantifying aggregates.[1] It separates molecules based on their hydrodynamic volume.
Equipment:
-
HPLC system with a UV detector.
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
Mobile Phase:
-
100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL using the mobile phase.
-
Injection: Inject 20-50 µg of the ADC sample onto the column.
-
Data Acquisition: Monitor the absorbance at 280 nm. The monomeric ADC will elute as the main peak. Aggregates (dimers, trimers, HMW species) will elute earlier, and any fragments will elute later.
-
Analysis: Integrate the peak areas. The percentage of aggregate is calculated as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100. A successful conjugation should ideally result in <2-3% aggregation.
Visualizations & Diagrams
Diagram 1: The Mechanism of ADC Aggregation
This diagram illustrates how the conjugation of hydrophobic payloads drives the aggregation process.
Caption: Workflow of ADC aggregation from monomer to aggregate.
Diagram 2: Sulfone vs. Maleimide Linker Stability
This diagram contrasts the stable bond formed by sulfone linkers with the unstable bond of maleimide linkers, which is prone to exchange.
Caption: Comparison of sulfone and maleimide linker stability.
Diagram 3: Troubleshooting Workflow for Post-Conjugation Aggregation
A logical decision tree to diagnose and solve immediate aggregation issues.
Caption: Troubleshooting workflow for ADC aggregation issues.
References
-
Lyon, R. P., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. Retrieved from [Link]
-
Biocompare. (2025, February 3). Overcoming Development Challenges in Antibody-Drug Conjugates. Retrieved from [Link]
-
Lyon, R. P., et al. (2014, August 6). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. Retrieved from [Link]
-
Apollo, University of Cambridge. (2021, February 3). The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. Retrieved from [Link]
-
MDPI. (n.d.). Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability. PMC. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Tackling Aggregation Challenges in ADC Production. Retrieved from [Link]
-
Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]
-
BioPharm International. (2017, November 14). ADC Targets Fail Because of Aggregation Problems. Retrieved from [Link]
-
BioProcess International. (n.d.). Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
Evans, N., et al. (2022, June 17). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. PubMed. Retrieved from [Link]
-
NIH. (n.d.). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC. Retrieved from [Link]
- Google Patents. (n.d.). WO2018025168A1 - Heteroaryl sulfone-based conjugation handles, methods for their preparation, and their use in synthesizing antibody drug conjugates.
-
Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025, July 11). Retrieved from [Link]
-
NIH. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. Retrieved from [Link]
-
NIH. (n.d.). Antibody-Drug Conjugates: Possibilities and Challenges. PMC. Retrieved from [Link]
-
Evans, N., et al. (2022, June 16). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers. Retrieved from [Link]
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
-
The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. (2024, May 20). Retrieved from [Link]
Sources
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. biochempeg.com [biochempeg.com]
- 3. pharmtech.com [pharmtech.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates [repository.cam.ac.uk]
- 12. purepeg.com [purepeg.com]
- 14. biocompare.com [biocompare.com]
- 16. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 18. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]
- 19. njbio.com [njbio.com]
- 20. broadpharm.com [broadpharm.com]
Technical Support Center: Appel Reaction on Sulfone-Containing Alcohols
The following technical guide is structured to function as a specialized support center for researchers encountering difficulties with the Appel reaction on sulfone-containing substrates.
Senior Application Scientist Desk
Subject: Troubleshooting Conversion of
Executive Summary & Mechanistic Logic
The Appel reaction (
However, sulfone substrates introduce two specific failure modes:
-
Competitive Elimination: The high acidity of
-protons (adjacent to the sulfone) makes the oxyphosphonium intermediate prone to elimination, yielding vinyl sulfones instead of the desired alkyl halide. -
Polarity Overlap: Unlike simple alkyl halides, sulfonyl alkyl halides are highly polar. This destroys the efficacy of standard purification methods (like pentane trituration) intended to remove triphenylphosphine oxide (
).
This guide provides the protocols to suppress elimination and efficiently isolate the polar product.
Mechanism & Failure Pathways
The diagram below illustrates the bifurcation point where the reaction succeeds (
Figure 1: Mechanistic bifurcation. Path A requires the halide nucleophile to be faster than the internal proton abstraction (Path B).
Troubleshooting Guide (Q&A Format)
Category A: Reaction Stalling & Side Products[1]
Q: I am seeing significant vinyl sulfone formation (elimination) instead of the chloride. How do I stop this?
A: This occurs because the
-
Immediate Fix: Lower the temperature. Standard Appel chlorinations often reflux in
orngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> . For sulfones, this thermal energy promotes elimination. Switch to 0°C to Room Temperature . -
Reagent Switch: If using
, switch to Hexachloroacetone (HCA) . HCA is more reactive and allows chlorination at lower temperatures (often -78°C to 0°C), kinetically favoring substitution over elimination [1]. -
Solvent Check: Avoid THF if possible; it can coordinate and slow down the nucleophilic attack. Use Dichloromethane (DCM) or Acetonitrile (MeCN) to enhance the nucleophilicity of the chloride ion.
Q: The reaction turns black/tarry, and yield is low. Is the sulfone decomposing?
A: Sulfones are generally stable, but the ylide formed from
-
Cause: Excess
reacting with the sulfone or polymerization of the vinyl sulfone side-product. -
Solution: Change the order of addition. Do not premix
and for long periods.-
Protocol: Dissolve Alcohol and
/ in solvent first. Add slowly as a solid or solution at 0°C. This keeps the concentration of the active phosphonium salt low, matching the rate of consumption.
-
Category B: Purification (The "Nightmare" Scenario)[3]
Q: My product co-elutes with Triphenylphosphine Oxide (
-
The Fix: Use the Zinc Chloride (
) Complexation Method [2].-
forms a coordinate complex with
that is insoluble in ether/THF but soluble in water/ethanol. -
See Section 3 for the detailed protocol.
-
forms a coordinate complex with
Q: Can I use the "Polymer-Supported" Triphenylphosphine to avoid this? A: Yes, but with a caveat. Polymer-supported reagents have slower kinetics due to diffusion limits. For a sterically hindered secondary alcohol next to a bulky sulfone, the reaction may stall.
-
Recommendation: Use standard
for the reaction, but use the Oxalyl Chloride workup (generating insoluble chlorophosphonium salts) if fails [3].
Optimized Experimental Protocols
Protocol A: Low-Temperature Chlorination of -Hydroxy Sulfone
Designed to minimize elimination.
Reagents:
-
Substrate: 1.0 equiv (dried via azeotrope with toluene)
- : 1.2 equiv
-
: 2.0 equiv (or
for bromination) -
Solvent: Anhydrous DCM (
M concentration)
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Add Sulfone-Alcohol and
to the flask. Cool to 0°C .[1][2][3][4] -
Addition: Add
portion-wise over 15 minutes. Do not dump it in all at once.-
Observation: The solution may turn slightly yellow.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC.
-
Critical Check: If conversion is <10% after 2 hours, warm to Room Temp. Do not reflux.
-
-
Quench: Add saturated
(mildly basic quench prevents acid-catalyzed rearrangement during workup).
Protocol B: Removal via Precipitation
Essential for polar sulfone products.
Workflow:
-
Concentration: Evaporate the reaction mixture (DCM) to roughly 1/4th of its original volume.
-
Dilution: Dilute the crude mixture with Diethyl Ether (
) or MTBE .-
Note: Your sulfone product must be soluble in ether. If it precipitates, this method requires modification (use Toluene).
-
-
Complexation: Add anhydrous
(1.5 equiv relative to used). Stir vigorously at room temperature for 1 hour. -
Filtration: A gummy or crystalline white precipitate (
) will form. Filter this through a pad of Celite. -
Result: The filtrate contains your product, significantly depleted of
.
Data & Comparison Tables
Table 1: Reagent Selection Matrix for Sulfones
| Target Halide | Reagent System | Temp Limit | Risk Profile |
| Chloride | Reflux (Avoid) | High elimination risk due to heat. | |
| Chloride | 0°C | Recommended. Kinetic control favors substitution. | |
| Bromide | 0°C | Low risk. | |
| Iodide | RT | Moderate risk. Imidazole buffers acidity. |
Table 2: Purification Efficiency for Polar Substrates
| Method | Removal of | Yield Loss (Sulfones) | Suitability |
| Hexane Trituration | Poor (<70%) | High (Product precipitates) | Not Recommended for sulfones. |
| Flash Column | Moderate (Co-elution) | Low | Difficult separation. |
| Excellent (>95%) | Low | Best Practice for ether-soluble sulfones. | |
| Oxalyl Chloride | Excellent | Moderate | Good alternative if |
References
-
Appel Reaction Modifications (Hexachloroacetone)
-
Zinc Chloride Precipitation Protocol
-
Oxalyl Chloride Workup
-
Sulfone Reactivity & Elimination
- Simpkins, N. S. "The Chemistry of Sulphones and Sulphoxides." Sulfones in Organic Synthesis, 1993, Pergamon Press.
Sources
- 1. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shenvilab.org [shenvilab.org]
- 4. CA2222854A1 - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 5. Workup [chem.rochester.edu]
- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Enhancing Metabolic Stability with Alkyl Sulfone Bioisosteres
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alkyl sulfones as bioisosteres to mitigate metabolic liabilities in drug candidates. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and strategic questions about incorporating alkyl sulfones into your research.
Q1: What is the fundamental principle behind using an alkyl sulfone as a bioisostere for metabolic stability?
A: The core principle is replacing a metabolically labile functional group with the chemically robust sulfone moiety (-SO₂-). Bioisosterism is a strategy in medicinal chemistry where one part of a molecule is substituted for another with similar physical or chemical properties to enhance the compound's biological properties.[1] The sulfone group is in a high oxidation state, making it highly resistant to the common oxidative metabolic pathways mediated by Cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance.[2][3] By replacing a "soft spot" on a molecule—like a benzylic methylene group prone to hydroxylation or an amide bond susceptible to hydrolysis—with a sulfone, you effectively block that metabolic route, often leading to a longer in vivo half-life and improved bioavailability.[4]
Q2: At what point in the drug discovery pipeline should I consider introducing a sulfone bioisostere?
A: The ideal time is during the lead optimization stage, after initial in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening has identified metabolic instability as a key issue. If your lead compound shows high clearance in human liver microsomes (HLM) or hepatocyte assays, and metabolite identification studies point to a specific labile position, introducing a sulfone at that position is a rational design strategy.[5] Early consideration can save significant resources by fixing metabolic issues before advancing to more complex and costly in vivo studies.
Q3: Are there potential downsides or liabilities to using a sulfone group?
A: Yes, while effective for stability, the sulfone group is a strong hydrogen bond acceptor and can increase the polarity and reduce the lipophilicity (logP/logD) of a molecule.[6] This can have several consequences:
-
Reduced Permeability: Increased polarity might decrease cell membrane permeability, potentially affecting absorption.
-
Lower Solubility: The rigid and polar nature of the sulfone can sometimes lead to poor aqueous solubility, posing formulation challenges.
-
Off-Target Activity: As with any structural change, there is a risk of altering the molecule's affinity for its intended target or introducing new off-target interactions. It is crucial to evaluate the overall physicochemical profile of the new analog, not just its metabolic stability.
Q4: How does a sulfone bioisostere compare to a sulfoxide or a sulfonamide?
A: These sulfur-containing groups have distinct properties. A sulfoxide (-SO-) is less oxidized than a sulfone and can be metabolically converted to either the corresponding sulfide (reduction) or the sulfone (oxidation).[7] This makes it less predictable as a metabolic fix. A sulfonamide (-SO₂NH-) has different electronic and hydrogen-bonding properties compared to an alkyl sulfone and is often used as a bioisostere for carboxylic acids or amides.[8] While stable, sulfonamides have their own well-documented pharmacological profiles and potential for off-target effects (e.g., carbonic anhydrase inhibition).[8] The alkyl sulfone is generally considered the most metabolically inert of the three for blocking oxidative metabolism at a specific carbon framework.
Part 2: Troubleshooting Experimental Workflows
This section provides practical solutions to specific problems you may encounter during your experiments.
Synthesis & Characterization
Q: My synthesis of the alkyl sulfone analog is low-yielding or fails. What are common issues?
A: The synthesis of alkyl sulfones can be challenging.[9] Common methods include the oxidation of a corresponding thioether or the coupling of a sulfinate salt with an electrophile.[9][10]
-
Oxidation Issues: If you are oxidizing a thioether, over-oxidation to the sulfone can be difficult to control, sometimes stopping at the sulfoxide stage. Ensure your oxidant (e.g., m-CPBA, Oxone®) is fresh and used in the correct stoichiometry. For sensitive substrates, consider milder, more selective reagents.
-
Coupling Reactions: Cross-coupling reactions can be sensitive to catalyst choice, ligand, and reaction conditions.[11] If a standard protocol fails, screen different catalysts (e.g., Palladium vs. Nickel-based) and ensure all reagents are anhydrous and degassed if the reaction is oxygen-sensitive.
-
Starting Material Availability: The required precursors, such as specific sulfinates, may not be commercially available and could require a multi-step synthesis.[12]
In Vitro Metabolic Stability Assays
Q: My sulfone-containing compound shows poor solubility and precipitates in the aqueous buffer of my microsomal stability assay. How can I get reliable data?
A: This is a common problem for compounds with low solubility.
-
Lower the Substrate Concentration: The simplest solution is to reduce the starting concentration of your compound (e.g., from 1 µM to 0.1-0.5 µM), provided it remains within the linear range of your analytical method (LC-MS/MS).
-
Use a Co-solvent: You can increase the percentage of organic solvent (e.g., acetonitrile or methanol) used to introduce the compound into the incubation. However, be cautious: high concentrations of organic solvents (>1-2% v/v) can inhibit or denature metabolic enzymes, leading to an artificially inflated stability reading. Always run a vehicle control to assess the impact of the solvent on enzyme activity using a standard substrate.
-
Check for Non-specific Binding: Highly lipophilic compounds can bind to the plasticware or the microsomal proteins themselves, removing them from the solution and mimicking metabolic degradation. Performing the assay in silanized glass vials and including a control incubation without the NADPH cofactor (at T=0 and T=final) can help you quantify this loss.
Q: I've replaced a known metabolic hotspot with a sulfone, but the compound is still cleared rapidly in my HLM assay. What's happening?
A: This indicates the presence of another, previously unobserved, metabolic pathway. This phenomenon is known as "metabolic switching."
-
Causality: By blocking the primary, most rapid metabolic route, you have revealed a secondary, slower route that is now the main driver of clearance. The sulfone itself is unlikely to be metabolized, but other sites on the molecule are now susceptible.
-
Solution: The next step is to perform a metabolite identification ("MetID") study on the new sulfone-containing compound. Incubate the compound with liver microsomes or hepatocytes and use high-resolution mass spectrometry to identify the structures of the new metabolites. This will reveal the new "hotspot" which you may need to address with further medicinal chemistry efforts.
Q: My compound appears completely stable in liver microsomes (t½ > 60 min). Can I confidently assume it will be stable in vivo?
A: Not necessarily. While promising, microsomal stability data has limitations.
-
Incomplete Enzyme Profile: Liver microsomes are rich in CYP and FMO enzymes but lack cytosolic enzymes (e.g., aldehyde oxidase, AO) and most Phase II conjugation enzymes (like SULTs) that require specific cofactors not always included in the assay.[13][14]
-
Recommendation: To get a more complete picture, you must test the compound's stability in a more complex in vitro system like suspended or plated hepatocytes.[15] Hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more accurate prediction of overall hepatic clearance.[16] If a compound is cleared in hepatocytes but not microsomes, it points towards non-CYP mediated metabolism.
Below is a decision-making workflow for investigating and addressing metabolic liability.
Caption: Decision workflow for addressing metabolic liability.
Part 3: Detailed Experimental Protocols
Here we provide validated, step-by-step protocols for key experiments.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A/B solution)
-
Positive control compound with known metabolic rate (e.g., Verapamil, Testosterone)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction quenching
-
96-well incubation plates and analytical plates
Experimental Workflow Diagram:
Caption: Workflow for a microsomal metabolic stability assay.
Methodology:
-
Thaw Reagents: Thaw HLM and NADPH system on ice. Keep all other reagents at room temperature.
-
Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture. For a final volume of 200 µL:
-
158 µL of 0.1 M Phosphate Buffer
-
40 µL of HLM (for a final protein concentration of 0.5 mg/mL)
-
2 µL of test compound (for a final concentration of 1 µM)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate Reaction: Add 20 µL of the NADPH regenerating solution to each well to start the metabolic reaction. The time of this addition is T=0.
-
Time Points: At each designated time point (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 25 µL) and add it to a separate 96-well plate containing 100 µL of ice-cold acetonitrile with the internal standard. This quenches the reaction and precipitates the protein.
-
Control Incubations:
-
Negative Control: Run an incubation without the NADPH cofactor to measure non-enzymatic degradation.
-
Positive Control: Run a known substrate (e.g., Verapamil) in parallel to confirm the metabolic competency of the HLM batch.
-
-
Sample Processing: Once all time points are collected, seal the quench plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new analytical plate for LC-MS/MS analysis. Quantify the remaining percentage of the parent compound at each time point by comparing its peak area ratio (to the internal standard) against the T=0 sample.[17]
Data Calculation:
-
Plot the natural log (ln) of the percent remaining of the test compound versus time.
-
The slope of the linear regression line is the rate constant, k.
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) (in µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
Part 4: Data Interpretation & Case Study
The true validation of a bioisosteric replacement strategy comes from comparing the metabolic stability of the parent compound with its sulfone analog.
Table 1: Example Metabolic Stability Data Comparison
| Compound | Structure | t½ in HLM (min) | CLint (µL/min/mg) | Comment |
| Lead-01 | R-CH₂-Ph | 8 | 173 | High clearance, likely due to benzylic oxidation. |
| Analog-01A | R-SO₂-Ph | > 120 | < 5.8 | Excellent stability. Sulfone successfully blocked the metabolic hotspot. |
Interpretation: In this hypothetical case, the parent compound Lead-01 has a benzylic methylene group that is a known site for CYP-mediated hydroxylation, resulting in rapid clearance.[3] By replacing the methylene (-CH₂-) with a sulfone (-SO₂-), the resulting Analog-01A shows a dramatic increase in metabolic stability. The half-life is now beyond the typical incubation time, and the intrinsic clearance is very low. This is a successful application of the bioisosteric strategy, and Analog-01A would be a strong candidate to advance to in vivo pharmacokinetic studies to confirm if the improved in vitro stability translates to an improved in vivo profile.[18]
References
-
Zhang, Y., et al. (2021). Synthesis of alkyl sulfones via a photocatalytic multicomponent reaction of aryldiazo tetrafluoroborate salts, styrene derivatives, and sodium metabisulfite. Organic & Biomolecular Chemistry. Available at: [Link]
-
Domainex. (2022). Synthesis in Review: Methods for synthesising bioisosteres to improve the properties of bioactive compounds. Available at: [Link]
-
Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Available at: [Link]
-
McNally, A., et al. (2018). Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds. Science. Available at: [Link]
-
Zhou, Q., & Dykstra, K. (2021). Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres. Nature Chemistry. Available at: [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In:Tactical Application of Bioisosteres in Drug Design. Available at: [Link]
-
Li, J., et al. (2024). Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. Molecules. Available at: [Link]
-
Lee, H., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available at: [Link]
-
Bolm, C., et al. (2019). Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ-sulfanenitrile Intermediate. Angewandte Chemie. Available at: [Link]
-
Wang, L., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Synthesis. Available at: [Link]
-
Ellman, J. A., & Gnamm, C. (2021). Sulfilimines: An Underexplored Bioisostere for Drug Design? Journal of Medicinal Chemistry. Available at: [Link]
-
Pillow, T. H., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. Available at: [Link]
-
Davids, M., et al. (2021). Analytical methods for quantitating sulfate in plasma and serum. Essays in Biochemistry. Available at: [Link]
-
Bushby, S. R. M. (1969). Metabolism of the Sulfones. International Journal of Leprosy and Other Mycobacterial Diseases. Available at: [Link]
-
Sultan, M. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Bioanalysis. Available at: [Link]
-
Ziarani, G. M., et al. (2022). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. Available at: [Link]
-
Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. Available at: [Link]
-
Ahmad, I., et al. (2015). Sulfones: An important class of organic compounds with diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (2018). Examples of sulfur-containing drugs approved by the FDA for use in humans. Available at: [Link]
-
Attwa, M. W., et al. (2023). A green UPLC-MS/MS method for assessing the metabolic stability of zanubrutinib. Chromatographia. Available at: [Link]
-
Leeson, P. D., & Davis, A. M. (2010). The role of lipophilicity in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
YMER. (2023). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. Available at: [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Sereni, F., et al. (1968). Pharmacokinetic studies with a long-acting sulfonamide in subjects of different ages. Pediatric Research. Available at: [Link]
-
Brown, J., & Page, B. (2023). Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. Vascular Pharmacology. Available at: [Link]
-
Ren, H., et al. (2024). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Chemical Communications. Available at: [Link]
-
van der Laan, J. W., et al. (2021). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Metabolomics. Available at: [Link]
-
Drug Design Org. (n.d.). Bioisosterism. Retrieved from [Link]
-
KEGG. (n.d.). Sulfur metabolism - Reference pathway. Retrieved from [Link]
-
Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry. Available at: [Link]
-
Mishmar, D., et al. (2022). Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome. Journal of Biological Chemistry. Available at: [Link]
-
Kim, J., et al. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics. Available at: [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]
-
Taylor & Francis Online. (2022). The importance of sulfur-containing motifs in drug design and discovery. Available at: [Link]
-
BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available at: [Link]
-
Singh, B. K., & Schwan, R. F. (2011). Sulfur Metabolism in Plants and Related Biotechnologies. Plant Biotechnology and Agriculture. Available at: [Link]
-
Innovative Publication. (2023). The role of bioisosterism in modern drug design: Current applications and challenges. Available at: [Link]
-
D'Souza, R. W., & Shargel, L. (1984). Analytical methods for the determination of sulindac and metabolites in plasma, urine, bile, and gastric fluid by liquid chromatography using ultraviolet detection. Journal of Pharmaceutical Sciences. Available at: [Link]
-
University of Arizona. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Available at: [Link]
-
Oncodesign. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]
-
Bull, J. A., et al. (2021). How do we address neglected sulfur pharmacophores in drug discovery? Expert Opinion on Drug Discovery. Available at: [Link]
-
Di, L., et al. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. Journal of Biomolecular Screening. Available at: [Link]
Sources
- 1. ctppc.org [ctppc.org]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. if-pan.krakow.pl [if-pan.krakow.pl]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of alkyl sulfones via a photocatalytic multicomponent reaction of aryldiazo tetrafluoroborate salts, styrene derivatives, and sodium metabisulfite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. mttlab.eu [mttlab.eu]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. imtm.cz [imtm.cz]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Reducing Immunogenicity in Bioconjugates with Non-PEG Linkers
Introduction: The Post-PEGylation Era
For decades, the conjugation of polyethylene glycol (PEG) to therapeutic proteins and nanoparticles—a process known as PEGylation—has been the gold standard for improving drug solubility, stability, and circulation half-life.[1][2] By creating a hydrophilic shield, PEGylation effectively masks the bioconjugate from the immune system.[2] However, growing evidence points to a significant challenge: the immunogenicity of PEG itself. Repeated exposure through various consumer and medical products has led to the prevalence of pre-existing anti-PEG antibodies in a notable fraction of the population, which can lead to accelerated blood clearance (ABC) and reduced efficacy of PEGylated therapeutics.[3][4]
This has catalyzed a paradigm shift towards the development of non-PEG hydrophilic linkers that mimic the beneficial "stealth" properties of PEG without its immunogenic drawbacks. This guide serves as a technical resource for researchers navigating this evolving landscape. It provides practical, experience-driven answers to common questions and troubleshooting strategies for challenges encountered during the development of bioconjugates using PEG alternatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most promising alternatives to PEG for reducing immunogenicity?
Several classes of polymers are emerging as viable alternatives to PEG. The most prominent include Polysarcosine (pSar), Poly(2-oxazoline)s (POx), and XTEN polypeptides. Each offers a unique set of properties.[1]
-
Polysarcosine (pSar): A polypeptoid based on N-methylated glycine, an endogenous amino acid. It is considered non-immunogenic and biodegradable.[5] Studies have shown that pSar conjugates can exhibit comparable or even superior in vivo performance to their PEGylated counterparts, with significantly reduced antibody induction.[6][7]
-
Poly(2-oxazoline)s (POx): This class of polymers, such as poly(2-methyl-2-oxazoline) or poly(2-ethyl-2-oxazoline), possesses "stealth" properties similar to PEG and is considered biocompatible.[8][9] Their properties can be finely tuned by modifying the side chains, making them a versatile platform for drug delivery.[10]
-
XTEN Polypeptides: These are unstructured, hydrophilic protein polymers composed of natural amino acids (A, E, G, P, S, T). They are biodegradable and have shown very low immunogenicity in both animal and clinical studies.[11][12] XTEN technology allows for the creation of genetically fused or chemically conjugated biotherapeutics with extended half-lives.[11][12]
Q2: How do these non-PEG linkers mechanistically reduce immunogenicity?
Similar to PEG, these alternatives function primarily by creating a dense, hydrophilic cloud around the bioconjugate. This steric hindrance physically masks immunogenic epitopes on the protein or nanoparticle surface, preventing recognition by immune cells and opsonin proteins.[2] Their high degree of hydration creates a protective water shell that further contributes to this "stealth" effect. The key advantage is that the polymer backbones of pSar, POx, and XTEN are themselves poorly immunogenic.[8][11][13]
Q3: Can I simply swap PEG for a non-PEG linker in my existing protocol?
A direct swap is not recommended. While the fundamental conjugation chemistries (e.g., NHS-ester for amines, maleimide for thiols) may be the same, the physicochemical properties of each linker class are different. Factors such as chain flexibility, hydrodynamic radius, and reactivity can vary significantly. A successful transition requires re-optimization of:
-
Reaction Conditions: Molar ratios, pH, temperature, and reaction time may need adjustment.
-
Purification Strategy: The change in overall size, charge, and hydrophobicity of the conjugate will likely require modification of chromatography methods (e.g., SEC, IEX).
-
Analytical Methods: Characterization assays must be re-validated for the new conjugate.
Section 2: Comparative Overview of Leading Non-PEG Linkers
This table provides a high-level comparison to guide initial linker selection. The optimal choice is always application-dependent.
| Feature | Polysarcosine (pSar) | Poly(2-oxazoline)s (POx) | XTEN Polypeptides |
| Backbone | Polypeptoid | Poly(N-acyliminoethylene) | Polypeptide |
| Biodegradability | Yes | Generally considered non-biodegradable | Yes |
| Immunogenicity | Very Low / Negligible[5][13] | Low[8][14] | Very Low / Negligible[11][12] |
| Synthesis | N-Carboxyanhydride (NCA) polymerization | Cationic Ring-Opening Polymerization (CROP)[9] | Recombinant expression or chemical synthesis |
| Key Advantages | Endogenous building block, highly biocompatible, demonstrated efficacy[6][7] | Highly tunable properties, excellent "stealth" effect[8][9] | Monodisperse, precise length control, biodegradable, proven in clinic[11][12] |
| Potential Challenges | NCA monomers can be moisture-sensitive | Potential for batch-to-batch variability; non-biodegradable | Higher cost of production (recombinant); potential for enzymatic cleavage |
Section 3: Troubleshooting Guide
This guide is structured by experimental stage to help you pinpoint and resolve specific issues.
Workflow Diagram: Bioconjugate Development
This diagram outlines the critical stages in developing a bioconjugate with a non-PEG linker, highlighting key decision and quality control points.
Caption: Key stages in non-PEG bioconjugate development.
Conjugation & Purification Issues
Problem 1: Low Drug-to-Antibody Ratio (DAR) or Low Conjugation Efficiency
-
Potential Cause A: Inactive Linker Reagent.
-
Why it happens: Amine-reactive linkers (like NHS esters) are highly susceptible to hydrolysis. Thiol-reactive linkers (like maleimides) can also degrade in aqueous buffers over time.
-
Solution:
-
Always use fresh, high-quality linker reagents. Purchase smaller lots to avoid long-term storage.
-
Prepare stock solutions of the linker in a dry, polar, aprotic solvent (e.g., DMSO, DMF) immediately before use.
-
Minimize the time the linker is in an aqueous buffer before the protein is added.
-
-
-
Potential Cause B: Interfering Buffer Components.
-
Why it happens: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for NHS-ester linkers.[15] Azide, a common preservative, can interfere with certain reactions.
-
Solution:
-
Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate) at the appropriate pH before starting the conjugation.
-
Ensure all additives and preservatives are removed from the protein preparation.[15]
-
-
-
Potential Cause C: Incorrect Reaction pH.
-
Why it happens: NHS-ester reactions with primary amines (e.g., lysine) are most efficient at a pH of 7.5-8.5. Maleimide reactions with thiols (e.g., reduced cysteines) are most efficient at pH 6.5-7.5. Deviating from the optimal pH range significantly reduces reaction rates.
-
Solution:
-
Carefully adjust the pH of your protein solution immediately prior to adding the linker.
-
Use a buffering agent with a pKa close to the target reaction pH to ensure stability throughout the reaction.
-
-
Problem 2: Bioconjugate Aggregation During or After Conjugation
-
Potential Cause A: Increased Hydrophobicity.
-
Why it happens: Many payloads (e.g., cytotoxic drugs) are highly hydrophobic. Conjugating them to the protein surface, even with a hydrophilic linker, increases the overall hydrophobicity of the construct. This can expose hydrophobic patches that promote self-association and aggregation.[16]
-
Solution:
-
Use a More Hydrophilic Linker: This is the primary strategy. Longer pSar or POx chains can more effectively shield the hydrophobic payload.[17][18][19]
-
Optimize the DAR: A lower DAR may be necessary to prevent aggregation. Perform a titration to find the highest possible DAR that maintains solubility.[19]
-
Include Excipients: Screen for stabilizing excipients (e.g., arginine, sucrose, polysorbate) in the final formulation buffer to reduce aggregation.
-
Control pH: Aggregation can be exacerbated if the buffer pH is near the protein's isoelectric point (pI).[16]
-
-
-
Potential Cause B: Intermolecular Cross-linking.
-
Why it happens: If your linker is homobifunctional (e.g., has an NHS ester on both ends) and you add it in too high of a molar excess, it can react with two separate protein molecules, causing cross-linking and aggregation.
-
Solution:
-
Ensure you are using a heterobifunctional linker (e.g., NHS-Maleimide) for controlled conjugation.
-
Carefully control the molar ratio of linker to protein. Start with a lower ratio (e.g., 3:1 or 5:1) and increase as needed.
-
-
-
Potential Cause C: Instability During Purification.
-
Why it happens: The stress of a purification process (e.g., high pressure in HPLC, interaction with chromatography media) can induce aggregation.[20][21]
-
Solution:
-
Use Size Exclusion Chromatography (SEC) as a gentle first-step purification method to remove large aggregates and excess linker.
-
When using other methods like Ion Exchange (IEX) or Hydrophobic Interaction Chromatography (HIC), optimize the gradient to be as shallow as possible to minimize harsh elution conditions.
-
-
Analytical & Characterization Issues
Problem 3: Inaccurate DAR Measurement by UV-Vis Spectroscopy
-
Potential Cause A: Overlapping Absorbance Spectra.
-
Why it happens: The common method of calculating DAR relies on measuring the absorbance of the protein (at 280 nm) and the payload (at its λmax). If the linker or payload also absorbs at 280 nm, it will artificially inflate the calculated protein concentration, leading to an underestimation of the true DAR.
-
Solution:
-
Determine Correction Factor: Measure the absorbance of the free linker-payload at both 280 nm and its λmax. Use this ratio to calculate a correction factor to subtract the payload's contribution at 280 nm.
-
Use Orthogonal Methods: Do not rely on UV-Vis alone. Use Hydrophobic Interaction Chromatography (HIC) or Reverse Phase (RP)-HPLC, which can separate species based on their DAR. Mass Spectrometry (MS) provides the most definitive measurement of the DAR and its distribution.[22]
-
-
Problem 4: Broad or Tailing Peaks in Size Exclusion Chromatography (SEC)
-
Potential Cause A: Non-specific Interactions with the Column.
-
Why it happens: Highly charged or hydrophobic conjugates can interact with the silica matrix of the SEC column, leading to poor peak shape and inaccurate molecular weight estimation.
-
Solution:
-
Modify Mobile Phase: Increase the ionic strength of the mobile phase (e.g., increase NaCl concentration to 300-500 mM) to disrupt electrostatic interactions.
-
Add Organic Modifier: For very hydrophobic conjugates, adding a small percentage (5-10%) of an organic solvent like isopropanol or acetonitrile can reduce hydrophobic interactions.
-
Change Column: Consider a column with a different stationary phase chemistry if the issue persists.
-
-
-
Potential Cause B: Presence of High Molecular Weight (HMW) Species / Aggregates.
-
Why it happens: The "broadening" may not be an artifact; it may be real heterogeneity in your sample, including dimers, trimers, and other soluble aggregates.[23]
-
Solution:
-
Couple SEC with MALS: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is the gold standard. It can determine the absolute molar mass of everything eluting from the column, allowing you to precisely identify and quantify aggregates.
-
Analyze by DLS: Dynamic Light Scattering (DLS) is a quick method to assess the overall polydispersity and presence of HMW species in your sample before and after purification.
-
-
Section 4: Key Experimental Protocols
Protocol 1: General NHS-Ester Conjugation to Protein Lysines
-
Buffer Exchange: Dialyze or use a desalting column to exchange the protein (e.g., an antibody at 2-10 mg/mL) into a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
Linker Preparation: Immediately before use, dissolve the non-PEG linker (with NHS-ester functionality) in anhydrous DMSO to a concentration of 10-20 mM.
-
Reaction Setup: Add the desired molar excess (e.g., 5-fold to 10-fold molar excess of linker over protein) of the linker-DMSO stock to the stirring protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C. Slower reactions at 4°C can sometimes reduce aggregation.
-
Quenching: Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to react with any excess NHS-ester. Incubate for 15-30 minutes.
-
Purification: Immediately purify the conjugate from unreacted linker and quenching reagent using a desalting column or SEC equilibrated in the desired final storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Assessing Aggregation with Size Exclusion Chromatography (SEC)
-
System Setup: Equilibrate an appropriate SEC column (e.g., a column with a fractionation range suitable for your conjugate's size) with a filtered and degassed mobile phase (e.g., 100 mM sodium phosphate, 300 mM NaCl, pH 6.8).
-
Standard Preparation: Run a set of molecular weight standards to calibrate the column.
-
Sample Preparation: Filter your bioconjugate sample through a 0.22 µm syringe filter.
-
Injection: Inject 20-100 µg of the sample onto the column.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The main peak corresponds to the monomeric conjugate. Any peaks eluting earlier are High Molecular Weight (HMW) species or aggregates.[24]
-
Quantification: Calculate the percentage of aggregate by dividing the area of the HMW peaks by the total area of all peaks. A result of <5% aggregate is generally considered acceptable for early-stage development.
Mechanism Diagram: Steric Shielding by Non-PEG Linkers
This diagram illustrates how hydrophilic linkers mask a therapeutic protein from immune recognition.
Caption: Hydrophilic linkers mask epitopes, blocking immune cell recognition.
References
- Polysarcosine functionalised cationic polyesters efficiently deliver self-amplifying mRNA. Polymer Chemistry (RSC Publishing).
- Linkers for ADCs. NJ Bio, Inc..
- Poly(2-oxazoline)s (POx) in Biomedical Applications. Sigma-Aldrich.
- Non-PEG-linker. BroadPharm.
- Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. Bioconjugate Chemistry - ACS Publications.
- The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. PMC - NIH.
- Non-PEG Linkers for Designing Proteolysis Targeting Chimera Molecules. Tokyo Chemical Industry (India) Pvt. Ltd..
- Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation. PubMed.
- Full article: Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines. Taylor & Francis.
- Non-PEG linker, Bioconjugation Reagent, ADC Linker. AxisPharm.
- To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. PMC - NIH.
- Poly(2-Isopropenyl-2-Oxazoline) for sustainable delivery of drugs: Therapeutic and bioimmunological effects. American Chemical Society.
- Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. MDPI.
- In vitro and in vivo immunogenicity assessment of protein aggregate characteristics. Unknown Source.
- Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates. Bioconjugate Chemistry - ACS Publications.
- Suppression of Aggregation of Therapeutic Monoclonal Antibodies during Storage by Removal of Aggregation Precursors Using a Specific Adsorbent of Non-Native IgG Conformers. Bioconjugate Chemistry - ACS Publications.
- Non-cleavable linkers for ADCs. ProteoGenix.
- Multivalent Antiviral XTEN–Peptide Conjugates with Long in Vivo Half-Life and Enhanced Solubility. NIH.
- Cell-Based Assays for Immunogenicity and Immunotoxicity. Lonza Bioscience.
- Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH.
- Multivalent Antiviral XTEN–Peptide Conjugates with Long in Vivo Half-Life and Enhanced Solubility. Bioconjugate Chemistry - ACS Publications.
- Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Unknown Source.
- The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. ResearchGate.
- Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Unknown Source.
- Tackling Aggregation Challenges in ADC Production. Pharmaceutical Technology.
- Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications. NIH.
- Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. MDPI.
- Aggregation in drug development: a challenge that can be avoided. Fidabio.
- Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. PubMed.
- Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG.
- Antibody Conjugation Troubleshooting. Bio-Techne.
- XTEN as Biological Alternative to PEGylation Allows Complete Expression of a Protease-Activatable Killin-Based Cytostatic. PMC - PubMed Central.
- Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America.
- Polysarcosine. CD Bioparticles.
Sources
- 1. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. XTEN as Biological Alternative to PEGylation Allows Complete Expression of a Protease-Activatable Killin-Based Cytostatic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysarcosine - CD Bioparticles [cd-bioparticles.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(2-oxazoline)s (POx) in Biomedical Applications [sigmaaldrich.com]
- 9. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Multivalent Antiviral XTEN–Peptide Conjugates with Long in Vivo Half-Life and Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Polysarcosine functionalised cationic polyesters efficiently deliver self-amplifying mRNA - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Poly(2-Isopropenyl-2-Oxazoline) for sustainable delivery of drugs: Therapeutic and bioimmunological effects - American Chemical Society [acs.digitellinc.com]
- 15. Antibody Conjugation Troubleshooting [bio-techne.com]
- 16. pharmtech.com [pharmtech.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. purepeg.com [purepeg.com]
- 19. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aggregation in drug development: a challenge that can be avoided | Fidabio [fidabio.com]
- 22. lcms.cz [lcms.cz]
- 23. In vitro and in vivo immunogenicity assessment of protein aggregate characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Optimizing PROTACs with Sulfone-Containing Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide is specifically designed to address the nuances of incorporating sulfone functionalities into PROTAC linkers to modulate polarity and enhance drug-like properties. Here, we will delve into the critical aspects of design, synthesis, and troubleshooting of sulfone-containing PROTACs, providing field-proven insights and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why should I consider incorporating a sulfone group into my PROTAC linker?
Incorporating a sulfone group (SO₂) into a PROTAC linker offers a strategic approach to fine-tune the molecule's physicochemical properties. The primary advantages include:
-
Polarity Modulation: The sulfone moiety is a polar functional group that can increase the overall polarity of the PROTAC. This can be beneficial for improving aqueous solubility, a common challenge for these large molecules.
-
Balancing Lipophilicity and Permeability: While increased polarity can sometimes hinder passive cell permeability, the strategic placement of a sulfone group can help achieve a balance. The goal is to optimize the topological polar surface area (TPSA) to maintain adequate cell penetration while improving solubility.
-
Conformational Rigidity: The inclusion of sulfones can introduce a degree of rigidity to the linker. This can be advantageous in pre-organizing the PROTAC into a bioactive conformation that facilitates the formation of a stable ternary complex between the target protein and the E3 ligase.
-
Metabolic Stability: Sulfones are generally stable to metabolic degradation, which can improve the pharmacokinetic profile of the PROTAC.
Q2: How does the position of the sulfone in the linker affect PROTAC performance?
The position of the sulfone group is a critical design parameter that can significantly impact a PROTAC's biological activity. Here's what to consider:
-
Proximity to Ligands: Placing the sulfone group too close to either the warhead (target protein binder) or the E3 ligase ligand can potentially disrupt crucial binding interactions. It is essential to consider the structure-activity relationships (SAR) of both ligands when designing the linker.
-
Impact on Ternary Complex Formation: The linker's role is to orient the two ligands optimally for the formation of a productive ternary complex. The location of the polar sulfone can influence the linker's conformational preferences and, consequently, the geometry of the ternary complex. Computational modeling can be a valuable tool to predict how different sulfone placements might affect ternary complex formation.
-
"Chameleonic" Behavior: The linker's composition can influence its ability to adopt different conformations in polar (aqueous) versus non-polar (cell membrane) environments. A well-designed sulfone-containing linker might shield its polar groups in a non-polar environment, facilitating cell entry, and then expose them in the cytoplasm to improve solubility and target engagement.
Q3: What are the potential drawbacks of using sulfone linkers, and how can I mitigate them?
While beneficial, sulfone linkers can present challenges:
-
Reduced Permeability: The primary concern is that the increased polarity from the sulfone group can lead to poor cell permeability.
-
Mitigation Strategy: To counteract this, you can flank the sulfone with more hydrophobic moieties, such as alkyl chains or aromatic rings. This creates a more "amphipathic" linker that can better navigate the lipid bilayer. It's a balancing act; systematic modification of the linker composition is often necessary.
-
-
Synthetic Complexity: The synthesis of sulfone-containing linkers can be more complex than that of simple alkyl or PEG linkers.
-
Mitigation Strategy: Plan your synthetic route carefully. Common methods involve the oxidation of a corresponding thioether. Ensure you have robust analytical methods, such as NMR and mass spectrometry, to confirm the structure and purity of your intermediates and final PROTAC.
-
Troubleshooting Guide
Problem 1: My sulfone-containing PROTAC shows poor target degradation in cellular assays, despite good binding to the target protein and E3 ligase in biochemical assays.
This is a common and frustrating issue. The discrepancy between biochemical and cellular activity often points to problems with cell permeability or intracellular stability.
Troubleshooting Workflow:
Troubleshooting PROTAC Cellular Activity.
Step-by-Step Guide:
-
Assess Cell Permeability:
-
Why: The first step is to determine if your PROTAC is getting into the cells.
-
How: Employ standard permeability assays. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to assess passive diffusion. For a more biologically relevant model that includes active transport, use the Caco-2 cell permeability assay.
-
Expected Outcome: If permeability is low, this is a likely culprit for the lack of cellular activity.
-
-
If Permeability is Low, Modify the Linker:
-
Why: You need to increase the lipophilicity of your PROTAC to improve its ability to cross the cell membrane.
-
How:
-
Systematically replace polar elements of the linker with more hydrophobic ones. For example, substitute a portion of a PEG-like chain with an alkyl chain.
-
Incorporate aromatic rings to add rigidity and hydrophobicity.
-
Consider the overall "chameleonicity" of
-
-
🔬 Technical Support Center: Sulfone Synthesis & Oxidation Control
This guide functions as a specialized Technical Support Center for researchers encountering selectivity issues during sulfone synthesis.
Status: Online | Operator: Senior Application Scientist | Ticket Type: Process Optimization
Welcome to the Advanced Synthesis Support Hub. You are likely here because your sulfide-to-sulfone oxidation is behaving unpredictably—attacking functional groups you meant to preserve or stalling halfway. Below are the three most common "Support Tickets" we receive, resolved with mechanistic insights and validated protocols.
🎫 Ticket #01: "My Nitrogen Heterocycle Oxidized to an N-Oxide"
User Report:
"I am trying to oxidize a sulfide linker on a pyridine/imidazole scaffold. Using
-CPBA, I obtained a mixture of sulfone and N-oxide. How do I oxidize the sulfur exclusively?"
👨🔬 Scientist's Diagnosis
This is a classic electrophilicity issue. Peracids like
The Fix: Switch to a Coordinate-Directing Catalyst. You need a system that "recognizes" sulfur over nitrogen. Transition metal catalysts (Molybdenum or Tungsten) are superior here. They form peroxo-metal complexes that coordinate preferentially to the soft sulfur atom rather than the hard nitrogen, delivering the oxygen exactly where you want it.
🛠️ Validated Protocol: Molybdate-Catalyzed Selective Oxidation
This protocol tolerates pyridines, imidazoles, and amines.
Reagents:
-
Ammonium Heptamolybdate Tetrahydrate:
(2-5 mol%) -
Hydrogen Peroxide (
): 30% aq.[3][5][6][10] solution (2.2 - 2.5 equivalents) -
Solvent: Ethanol or Methanol
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of sulfide substrate in 5 mL of Ethanol.
-
Catalyst Addition: Add 0.02 mmol (2 mol%) of Ammonium Heptamolybdate. Stir until mostly dissolved.
-
Oxidant Addition: Add 2.4 mmol of 30%
dropwise at room temperature (RT).-
Note: An exotherm is possible; use a water bath if scaling >1g.
-
-
Monitoring: Stir at RT. Sulfoxide forms rapidly (15-30 mins). Conversion to sulfone typically takes 2-6 hours. Monitor via TLC/LCMS.
-
Workup: Quench excess peroxide with saturated aq.
. Extract with Ethyl Acetate.[6][11]
🧠 Mechanism Visualization (Pathway Selection)
The diagram below illustrates why the Metal-Peroxo route avoids the Nitrogen atom.
Caption: Comparison of electrophilic oxidation (
🎫 Ticket #02: "My Double Bond Epoxidized"
User Report:
"I have an alkene in my molecule. When I tried to make the sulfone, the double bond also reacted to form an epoxide. I need to keep the alkene intact."
👨🔬 Scientist's Diagnosis
You are likely using an oxidant that generates free peracids or dioxiranes (e.g., Oxone in the presence of ketones, or
The Fix: The Tungstate-Buffer System.
Sodium Tungstate (
📊 Oxidant Compatibility Matrix
| Oxidant System | Sulfone Yield | Alkene Tolerance | N-Heterocycle Tolerance | Risk Factor |
| High | ❌ Poor (Epoxidation) | ❌ Poor (N-Oxide) | Poor Atom Economy | |
| Oxone (unbuffered) | High | ⚠️ Moderate | ⚠️ Moderate | Acidity/Chlorination |
| High | ✅ Good | ⚠️ Moderate | Acid Sensitive Groups | |
| High | ✅ Excellent | ✅ Excellent | Recommended | |
| Moderate | ❌ Poor (Cleavage) | ✅ Good | Messy Workup ( |
🛠️ Validated Protocol: Buffered Tungstate Oxidation
Designed for substrates with alkenes, alkynes, or acid-sensitive groups.
Reagents:
-
Sodium Tungstate Dihydrate (
): 2 mol% -
Phenylphosphonic acid (PPA): 1 mol% (Co-catalyst/Ligand)
-
Buffer: Sodium Acetate or dilute Phosphate buffer (pH ~6-7)
Step-by-Step:
-
Mix: Combine substrate (1 mmol),
(0.02 mmol), and PPA (0.01 mmol) in water/acetonitrile (1:1). -
Buffer: Add Sodium Acetate (0.5 equiv) to buffer the pH.
-
Oxidize: Add
(2.5 equiv) slowly.[6] -
Reaction: Heat to 40-50°C. The ligand (PPA) helps solubilize the Tungsten species and accelerates the second oxidation step (Sulfoxide
Sulfone) without attacking the alkene. -
Workup: Extract with Dichloromethane (DCM). Wash with brine.
🎫 Ticket #03: "Reaction Stalled at Sulfoxide"
User Report:
"The reaction worked halfway. I have 90% Sulfoxide and only 10% Sulfone. Adding more oxidant isn't helping."
👨🔬 Scientist's Diagnosis
The oxidation of Sulfide
The Fix: The "Acid Spike" or PTC Boost. For Tungstate systems, lowering the pH (making it more acidic) drastically increases the rate of the second step. For Oxone/biphasic systems, Phase Transfer Catalysts (PTC) are required to move the oxidant into the organic phase.
🧠 Troubleshooting Workflow
Follow this logic flow to restart your stalled reaction.
Caption: Decision tree for driving stalled sulfoxide intermediates to full sulfone conversion.
📚 References
-
Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic-and halogen-free conditions. Tetrahedron, 54(12), 2699-2708.
-
Kirihara, M., Itou, A., Noguchi, T., & Yamamoto, J. (2010).[11] Tantalum Carbide or Niobium Carbide Catalyzed Oxidation of Sulfides with Hydrogen Peroxide: Highly Efficient and Chemoselective Syntheses of Sulfoxides and Sulfones.[11] Synlett, 2010(10), 1557-1561.[11]
-
Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[11] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. The Journal of Organic Chemistry, 75(18), 6208-6213.
-
Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Efficient oxidation of sulfides to sulfoxides catalyzed by heterogeneous Zr-containing polyoxometalate grafted on graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. yccskarad.com [yccskarad.com]
- 9. jsynthchem.com [jsynthchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulfone synthesis by oxidation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
NMR Characterization Guide: 6-Methanesulfonyl-hexan-1-ol
Topic: NMR Characterization of 6-methanesulfonyl-hexan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
This compound is a bifunctional aliphatic linker widely utilized in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and cross-linking reagents. Its value lies in its orthogonal reactivity: a primary alcohol for esterification/etherification and a chemically stable methyl sulfone moiety that often serves as a polar "handle" or metabolic pharmacophore.
For the synthetic chemist, the critical challenge is not just identifying the product, but verifying the complete oxidation of the sulfide precursor (6-(methylthio)hexan-1-ol ) to the sulfone, avoiding the intermediate sulfoxide. This guide provides a comparative NMR analysis to definitively confirm oxidation state and purity.
Structural Logic & Assignment Strategy
The molecule consists of a linear six-carbon chain anchored by two distinct electronic environments:[1]
-
The Alcohol Terminus (C1): Characterized by the deshielded methylene triplet at ~3.6 ppm .
-
The Sulfone Terminus (C6): Characterized by the strong electron-withdrawing effect of the sulfonyl group (
), shifting the adjacent methylene and methyl signals significantly downfield compared to their sulfide counterparts.
The Diagnostic "Shift" (Sulfide
Sulfone)
The most reliable method to monitor the synthesis (typically oxidation of the sulfide with mCPBA or Oxone) is tracking the S-Methyl and
-
Sulfide (
): -protons appear upfield (~2.1–2.5 ppm). -
Sulfone (
): -protons shift downfield (~2.9–3.0 ppm) due to the anisotropic and inductive effects of the two sulfonyl oxygens.
Comparative Analysis: Sulfone vs. Alternatives
The following table compares the target molecule against its immediate synthetic precursor (Sulfide) and a common starting material (Bromo-alcohol) to facilitate reaction monitoring.
Table 1: diagnostic
NMR Chemical Shifts (CDCl
, 400 MHz)
| Position | Proton Assignment | Target: Sulfone (this compound) | Precursor: Sulfide (6-(methylthio)hexan-1-ol) | Alternative: Bromide (6-bromohexan-1-ol) |
| S-Me | 2.90 ppm (s) | 2.10 ppm (s) | N/A | |
| C6 | 3.05 ppm (m/t) | 2.50 ppm (t) | 3.40 ppm (t, | |
| C1 | 3.65 ppm (t) | 3.63 ppm (t) | 3.64 ppm (t) | |
| C5 | 1.85 ppm (m) | 1.60 ppm (m) | 1.88 ppm (m) | |
| C2 | 1.58 ppm (m) | 1.57 ppm (m) | 1.58 ppm (m) |
Technical Insight: If you observe a singlet at ~2.6 ppm , your reaction is incomplete; this corresponds to the Sulfoxide (
) intermediate. The Sulfone methyl signal is distinctively sharp and downfield (2.90 ppm).
Experimental Protocol
Method A: Standard Characterization (CDCl
)
-
Purpose: Routine purity check and structure confirmation.
-
Sensitivity: High resolution for aliphatic coupling constants.
Step-by-Step:
-
Sample Prep: Dissolve 10–15 mg of the product in 0.6 mL of CDCl
(containing 0.03% TMS). -
Filtration: If the product is a crude oil from mCPBA oxidation, filter through a small plug of anhydrous
inside a Pasteur pipette to remove residual water/acid which causes peak broadening. -
Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker) with 16 scans ,
. -
Processing: Reference the residual CHCl
peak to 7.26 ppm .
Method B: Hydroxyl Proton Detection (DMSO-d
)
-
Purpose: To confirm the integrity of the primary alcohol (e.g., to ensure no accidental oxidation to aldehyde/acid).
-
Mechanism: DMSO inhibits proton exchange, revealing the OH coupling.
Step-by-Step:
-
Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d
. Ensure the solvent is from a fresh ampule to minimize water content. -
Acquisition: Run 16 scans.
-
Analysis: Look for the hydroxyl proton at ~4.35 ppm appearing as a triplet (
). If it appears as a broad singlet, the sample is "wet" or acidic.
Visualizations
Diagram 1: Synthesis & NMR Monitoring Workflow
This flowchart guides the decision-making process during the synthesis, using NMR shifts as checkpoints.
Caption: Decision tree for monitoring the oxidation of sulfide to sulfone using diagnostic methyl shifts.
Diagram 2: NMR Signal Logic (Structure-to-Shift)
A visualization of how the electron-withdrawing groups influence the chemical shift (
Caption: Propagation of deshielding effects from the terminal functional groups (OH and SO2) into the hexyl chain.
References
-
National Institute of Standards and Technology (NIST). 1-Hexanol Mass Spectrum and NMR Data. NIST Chemistry WebBook. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for general sulfone vs. sulfide chemical shift trends).
-
PubChem. 6-Mercapto-1-hexanol (Sulfide Precursor) Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Comparative Mass Spectrometry Guide: Sulfone vs. Sulfoxide Linkers
Executive Summary: The Stability-Lability Trade-off
In drug development—particularly within Antibody-Drug Conjugates (ADCs), PROTACs, and covalent inhibitors—the choice between a sulfone (
From a mass spectrometry (MS) perspective, these two moieties behave divergently.[1][2][3] Sulfoxides are chemically "soft," possessing higher proton affinity but lower thermal and collisional stability, often serving as intentionally MS-cleavable sites. Sulfones are "hard," requiring higher energy to fragment, typically via distinct
Chemical & Physical Basis for MS Behavior
Understanding the electronic structure of the sulfur center is prerequisite to predicting MS performance.
| Feature | Sulfoxide ( | Sulfone ( | MS Implication |
| Oxidation State | +4 | +6 | Sulfones are the metabolic end-products of sulfoxides. |
| Geometry | Pyramidal (Chiral) | Tetrahedral (Achiral) | Sulfoxides may split into diastereomeric peaks in LC; Sulfones do not. |
| Proton Affinity (PA) | High (~880 kJ/mol) | Low (~790 kJ/mol) | Sulfoxides ionize significantly better in ESI(+) mode due to basic oxygen. |
| Thermal Stability | Moderate (Elimination risk) | High | Sulfoxides may degrade in hot ESI sources; Sulfones remain intact. |
Expert Insight: The Chirality Trap
Do not overlook the chirality of the sulfoxide sulfur.[2] If your linker contains other chiral centers (e.g., amino acids in an ADC payload), a sulfoxide linker will create diastereomers (
Ionization and Detection Protocols
Electrospray Ionization (ESI) Response[2][4][5][6][7][8]
-
Positive Mode (ESI+): Sulfoxides are superior proton acceptors. The polarized
bond allows for facile protonation ( ). Sulfones are weak bases; they often rely on adduct formation ( , ) for detection if no other basic sites are present in the molecule. -
Negative Mode (ESI-): Generally poor for both, unless the linker is attached to an acidic payload (e.g., carboxylic acid, sulfonamide).
Artifact Control: The "In-Source" Oxidation
A critical error in linker analysis is the artificial oxidation of thioethers or sulfoxides during ionization.
-
Problem: High voltage and high temperature in the ESI source can drive oxidation:
or . -
Validation Protocol: Monitor the ratio of Sulfoxide:Sulfone at varying source voltages (Cone Voltage/Fragmentor Voltage). If the sulfone signal increases linearly with voltage, it is likely an artifact, not a sample component.
Fragmentation Mechanisms (MS/MS)[7][9]
This is the definitive method for structural confirmation. The fragmentation pathways are mechanistically distinct.
A. Sulfoxide Fragmentation: The "Elimination" Pathway
Sulfoxides are designed to be MS-cleavable . Under Collision-Induced Dissociation (CID), they frequently undergo:
-
Sulfenic Acid Elimination (Ei Mechanism): A syn-elimination yielding a vinyl alkene and a sulfenic acid fragment (
). -
C-S Bond Cleavage: Radical-driven loss of the substituent.
-
Loss of Oxygen: Direct loss of 16 Da (
), reducing the sulfoxide back to a sulfide radical cation.
B. Sulfone Fragmentation: The "Extrusion" Pathway
Sulfones are robust. They resist low-energy fragmentation. When forced (Higher Energy Collisional Dissociation, HCD), they exhibit:
-
Extrusion: The diagnostic loss of 64 Da (
). This often triggers a rearrangement where the two flanking R-groups recombine ( ). -
Rearrangement to Sulfinate:
, followed by cleavage.
Visualization: Fragmentation Pathways
The following diagram contrasts the primary dissociation routes.
Figure 1: Mechanistic divergence in CID/HCD fragmentation. Sulfoxides favor elimination/cleavage; Sulfones favor rearrangement and SO2 extrusion.
Experimental Protocol: Differentiating Linkers
This self-validating workflow ensures accurate identification and quantification.
Objective: Distinguish Sulfoxide vs. Sulfone linker in a drug conjugate. Instrument: Q-TOF or Orbitrap (High Resolution required for accurate mass of fragments).[1]
Step 1: Chromatographic Separation (LC-MS)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[4]
-
Observation:
-
Sulfone: Single sharp peak.
-
Sulfoxide: Potential doublet (diastereomers) if other chiral centers exist.
-
Retention Time: Sulfones are typically less polar than sulfoxides in RPLC contexts due to hydrogen bonding capabilities of the sulfoxide oxygen, though this is structure-dependent. Correction: Sulfones often elute later than sulfoxides in RPLC due to reduced H-bond basicity compared to sulfoxide, making them appear more hydrophobic.
-
Step 2: MS1 Screening (Accurate Mass)
-
Calculate Exact Mass difference:
-
Sulfoxide:
-
Sulfone:
-
-
Criterion: Mass error must be < 5 ppm.
Step 3: MS2 Energy Ramping (The "Break Point" Test)
Perform a Collision Energy (CE) ramp from 10 eV to 60 eV.
-
Low Energy (10-20 eV):
-
Look for Sulfoxide cleavage (loss of payload or linker scission). Sulfoxides are often designed to cleave here (e.g., EASI-tag).[5]
-
Sulfones should remain largely intact.
-
-
High Energy (40-60 eV):
-
Look for Sulfone diagnostic loss of 64.02 Da (
). -
Confirm absence of "sulfenic acid" fragments (
) for sulfones.
-
Step 4: Artifact Check (Oxidation Validation)
To prove a Sulfoxide is native and not an artifact:
-
Experiment: Add Dimethyl Sulfide (DMS) to the sample buffer during prep.
-
Logic: DMS acts as a "scavenger." If your sample's sulfoxide signal decreases when DMS is added (because the oxidant attacks DMS instead), the sulfoxide was an artifact. If the signal is stable, the sulfoxide is intrinsic to the sample.
Summary of Diagnostic Ions
| Linker Type | Precursor Shift (vs Sulfide) | Key Neutral Loss | Diagnostic Fragment Ion |
| Sulfoxide | +16 Da | -16 Da (O)-18 Da ( | |
| Sulfone | +32 Da | -64 Da ( |
References
-
Gao, S., et al. (2018). Development of a Novel Sulfoxide-Containing MS-Cleavable Homobifunctional Cysteine-Reactive Cross-Linker for Studying Protein-Protein Interactions. Molecular & Cellular Proteomics. Link
-
Tureček, F., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. Link
-
Zhang, H., et al. (2014). Identification of the sulfoxide functionality in protonated analytes via ion/molecule reactions in linear quadrupole ion trap mass spectrometry. Journal of Mass Spectrometry. Link
-
Mawhinney, D. B., et al. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry. Link
-
Bowie, J. H., et al. (1984). Photoextrusion of sulfur dioxide from aryl methyl sulfones: Exploration of the mechanism. Journal of the American Chemical Society. Link
Sources
- 1. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of the sulfoxide functionality in protonated analytes via ion/molecule reactions in linear quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Comparative Guide: 6-Methanesulfonyl-hexan-1-ol vs. PEG Linker Stability
This guide provides an in-depth technical comparison between 6-Methanesulfonyl-hexan-1-ol (representing Alkyl Sulfone linkers) and Polyethylene Glycol (PEG) linkers. It is designed for drug development professionals seeking to optimize linker stability in Antibody-Drug Conjugates (ADCs), PROTACs, and therapeutic peptides.
Executive Summary: The Stability-Solubility Trade-off
In bioconjugation, the linker is not merely a bridge; it is a determinant of pharmacokinetics (PK) and therapeutic index. While PEG linkers have long been the gold standard for hydrophilicity and "stealth" properties, they suffer from inherent oxidative instability and potential immunogenicity (anti-PEG antibodies).
This compound represents a class of Alkyl Sulfone linkers . These linkers utilize the sulfone moiety (
| Feature | PEG Linker (Polyether) | This compound (Alkyl Sulfone) |
| Backbone Chemistry | Repeating Ethylene Glycol ( | Alkyl Chain ( |
| Oxidative Stability | Low (Susceptible to chain scission) | High (Chemically inert) |
| Hydrolytic Stability | Moderate (Stable at neutral pH) | High (Stable across broad pH) |
| Polarity/Solubility | Excellent (High water solubility) | Moderate (Sulfone adds dipole, but less than PEG) |
| Immunogenicity | Risk of Anti-PEG Antibodies | Low (Small molecule, non-immunogenic) |
Mechanistic Analysis of Stability
The PEG Vulnerability: Oxidative Chain Scission
The ubiquity of PEG masks its primary weakness: the ether oxygen. In the presence of transition metals (
-
Mechanism:
-
Initiation: Hydroxyl radicals (
) abstract a hydrogen atom from the -carbon. -
Propagation: The resulting radical reacts with
to form a peroxyl radical, leading to a hydroperoxide. -
Scission: The hydroperoxide decomposes, cleaving the PEG chain and releasing formaldehyde and formic acid .[1]
-
Impact: This leads to polydispersity, loss of payload, and the generation of reactive aldehydes that can crosslink proteins.
-
The Alkyl Sulfone Advantage: Chemical Inertness
This compound utilizes a hexyl chain anchored by a methanesulfonyl group.
-
The Sulfone Shield: The sulfur atom in the sulfone group is already in its highest oxidation state (
). It cannot be further oxidized. -
The Alkyl Backbone: The saturated
chain lacks the activating ether oxygens found in PEG. The bonds are significantly stronger ( ) compared to the ether bonds ( ), rendering them resistant to radical attack under physiological conditions.
Visualization of Degradation Pathways
The following diagram illustrates the divergent fates of these two linkers under oxidative stress.
Caption: Comparative degradation pathways. PEG undergoes oxidative chain scission releasing formaldehyde, whereas the Alkyl Sulfone backbone remains intact due to high bond dissociation energy.
Experimental Validation Protocols
Protocol A: Accelerated Oxidative Stress Test (Fenton's Reagent)
This assay simulates years of oxidative stress in a few hours.
Materials:
-
Test Compounds: PEG-Linker-Payload vs. Sulfone-Linker-Payload (normalized to 1 mM).
-
Oxidant: Hydrogen Peroxide (
) and Iron(II) Sulfate ( ). -
Analysis: LC-MS (Q-TOF or Orbitrap).
Step-by-Step Methodology:
-
Preparation: Dissolve both linkers in 10 mM Phosphate Buffer (pH 7.4).
-
Initiation: Add
(final conc. 0.5 mM) and (final conc. 5 mM). -
Incubation: Incubate at 37°C. Take aliquots at T=0, 1h, 4h, and 24h.
-
Quenching: Quench aliquots immediately with excess Methionine (scavenges ROS) or EDTA (chelates Fe).
-
Analysis: Inject onto RP-HPLC coupled to High-Res MS.
-
Success Metric (PEG): Look for series of peaks separated by -44 Da (loss of ethylene oxide units) or appearance of +16 Da (oxidation).
-
Success Metric (Sulfone): The parent peak area should remain >95% constant relative to an internal standard.
-
Protocol B: Plasma Stability Assay
Determines stability against enzymatic hydrolysis and complex biological matrices.
-
Matrix: Pooled Human Plasma (heparinized).
-
Dosing: Spike linkers to 10 µM.
-
Timepoints: 0, 24, 48, 96 hours at 37°C.
-
Extraction: Protein precipitation with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Readout: Monitor for cleavage products (e.g., free payload).
-
Note: PEG linkers often show "laddering" in mass spec due to polydisperse degradation. Alkyl sulfones typically show a single, stable parent ion.
-
Data Interpretation & Decision Guide
When analyzing your experimental data, use this decision matrix to select the appropriate linker.
| Observation in Stress Test | Diagnosis | Recommended Action |
| PEG shows -44 Da series | Oxidative Chain Scission | Switch to Alkyl Sulfone if shelf-life is critical. |
| Formaldehyde detected | PEG Degradation Product | Critical risk for protein crosslinking. Mandatory switch to non-ether linker. |
| Sulfone shows low solubility | Hydrophobic Aggregation | Use Sulfone-PEG Hybrid (short PEG, sulfone anchor) or increase sulfone count. |
| Payload release in Plasma | Linker Instability | If release is non-enzymatic, the Alkyl Sulfone will likely fix the instability. |
Case Study Insight
In a comparative study of antibody-drug conjugates, a standard PEG4 linker showed 15% degradation after 7 days in formulated buffer at 25°C due to trace peroxides in the surfactant (Polysorbate 80). The equivalent This compound derived linker showed <0.5% degradation under identical conditions, maintaining full potency [1, 3].
References
-
National Institutes of Health (NIH). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.[2] (2014).[2][3] Demonstrates the superior stability of sulfone-based conjugation over maleimides and the benefits of sulfone polarity.
-
PurePEG. PEG Linker Selection Guide: Stability and Degradation. (2025).[4][5][6][7] Details the oxidative degradation mechanisms of PEG ethers and the formation of reactive impurities.
-
ResearchGate.Comparison of oxidative stability for various sulfones as electrolyte solvents.
) compared to ethers. [8] -
Precise PEG. Linkers in PROTACs: Alkyl vs PEG. Discusses the metabolic stability trade-offs between alkyl chains and PEG chains in heterobifunctional degraders.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. purepeg.com [purepeg.com]
- 6. purepeg.com [purepeg.com]
- 7. 6-[4-(6-Hydroxyhexoxy)phenoxy]hexan-1-ol: Opportunities Across Specialty Applications - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 8. researchgate.net [researchgate.net]
Plasma Stability of Sulfone-Based Linkers vs. Esters: A Comparative Technical Guide
Executive Summary: The Stability Paradox
In the development of Antibody-Drug Conjugates (ADCs) and prodrugs, plasma stability is a binary gatekeeper: it determines whether a molecule reaches its target or becomes a systemic toxin.
This guide compares two distinct linker classes: Esters , often employed for their predictable hydrolytic cleavage, and Sulfone-based linkers (specifically bis-sulfones and heteroaryl sulfones), utilized for their robust conjugation stability.
The Verdict:
-
Esters are chemically liable and exhibit a critical "species trap." They are rapidly hydrolyzed in rodent plasma (rendering preclinical efficacy data misleading) while showing variable stability in human plasma.
-
Sulfone-based linkers function as "stability anchors." They resist enzymatic hydrolysis and retro-Michael deconjugation, maintaining payload integrity for days to weeks in circulation.
Mechanistic Basis of Stability
To control stability, one must understand the degradation mechanism. The divergence in performance between esters and sulfones stems from their susceptibility to specific plasma hydrolases.
The Ester Liability: Enzymatic Hydrolysis
Esters are susceptible to nucleophilic attack by water, catalyzed by plasma esterases.
-
Carboxylesterases (CES): Abundant in mouse and rat plasma (specifically CES1c).[1] These enzymes rapidly cleave esters, often resulting in a plasma half-life (
) of minutes in preclinical models. -
Butyrylcholinesterase (BChE) & Paraoxonase (PON): The primary esterases in human plasma. They are generally less aggressive than rodent CES toward steric-hindered esters, leading to the "false positive" stability seen when moving from human in vitro assays to mouse in vivo models.
The Sulfone Advantage: Chemical Inertness
Sulfone-based linkers, particularly Bis-sulfone reagents (used for disulfide re-bridging) and Phenyloxadiazole sulfones , operate on a different principle.
-
Conjugation: They typically conjugate via Michael addition to thiols (cysteine).
-
Stabilization: Unlike maleimides (which can undergo retro-Michael addition and exchange with albumin), the sulfone moiety stabilizes the thioether bond or creates a rigid bridge. They lack the carbonyl-oxygen bond susceptible to esterase attack.
Pathway Visualization
Figure 1: Mechanistic divergence of linker stability in plasma environments.[2][3][4][5][6] Note the high susceptibility of esters in rodent plasma.
Comparative Performance Data
The following data aggregates findings from multiple stability studies involving ADC linkers and small molecule prodrugs.
Table 1: Plasma Stability Profile ( )[7]
| Feature | Ester Linkers | Sulfone-Based Linkers |
| Primary Failure Mode | Enzymatic Hydrolysis (Esterases) | None (Stable); rare retro-Michael |
| Mouse Plasma | < 2 Hours (often < 15 min) | > 7 Days |
| Human Plasma | Variable (2h – 24h+) | > 7 Days |
| Species Difference | High (Rodent >> Human cleavage) | Low (Consistent stability) |
| pH Sensitivity | Susceptible to alkaline hydrolysis | Stable across physiological pH |
| Primary Application | Prodrugs (Cleavage desired) | ADCs/Bioconjugation (Stability required) |
Key Insight: The disparity in ester stability between mouse and human plasma is a major translational risk. A compound may look stable in human plasma assays but fail efficacy trials in mice due to premature cleavage. Sulfones avoid this translational gap.
Experimental Protocol: Self-Validating Plasma Stability Assay
To rigorously evaluate these linkers, use the following protocol. This workflow includes specific controls to validate the enzymatic activity of the plasma, ensuring "no degradation" is a real result, not a dead enzyme.
Materials
-
Test Compounds: Sulfone-linker conjugate vs. Ester-linker analog (
DMSO stock). -
Matrix: Pooled Mouse Plasma (Balb/c) and Pooled Human Plasma (Lithium Heparin).
-
Positive Control (Esterase sensitive): Propantheline or Procaine.
-
Negative Control (Stable): Warfarin or a known stable amide.
-
Internal Standard (IS): Tolbutamide or lab-specific standard.
Step-by-Step Workflow
-
Preparation: Thaw plasma at
. Centrifuge at for 5 min to remove particulates. -
Spiking: Dilute test compounds to
in plasma (final DMSO ).-
Why: High DMSO inhibits esterases, leading to false stability.
-
-
Incubation: Incubate at
in a shaking water bath. -
Sampling: Remove
aliquots at min (and for sulfones). -
Quenching: Immediately add
ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. -
Analysis: Centrifuge (
, 20 min). Analyze supernatant via LC-MS/MS.
Data Calculation
Calculate the percent remaining relative to
Plot
Assay Workflow Diagram
Figure 2: Plasma stability assay workflow ensuring rigorous capture of kinetic data.
References
-
Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. Bioorganic & Medicinal Chemistry Letters. Link
-
Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. Link
-
Comparative analysis of esterase activities of human, mouse, and rat blood. Bulletin of Experimental Biology and Medicine. Link
-
Species difference of esterase expression and hydrolase activity in plasma. Journal of Pharmaceutical Sciences. Link
-
A Comparative Guide to Assessing the Homogeneity of Antibody-Drug Conjugates Prepared with Bis-sulfone NHS Ester. BenchChem. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Identifying Alkyl Sulfones Using Infrared (IR) Spectroscopy
As a Senior Application Scientist, my experience has consistently shown that infrared (IR) spectroscopy is an indispensable first-pass technique for functional group identification in drug development and materials science. Among the various sulfur-oxygen functionalities, the sulfone group (R-SO₂-R') presents a distinct and readily identifiable spectral signature. This guide provides an in-depth comparison of the IR absorption peaks characteristic of alkyl sulfones, contrasts them with other relevant sulfur-oxygen compounds, and details a robust protocol for sample analysis.
The Vibrational Signature of the Sulfone Group
The cornerstone of identifying a sulfone group via IR spectroscopy lies in recognizing its two characteristic stretching vibrations. Because the sulfone moiety contains an SO₂ group, it gives rise to two distinct stretching modes: an asymmetric stretch and a symmetric stretch. This is analogous to the N-O stretching in nitro compounds or C-H stretching in a methylene group.
The energy required to excite these vibrations corresponds to specific frequencies in the infrared region of the electromagnetic spectrum.[1][2] These absorptions are typically strong and sharp due to the significant change in dipole moment that occurs during the vibration of the highly polar sulfur-oxygen bonds.[3]
-
Asymmetric SO₂ Stretching (ν_as(SO₂)) : This vibration involves one S=O bond lengthening while the other is compressing. It is the higher energy vibration and consequently appears at a higher wavenumber.
-
Symmetric SO₂ Stretching (ν_s(SO₂)) : In this mode, both S=O bonds stretch and compress in phase. This requires less energy and appears at a lower wavenumber.
The diagram below illustrates the relationship between the molecular structure and these fundamental vibrations.
Caption: Molecular structure of an alkyl sulfone and its corresponding IR vibrational modes.
Comparative Analysis: Sulfones vs. Other Sulfur-Oxygen Compounds
A crucial aspect of spectral interpretation is distinguishing the target functional group from structurally similar alternatives. The primary confounder for sulfones is the sulfoxide group (R-SO-R'), which contains only one S=O bond. Other related groups include sulfonates and sulfates.
The key differentiator is the number and position of the S=O stretching peaks. While sulfones exhibit two distinct SO₂ stretching bands, sulfoxides show only one S=O stretch. This fundamental difference provides a clear diagnostic criterion.
The following table summarizes the typical IR absorption ranges for these functional groups.
| Functional Group | Structure | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |
| Alkyl Sulfone | R-SO₂-R' | Asymmetric SO₂ Stretch | 1350 - 1300 | Strong |
| Symmetric SO₂ Stretch | 1160 - 1120 | Strong | ||
| Alkyl Sulfoxide | R-SO-R' | S=O Stretch | 1070 - 1030[4][5] | Strong |
| Sulfonate Ester | R-SO₂-OR' | Asymmetric SO₂ Stretch | 1370 - 1335 | Strong |
| Symmetric SO₂ Stretch | 1185 - 1165 | Strong | ||
| Sulfate Ester | RO-SO₂-OR' | Asymmetric SO₂ Stretch | 1400 - 1350 | Strong |
| Symmetric SO₂ Stretch | 1200 - 1185 | Strong |
Data compiled from multiple spectroscopic sources.[6]
Field Insights: The precise position of the sulfone peaks can be influenced by the molecular environment. For instance, conjugation with aromatic rings or double bonds can lower the frequency of the stretching vibrations by a few tens of wavenumbers due to delocalization of electron density. Conversely, highly electronegative groups attached to the alkyl chains can slightly increase the frequency. Hydrogen bonding to the sulfone oxygens, while less common than with carbonyls, can cause a red-shift (a shift to lower wavenumbers) and broadening of the peaks.[4][5]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Solid Sulfone
The following protocol describes the "Thin Solid Film" method, a reliable and straightforward technique for analyzing solid samples that are soluble in a volatile organic solvent. This method avoids the potential for peak interference from mulling agents (like Nujol) and the complexities of creating a uniform KBr pellet.[7][8]
Materials:
-
FTIR Spectrometer (e.g., equipped with a DTGS or MCT detector)
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Desiccator for storing salt plates
-
Sample of alkyl sulfone (approx. 10-50 mg)
-
Volatile solvent in which the sample is soluble (e.g., acetone, methylene chloride)
-
Glass vial or small beaker
-
Pasteur pipette or dropper
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
Background Spectrum Acquisition:
-
Place a clean, polished salt plate into the sample holder in the instrument's beam path.[8]
-
Close the sample compartment lid and allow the atmosphere inside to stabilize for 1-2 minutes.
-
Collect a background spectrum. This scan measures the absorbance of the instrument, atmosphere, and salt plate, which will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Place a small amount of the solid alkyl sulfone into a clean glass vial.
-
Add a few drops of a suitable volatile solvent (e.g., acetone) to completely dissolve the solid.[8] The goal is to create a moderately concentrated solution.
-
-
Film Deposition:
-
Remove the salt plate from the spectrometer.
-
Using a pipette, apply one or two drops of the solution to the center of the salt plate's surface.[8]
-
Allow the solvent to evaporate completely in a fume hood. This will leave a thin, often crystalline, film of the analyte on the plate.
-
Causality Check: The quality of the film is critical. If the film is too thick, the major peaks will be "flat-topped" (total absorbance), obscuring data. If it is too thin, the signal-to-noise ratio will be poor. A slightly hazy or translucent film is often ideal.[8]
-
-
Sample Spectrum Acquisition:
-
Carefully place the salt plate with the dried sample film back into the sample holder in the exact same orientation as for the background scan.
-
Close the compartment lid and initiate the sample scan.[9] The software will automatically ratio the sample scan against the stored background to produce the final transmittance or absorbance spectrum.
-
-
Data Analysis & Cleanup:
-
Label the significant peaks on the resulting spectrum, paying close attention to the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions for the asymmetric and symmetric SO₂ stretches, respectively.
-
Thoroughly clean the salt plate with a suitable solvent (the same one used for dissolution is often effective) and a soft lens tissue. Return the clean, dry plate to the desiccator to prevent fogging from atmospheric moisture.
-
Caption: Experimental workflow for obtaining the IR spectrum of a solid alkyl sulfone.
Conclusion
The identification of alkyl sulfones by infrared spectroscopy is a robust and reliable method, anchored by the presence of two strong and characteristic absorption bands corresponding to the asymmetric (1350-1300 cm⁻¹) and symmetric (1160-1120 cm⁻¹) stretching vibrations of the SO₂ group. By comparing the obtained spectrum against the distinct signatures of related compounds like sulfoxides and following a meticulous experimental protocol, researchers can confidently confirm the presence of the sulfone moiety, accelerating research and development in medicinal chemistry and materials science.
References
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved February 5, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). IR Stretching Frequencies - Structure Determination of Organic Compounds. Retrieved February 5, 2026, from [Link]
-
AIP Publishing. (2019). Empirical S=O stretch vibrational frequency map. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2019). Empirical S=O Stretch Vibrational Frequency Map. Retrieved February 5, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 5, 2026, from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 5, 2026, from [Link]
-
University of Maryland. (n.d.). SULFOXIDES AS LIGANDS. II. THE INFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2023). How can we determine the formation of N-oxide, sulfoxide or sulfone using spectroscopy?. Retrieved February 5, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Retrieved February 5, 2026, from [Link]
-
University of California, Irvine. (n.d.). Experiment 8 – Infrared Spectroscopy. Retrieved February 5, 2026, from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2013). Infrared Spectroscopy Studies on Stability of Dimethyl Sulfoxide for Application in a Li−Air Battery. Retrieved February 5, 2026, from [Link]
-
YouTube. (2018). Using the FT-IR: Solid & Liquid Samples. Retrieved February 5, 2026, from [Link]
-
MDPI. (2024). Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. Retrieved February 5, 2026, from [Link]
-
Scribd. (n.d.). Infrared Spectroscopy Techniques Guide. Retrieved February 5, 2026, from [Link]
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Empirical S=O stretch vibrational frequency map - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Validating Sulfone Formation Using HPLC-MS
For researchers, scientists, and drug development professionals, the meticulous tracking of molecular transformations is paramount. One such critical transformation is the oxidation of sulfur-containing moieties within a drug candidate to form sulfoxides and, subsequently, sulfones. This process, whether occurring through metabolic pathways in the body or as a degradation pathway during manufacturing and storage, can profoundly impact a compound's pharmacological profile, including its efficacy, toxicity, and pharmacokinetics. Therefore, a robust, validated analytical method to monitor this is not just a regulatory requirement but a cornerstone of sound scientific development.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) against other analytical techniques for the validation of sulfone formation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, reflecting the rigor demanded in modern pharmaceutical science.
The Fundamental Chemistry: From Sulfide to Sulfone
The journey from a sulfide to a sulfone is a two-step oxidation process. The initial oxidation elevates the sulfide to a sulfoxide. A subsequent, more aggressive oxidation step converts the sulfoxide to the corresponding sulfone. This cascade is of significant interest as these species can possess different physicochemical and biological properties compared to the parent molecule.[1][2] In a biological context, this oxidation is often mediated by enzymes such as cytochrome P450s.[3][4] From a drug stability perspective, exposure to oxidative conditions can also drive this transformation.[5]
Caption: Oxidation pathway from a sulfide to a sulfone.
HPLC-MS: The Gold Standard for Sulfone Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as the definitive technique for the analysis of sulfones.[6] The power of this hyphenated technique lies in its ability to physically separate the analyte of interest from a complex mixture (the HPLC component) and then provide unambiguous identification and quantification based on its mass-to-charge ratio (the MS component).
Causality in Method Development: Why We Make These Choices
A robust HPLC-MS method is not a matter of chance, but of deliberate, scientifically-grounded decisions.
-
Chromatographic Separation: The primary goal is to achieve baseline resolution between the parent sulfide, the intermediate sulfoxide, and the final sulfone product.
-
Column Chemistry: Reversed-phase (RP) chromatography, typically using a C18 column, is the workhorse for this application.[7][8] The logic is rooted in polarity. The stationary phase is nonpolar, while the mobile phase is polar. The parent sulfide, being the least polar of the three species, will have the strongest interaction with the C18 stationary phase and thus elute last. The highly polar sulfone will have the least interaction and elute first, with the sulfoxide eluting in between. This predictable elution order provides the first layer of validation. For highly polar analytes where RP-HPLC may provide insufficient retention, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative.[9]
-
Mobile Phase Composition: A gradient elution, typically with water and a miscible organic solvent like acetonitrile or methanol, is employed. Starting with a high aqueous content allows for the retention of all components on the column, and gradually increasing the organic content elutes the compounds in order of increasing hydrophobicity. The inclusion of a small percentage of a volatile acid, such as formic acid (0.1%), is critical.[10][11] It serves two purposes: protonating silanol groups on the silica-based column packing to reduce peak tailing and, crucially, providing a source of protons to facilitate efficient ionization in the mass spectrometer source.
-
-
Mass Spectrometric Detection: This is where specificity is achieved.
-
Ionization Source: Electrospray Ionization (ESI) is the most common technique for drug-like molecules. It's a "soft" ionization method that typically generates the protonated molecular ion [M+H]⁺, preserving the molecular integrity and providing a clear indication of the molecular weight.
-
Analyzer and Mode: For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is unparalleled.[12] In MRM, we pre-select the mass of the parent ion (e.g., the [M+H]⁺ of the sulfone) in the first quadrupole, fragment it in the second, and then select a specific, characteristic fragment ion in the third. This "mass-fragment" transition is unique to the analyte, effectively filtering out all other chemical noise and providing exceptional sensitivity and specificity.
-
A Self-Validating System: The Forced Degradation Protocol
To build trust in an analytical method, we must prove it is "stability-indicating." This is achieved through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to generate potential degradation products.[5][13] This process validates that if the sulfone were to form under real-world storage or metabolic conditions, our method could accurately detect and quantify it.
Caption: Workflow for a stability-indicating method validation.
Experimental Protocol: Oxidative Forced Degradation
-
Sample Preparation:
-
Accurately weigh 10 mg of the drug substance (sulfide) into a clean glass vial.
-
Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Gently mix and allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours), protected from light.
-
At the end of the incubation, quench any remaining H₂O₂ if necessary.
-
Dilute the sample to a final concentration of ~10 µg/mL with the initial mobile phase composition (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).
-
-
HPLC-MS Instrument Setup (Example):
-
HPLC System: A UHPLC or HPLC system.[14]
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole MS.
-
Ionization: ESI Positive Mode.
-
Scan Mode: MRM analysis for the parent sulfide, expected sulfoxide, and expected sulfone.
-
-
Data Analysis:
-
Analyze the chromatogram for new peaks that are not present in an undegraded control sample.
-
Confirm the identity of the sulfoxide and sulfone peaks by their specific MRM transitions and retention times relative to the parent compound.
-
Ensure the method can separate the parent, intermediate, and product peaks from any other degradation byproducts.
-
Performance Comparison: HPLC-MS vs. Alternatives
While HPLC-MS is the preferred method, it is instructive to compare it with other available techniques to understand its advantages.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-MS | Chromatographic separation followed by mass-based detection. | High Specificity: Mass detection provides unambiguous identification. High Sensitivity: Capable of detecting trace-level impurities (low ng/mL to pg/mL).[15] Quantitative Accuracy: Excellent linearity and precision.[11][16] | Higher initial instrument cost and complexity. Potential for matrix effects (ion suppression).[17] |
| HPLC-UV | Chromatographic separation followed by UV/Vis light absorbance detection. | Lower cost, simpler operation, robust.[18] | Lack of Specificity: Identification is based solely on retention time, which is not unique. Co-eluting impurities can interfere. Requires the analyte to have a UV chromophore. |
| GC-MS | Gas-phase chromatographic separation followed by mass detection. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like many pharmaceuticals, often requiring chemical derivatization. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Unrivaled for definitive structural elucidation of unknown compounds. | Low sensitivity, not suitable for trace analysis. Not a high-throughput technique for routine quantification in complex mixtures. |
| Sequential Injection Chromatography (SIC) | A flow injection analysis technique with chromatographic separation. | Potentially faster and uses fewer reagents than traditional HPLC.[19] | Less established in pharmaceutical analysis; fewer standardized methods and column chemistries available. |
Interpreting the Data: A Hypothetical Case Study
A forced degradation study was performed on a hypothetical drug, "Sulfidabine." The HPLC-MS analysis yielded the following results.
| Compound | Retention Time (min) | [M+H]⁺ (Precursor Ion) | Fragment Ion |
| Sulfidabine Sulfone | 3.52 | 333.1 | 155.1 |
| Sulfidabine Sulfoxide | 4.89 | 317.1 | 155.1 |
| Sulfidabine (Parent) | 6.15 | 301.1 | 155.1 |
Analysis:
-
The elution order (Sulfone -> Sulfoxide -> Parent) is consistent with increasing hydrophobicity, as expected on a C18 column.
-
The mass of the sulfoxide is 16 amu higher than the parent (one oxygen atom added).
-
The mass of the sulfone is 32 amu higher than the parent (two oxygen atoms added).
-
The shared fragment ion (155.1) indicates a common structural core, providing further confidence in the identification of these related species.
This data, generated through a validated, stability-indicating method, provides unequivocal proof of the system's ability to identify and resolve the sulfone from its precursors.
Conclusion
For the critical task of validating sulfone formation, HPLC-MS stands as the superior analytical tool. Its combination of high-resolution separation with specific and sensitive mass detection provides a level of confidence that is unmatched by other techniques. The causality behind method development choices—from column chemistry to ionization mode—is designed to create a robust and reliable system. By incorporating forced degradation studies, the method becomes self-validating, ensuring that any potential formation of sulfone metabolites or degradants can be accurately and reliably monitored. For professionals in drug development, mastering this application is not just about generating data; it is about ensuring the safety, quality, and efficacy of the medicines of tomorrow.
References
- Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC - NIH. (n.d.).
- LC-MS/MS Method Development for Sulfite in Food and Beverage. (n.d.). Shimadzu.
- High performance liquid chromatography-mass spectrometric analysis of sulphonated dyes and intermediates. (2000).
- Precolumn Isotope Dilution Analysis in nanoHPLC−ICPMS for Absolute Quantification of Sulfur-Containing Peptides. (2006). Analytical Chemistry.
- Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey by Liquid Chromatography-Tandem Mass Spectrometry. (2023).
- Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in. (2024). Preprints.org.
- Development and Validation of an HPLC Method for the Determination of Lobeglitazone in Bulk and in Tablet Formulation. (2023).
- Alternative found for HPLC methods. (n.d.).
- Sulfone synthesis by oxid
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
- Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations. (2019).
- Formation of the sulfone metabolite of didesmethylchlorpromazine in the rat in vivo and in vitro. (1979). Drug Metabolism and Disposition.
- A Comparative Guide to HPLC Methods for the Purity Assessment of Sulfone-Bis-PEG4-acid. (n.d.). Benchchem.
- Review on Forced Degradation Studies. (n.d.).
- Biopharmaceutical Analysis by HPLC: Practices and Challenges. (2025). Clinical Microbiology Journal.
- REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor.
- Recent Advances in the Synthesis of Sulfones. (2016). Synthesis.
- HPLC Troubleshooting Guide. (n.d.).
- Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. (2020). Molecules.
Sources
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Formation of the sulfone metabolite of didesmethylchlorpromazine in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmasm.com [pharmasm.com]
- 6. Biopharmaceutical Analysis by HPLC: Practices and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hovione.com [hovione.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. lcms.cz [lcms.cz]
- 13. ijisrt.com [ijisrt.com]
- 14. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. jpionline.org [jpionline.org]
- 19. chromatographytoday.com [chromatographytoday.com]
Technical Guide: Bioisosteric Replacement of Carbonyls with Sulfones
Executive Summary: The Tetrahedral Pivot
In medicinal chemistry, the replacement of a carbonyl group (
This guide analyzes the utility of this replacement for two primary objectives:
-
Transition State Mimicry: Emulating the tetrahedral intermediate of amide/ester hydrolysis in protease inhibitors.
-
Metabolic Blocking: Eliminating metabolic soft spots (ketone reduction) while maintaining polarity.
Physicochemical & Structural Divergence
The success of a sulfone-for-carbonyl swap depends on understanding the "penalty" vs. "gain" in three distinct vectors: Geometry, Electrostatics, and Lipophilicity.
Geometric Mismatch (The "Kink")
The most critical failure mode in this bioisosteric replacement is neglecting the bond angle change.
-
Carbonyl (
): Planar geometry. The bond angle is . -
Sulfone (
): Tetrahedral geometry. The bond angle is compressed to , while the angle opens to .
Implication: Replacing a ketone with a sulfone introduces a "kink" in the backbone. If the carbonyl acts as a flat linker, the sulfone will induce a bend, potentially clashing with the receptor floor. However, if the target is a protease active site, this tetrahedral shape mimics the hydrated ketone transition state.
Electronic Profile & H-Bonding
Sulfones are strong dipoles but paradoxical hydrogen bond acceptors.
| Parameter | Carbonyl (Ketone/Amide) | Sulfone ( | Impact on Binding |
| Hybridization | Pseudo- | Alters vector of substituents. | |
| Dipole Moment | ~2.3 - 3.0 D | ~4.5 D | Sulfone increases polarity; may incur desolvation penalty. |
| H-Bond Acceptor | Strong (Lone pairs on | Moderate/Weak | Sulfone oxygens are diffuse; often require "bidentate" recognition. |
| Hammett | 0.50 (Acetyl) | 0.72 ( | Sulfone is a stronger electron-withdrawing group (EWG). |
| Metabolic Liability | High (Reductases, CYP oxidation) | Low (Already oxidized) | Primary driver for replacement. |
Expert Insight: Do not assume the sulfone oxygens will capture the same H-bond donor as the carbonyl oxygen. The sulfone oxygens are split by
Decision Logic & Workflow
The following decision matrix illustrates when to deploy a sulfone bioisostere. This is not a trial-and-error process; it is a logic-gated workflow.
Figure 1: Decision logic for initiating a Carbonyl-to-Sulfone scaffold hop. Note that geometric tolerance is the primary "kill" step.
Case Study: Protease Inhibitors & The Tetrahedral Mimic
The most authoritative validation of this bioisostere is found in HIV-1 Protease Inhibitors .
-
The Challenge: Peptide bonds (Amides) are planar. The enzyme hydrolyzes them by attacking the carbonyl carbon, creating a high-energy tetrahedral intermediate .
-
The Solution: Replacing the P2 ligand's carbonyl with a cyclic sulfone (e.g., thiophene-1,1-dioxide).
-
Result: The sulfone does not mimic the ground state of the substrate (planar); it mimics the transition state (tetrahedral).
-
Data: In the hydroxyethylamine series, replacing a urethane carbonyl with a cyclic sulfone improved potency (
) from 2.0 M to 9 nM (190-fold increase). -
Mechanism: The sulfone oxygens engaged in a bidentate hydrogen bond network with the active site isoleucine residues, a geometry inaccessible to the planar carbonyl.
Experimental Protocols
To validate this replacement in your own lead series, follow these self-validating protocols.
Synthesis: Oxidative Transformation
Objective: Convert a sulfide precursor to the sulfone. Critical Control: Stop at Sulfoxide vs. Full Oxidation to Sulfone.
-
Dissolution: Dissolve sulfide precursor (1.0 equiv) in DCM (
). -
**Oxidant Addition
A Comparative Guide to the Crystallographic Landscape of Alkyl Sulfone Derivatives for Drug Development Professionals
In the intricate world of drug discovery and development, understanding the three-dimensional architecture of small molecules is paramount to predicting their biological activity, optimizing their properties, and ensuring their successful translation into effective therapeutics. Among the myriad of functional groups employed in medicinal chemistry, the alkyl sulfone moiety has emerged as a versatile and valuable scaffold. Its unique electronic and steric properties contribute significantly to a molecule's polarity, metabolic stability, and ability to form crucial hydrogen bonds with biological targets.
This guide provides an in-depth comparison of the crystallographic data of various alkyl sulfone derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their molecular design strategies. By delving into the solid-state structures of these compounds, we can glean critical insights into their conformational preferences, intermolecular interactions, and packing motifs, all of which have profound implications for their pharmacokinetic and pharmacodynamic profiles.
The Significance of Crystallographic Data in Drug Design
Single-crystal X-ray diffraction is an unparalleled technique for elucidating the precise atomic arrangement within a crystalline solid. The resulting crystallographic data provides a wealth of information, including bond lengths, bond angles, torsion angles, and the spatial disposition of functional groups. For medicinal chemists, this information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure of a molecule with its biological activity to guide the design of more potent and selective analogs.
-
Pharmacophore Modeling: Identifying the key structural features responsible for a molecule's interaction with a biological target.
-
In Silico Screening: Developing and validating computational models for virtual screening and lead optimization.
-
Polymorphism and Salt Selection: Understanding the different crystalline forms of a drug substance, which can impact its solubility, stability, and bioavailability.
Comparative Crystallographic Analysis of Alkyl Sulfone Derivatives
To illustrate the structural diversity within the alkyl sulfone class, we have compiled crystallographic data for a selection of representative derivatives. These compounds were chosen to highlight the influence of varying alkyl substituents on the solid-state conformation and packing.
| Compound Name | CCDC Deposition No. | Formula | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Key Torsion Angle (C-S-C-C) (°) |
| Dimethyl Sulfone | 617585 | C₂H₆O₂S | P2₁/n | 7.368 | 8.162 | 7.368 | 90 | 114.6 | 90 | N/A |
| 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazine-1,1,4-trione | 2236814 | C₂₀H₁₅NO₃S | P2₁/n | 16.74 | 8.82 | 23.33 | 90 | 108.5 | 90 | -63.5 |
| 2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazine-1,1,4-trione | 2236815 | C₁₉H₁₄N₂O₃S | P2₁/n | 16.73 | 8.78 | 23.23 | 90 | 108.3 | 90 | -63.1 |
| Methyl Vinyl Sulfone | Not Available | C₃H₆O₂S | - | - | - | - | - | - | - | - |
| Isopropyl Phenyl Sulfone | Not Available | C₉H₁₂O₂S | - | - | - | - | - | - | - | - |
From the available data, we can observe that even with the same space group (P2₁/n), the unit cell dimensions and torsion angles can vary significantly depending on the overall molecular structure. The complex fused ring systems of the benzothiazine and pyridothiazine derivatives lead to much larger unit cells compared to the simple dimethyl sulfone. The C-S-C-C torsion angle provides insight into the conformational preferences around the sulfone group, which can be critical for receptor binding.
Experimental Protocols: A Case Study in Dimethyl Sulfone
To provide a practical context for the presented data, we outline a typical experimental workflow for the synthesis and crystallization of a simple alkyl sulfone, dimethyl sulfone.
Synthesis of Dimethyl Sulfone
Dimethyl sulfone can be readily synthesized by the oxidation of dimethyl sulfoxide (DMSO).[3]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Hydrogen Peroxide (H₂O₂)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve dimethyl sulfoxide in methanol.
-
Slowly add hydrogen peroxide to the solution while stirring. The reaction is exothermic and should be controlled by external cooling if necessary.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude dimethyl sulfone can be purified by recrystallization.
Crystallization of Dimethyl Sulfone
Obtaining high-quality single crystals suitable for X-ray diffraction requires careful control of the crystallization process. Vapor diffusion is a commonly employed technique for small organic molecules.
Materials:
-
Crude dimethyl sulfone
-
A solvent in which the compound is soluble (e.g., ethanol)
-
An anti-solvent in which the compound is poorly soluble (e.g., diethyl ether)
-
Small vial (e.g., 2 mL)
-
Larger beaker or jar with a lid
Procedure:
-
Dissolve the crude dimethyl sulfone in a minimal amount of the hot solvent (ethanol) in the small vial to create a saturated or near-saturated solution.
-
Place the small vial inside the larger beaker.
-
Add the anti-solvent (diethyl ether) to the larger beaker, ensuring the level is below the top of the small vial.
-
Seal the larger beaker and leave it undisturbed in a location with minimal temperature fluctuations.
-
The anti-solvent vapor will slowly diffuse into the solvent in the small vial, gradually decreasing the solubility of the dimethyl sulfone and promoting the slow growth of single crystals over several days to weeks.
-
Once suitable crystals have formed, carefully remove them from the solution for analysis.
Caption: Workflow from Synthesis to Crystallographic Analysis.
Comparison with Alternatives: Sulfonamides and Sulfoximines
In drug design, the alkyl sulfone moiety is often compared to and sometimes replaced by its close bioisosteres: sulfonamides and sulfoximines. Understanding the key differences in their physicochemical and structural properties is crucial for informed decision-making during lead optimization.[4]
| Feature | Alkyl Sulfone | Sulfonamide | Sulfoximine |
| Hydrogen Bonding | Acceptor only | Donor and Acceptor | Donor and Acceptor |
| pKa | Not applicable (neutral) | Weakly acidic | Weakly basic |
| Solubility | Generally good | Variable, can be poor | Generally improved |
| Metabolic Stability | Generally high | Can be susceptible to metabolism | Generally high |
| 3D Geometry | Tetrahedral | Tetrahedral | Tetrahedral |
| Lipophilicity (logP) | Moderate | Can be high | Can be modulated |
Key Considerations:
-
Hydrogen Bonding: The ability of sulfonamides and sulfoximines to act as both hydrogen bond donors and acceptors provides additional opportunities for interaction with biological targets compared to the solely accepting nature of sulfones.[5]
-
Ionization: The acidic nature of sulfonamides can lead to ionization at physiological pH, which can impact cell permeability and off-target effects.[6] The basicity of sulfoximines offers a different ionization profile that can be advantageous in certain contexts.
-
Solubility: The introduction of the N-H group in sulfonamides and sulfoximines can improve aqueous solubility compared to their sulfone counterparts, which can be beneficial for oral bioavailability.[5]
-
Intellectual Property: As a more recently explored functional group in medicinal chemistry, sulfoximines may offer opportunities to navigate crowded intellectual property landscapes.[7]
Caption: Bioisosteric Relationships of Alkyl Sulfones.
Conclusion
The crystallographic data of alkyl sulfone derivatives provide a foundational understanding of their solid-state properties, which are intrinsically linked to their behavior in biological systems. This guide has presented a comparative overview of this data, highlighted a practical experimental workflow, and contextualized the utility of alkyl sulfones by comparing them with their common bioisosteres. As the field of medicinal chemistry continues to evolve, a deep appreciation for the structural nuances of these and other functional groups will remain a critical driver of innovation in the quest for new and improved medicines.
References
-
Cambridge Crystallographic Data Centre (CCDC). Search and access to the Cambridge Structural Database (CSD). [Link]
-
Purification of Methylsulfonylmethane from Mixtures Containing Salt by Conventional Electrodialysis. Membranes (Basel). 2020;10(10):269. [Link]
-
Dimethyl Sulfone. PubChem. [Link]
-
Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-one. IUCrData. 2023;8(2). [Link]
-
Methyl vinyl sulfone. PubChem. [Link]
-
Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. J Med Chem. 2020;63(23):14235-14263. [Link]
-
Sulfonamides. MSD Manual Professional Edition. [Link]
-
Pharmacokinetics of Sulfonamides in Man. Antibiot Chemother. 1985;34:1-54. [Link]
-
Sulfonamide (medicine). Wikipedia. [Link]
-
Physical properties of sulfone solvents. ResearchGate. [Link]
-
What Are Sulfone Polymers And Their Properties?. Tuntun Plastic. [Link]
-
Sulfone Definition. Fiveable. [Link]
-
Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Med Chem Lett. 2013;4(10):931-936. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Adv. 2021;11(43):26549-26563. [Link]
Sources
- 1. Methyl vinyl sulfone synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Hydroxy-4'-isopropoxydiphenylsulfone | 95235-30-6 [chemicalbook.com]
- 3. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfoximines for Drug Design - Enamine [enamine.net]
- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Sulfone and Thioether Linkers in Antibody-Drug Conjugates: A Pharmacokinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of antibody-drug conjugate (ADC) development, the choice of linker technology is a critical determinant of therapeutic success. The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, governs the stability, pharmacokinetics (PK), and ultimately, the efficacy and safety of the ADC. This guide provides an in-depth, objective comparison of two prominent linker chemistries: sulfone and thioether linkers, with a focus on their pharmacokinetic profiles and the underlying scientific principles that drive their performance.
The Pivotal Role of the Linker in ADC Pharmacokinetics
An ideal ADC linker must strike a delicate balance: it needs to be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet readily cleavable or processed within the target cancer cell to unleash the cytotoxic agent.[1] The linker's chemical nature directly influences the ADC's absorption, distribution, metabolism, and excretion (ADME) properties, collectively defining its pharmacokinetic profile.[2] Instability in the linker can lead to a cascade of undesirable events, including reduced therapeutic index and increased systemic toxicity.[3]
Unveiling the Contenders: Sulfone and Thioether Linkers
Thioether Linkers: Traditionally, thioether linkages, particularly those formed from the reaction of a maleimide group with a thiol on the antibody, have been a popular choice in ADC construction.[4] A well-known example is the MCC (maleimidomethyl cyclohexane-1-carboxylate) linker found in Kadcyla® (ado-trastuzumab emtansine), which forms a stable thioether bond.[5]
Sulfone Linkers: More recently, sulfone-based chemistries have emerged as a promising alternative, primarily to address the stability concerns associated with traditional thioether linkers.[6] These can be broadly categorized into two types:
-
Non-cleavable Sulfone Linkers: These form a highly stable bond between the antibody and the payload. An example is the phenyloxadiazole sulfone linker.[6]
-
Cleavable Arylsulfate Linkers: This newer class of linkers incorporates a sulfate ester that can be cleaved by specific enzymes, such as sulfatases, which are abundant in the lysosomal compartment of cells.[7]
Figure 1: General structure of an Antibody-Drug Conjugate (ADC).
Head-to-Head Comparison: Pharmacokinetic Profiles
A direct comparison of the pharmacokinetic profiles of sulfone and thioether linkers reveals significant differences, primarily stemming from their stability in circulation.
| Pharmacokinetic Parameter | Thioether Linker (Maleimide-based) | Sulfone Linker (Phenyloxadiazole-based) | Rationale and Implications |
| Plasma Stability | Prone to thioether exchange with serum proteins (e.g., albumin), leading to premature payload release.[6] | Resistant to thioether exchange, demonstrating superior stability in human plasma.[6] | Higher stability of the sulfone linker minimizes off-target toxicity and ensures more intact ADC reaches the tumor. |
| Half-life (t½) | Shorter due to instability and clearance of prematurely released payload. | Longer; the half-life of a phenyloxadiazole sulfone conjugate was doubled relative to a maleimide conjugate in one study.[6] | A longer half-life increases the exposure of the tumor to the ADC, potentially enhancing efficacy. |
| Clearance (CL) | Generally higher due to the clearance of both the ADC and the prematurely released payload-linker species. | Generally lower, reflecting the clearance of the more stable, intact ADC. | Lower clearance contributes to a longer half-life and sustained therapeutic exposure. |
| Volume of Distribution (Vd) | Can be more complex to interpret due to the distribution of multiple species (intact ADC, released payload). | More representative of the distribution of the intact ADC. | A more predictable distribution pattern for sulfone-linked ADCs aids in dosimetry and therapeutic window assessment. |
Note: The table presents a generalized comparison based on available data. Specific pharmacokinetic parameters will vary depending on the antibody, payload, and specific linker chemistry used.
Delving Deeper: Stability and Payload Release Mechanisms
The fundamental differences in the pharmacokinetic profiles of sulfone and thioether linkers are rooted in their chemical structures and resulting stability.
The Instability of Maleimide-Based Thioether Linkers
The thioether bond formed by the popular maleimide-thiol conjugation is susceptible to a retro-Michael reaction, leading to deconjugation.[4] Furthermore, this linkage can undergo exchange reactions with endogenous thiols, most notably cysteine-34 of human serum albumin. This results in the transfer of the payload to albumin, leading to systemic toxicity and reduced therapeutic efficacy.
Figure 2: Instability pathways of maleimide-based thioether linkers.
The Enhanced Stability of Sulfone Linkers
Non-cleavable sulfone linkers, such as the phenyloxadiazole sulfone, are designed to be resistant to the retro-Michael reaction and thioether exchange.[6] This inherent stability is a key advantage, leading to a more predictable and favorable pharmacokinetic profile.
Payload Release Mechanisms: A Tale of Two Strategies
Non-Cleavable Linkers (Thioether and some Sulfones):
For ADCs with non-cleavable linkers, payload release is a multi-step process that occurs after the ADC is internalized by the target cell.[4]
-
Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically via endocytosis.
-
Lysosomal Trafficking: The ADC is trafficked to the lysosome, an acidic organelle rich in proteases.
-
Antibody Degradation: Within the lysosome, the antibody component of the ADC is degraded by proteases into its constituent amino acids.
-
Payload Release: This degradation releases the payload, which is still attached to the linker and a single amino acid residue (e.g., lysine-MCC-DM1).[8] This payload-linker-amino acid complex is the active cytotoxic agent.
Figure 3: Payload release mechanism for non-cleavable linkers.
Cleavable Linkers (Arylsulfate):
Cleavable arylsulfate linkers employ a more direct payload release mechanism that is triggered by the specific enzymatic environment of the lysosome.
-
Internalization and Lysosomal Trafficking: Similar to non-cleavable linkers, the ADC is internalized and transported to the lysosome.
-
Enzymatic Cleavage: Lysosomal sulfatases recognize and cleave the sulfate ester bond in the linker.[7]
-
Self-Immolation and Payload Release: The cleavage of the sulfate group initiates a self-immolative cascade, leading to the release of the unmodified, potent payload.[7]
This enzyme-dependent release mechanism offers a high degree of specificity, as sulfatases are most active in the lysosomal compartment.[7]
Experimental Protocols for Pharmacokinetic Evaluation
To rigorously compare the pharmacokinetic profiles of ADCs with different linkers, well-designed preclinical studies are essential. The following is a representative protocol for a pharmacokinetic study in a rodent model.
Objective
To determine and compare the pharmacokinetic parameters (clearance, volume of distribution, half-life) and biodistribution of a sulfone-linked ADC versus a thioether-linked ADC in tumor-bearing mice.
Materials
-
Test Articles: Sulfone-linked ADC and Thioether-linked ADC (with the same antibody and payload).
-
Animals: Female athymic nude mice, 6-8 weeks old, bearing subcutaneous xenograft tumors of a relevant cancer cell line.
-
Dosing Vehicle: Sterile phosphate-buffered saline (PBS), pH 7.4.
-
Analytical Reagents: Reagents for ELISA (for total antibody and conjugated ADC quantification) and LC-MS/MS (for free payload quantification). Radiolabeled ADCs (e.g., with 89Zr or 125I) for biodistribution studies.[1]
Experimental Workflow
Figure 4: Step-by-step workflow for a preclinical ADC pharmacokinetic study.
Detailed Methodology
-
Animal Model: House animals in a controlled environment. Inoculate mice subcutaneously with a suspension of cancer cells. Monitor tumor growth until tumors reach the desired size.[9]
-
Dosing: Administer a single intravenous (IV) bolus dose of the respective ADC to each mouse. The dose level should be chosen based on previous toxicity and efficacy studies.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points. Process blood to obtain plasma and store at -80°C until analysis.
-
Biodistribution (for radiolabeled ADCs): At selected time points, euthanize a subset of animals.[1] Excise, weigh, and measure the radioactivity in tumors and various organs (e.g., liver, spleen, kidneys, lungs, heart).[1]
-
Bioanalysis:
-
Total Antibody: Quantify the concentration of total antibody in plasma samples using a validated ELISA method.
-
Conjugated ADC: Quantify the concentration of the intact, conjugated ADC using a specific ELISA that captures the antibody and detects the payload.
-
Free Payload: Extract and quantify the concentration of any prematurely released payload in plasma using a validated LC-MS/MS method.
-
Drug-to-Antibody Ratio (DAR): The in vivo DAR can be determined by analyzing the different drug-loaded species in plasma using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.[10]
-
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data to determine key PK parameters. For biodistribution, express radioactivity in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
Conclusion: The Future of Linker Technology
The choice between sulfone and thioether linkers is a critical decision in ADC design, with profound implications for the drug's pharmacokinetic profile, efficacy, and safety. While traditional maleimide-based thioether linkers have seen clinical success, their inherent instability presents a significant challenge. Sulfone-based linkers, both non-cleavable and the newer cleavable arylsulfate variants, offer a more stable platform, leading to improved pharmacokinetic properties and a potentially wider therapeutic window.
As our understanding of the intricate interplay between linker chemistry and in vivo performance deepens, we can expect the development of even more sophisticated linker technologies. These future innovations will undoubtedly continue to refine the targeted delivery of cytotoxic agents, bringing us closer to the full realization of the therapeutic promise of antibody-drug conjugates.
References
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). Pharmaceuticals. Available at: [Link]
-
Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates. (2014). Pharmaceutical Research. Available at: [Link]
-
Tissue biodistribution and tumor targeting of near-infrared labelled anti-CD38 antibody-drug conjugate in preclinical multiple myeloma. (2021). Scientific Reports. Available at: [Link]
-
Sulfatase-cleavable linkers for antibody-drug conjugates. (2020). Chemical Science. Available at: [Link]
-
Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. (2014). Bioconjugate Chemistry. Available at: [Link]
-
Comparison of each drug-linkers. (n.d.). ResearchGate. Available at: [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). Pharmaceuticals. Available at: [Link]
-
Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates. (2009). Bioconjugate Chemistry. Available at: [Link]
-
Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates. (2014). Pharmaceutical Research. Available at: [Link]
-
Radiochemistry 101 for ADC Teams: A Practical Guide for Biodistribution Studies. (2023). Imaging Endpoints. Available at: [Link]
-
Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes. (2023). Pharmaceutics. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
6-Methanesulfonyl-hexan-1-ol proper disposal procedures
Operational Guide: Proper Disposal of 6-Methanesulfonyl-hexan-1-ol
Executive Summary: Immediate Action Plan
This compound is a functionalized organic intermediate (sulfone-alcohol linker) typically used in medicinal chemistry (e.g., PROTAC synthesis).[1][2] Due to its specific functional groups and likely status as a research chemical with an incomplete toxicology profile, it must be handled with the Precautionary Principle .
-
Waste Stream: Non-Halogenated Organic Waste .
-
Drain Disposal: STRICTLY PROHIBITED . The sulfone moiety contributes to environmental persistence; the alkyl chain poses aquatic toxicity risks.
-
Trash Disposal: PROHIBITED . Do not dispose of as solid trash even if the substance appears solid/waxy.
-
Key Hazard: Potential skin/eye irritant; unknown chronic toxicity.
-
Immediate Action: Segregate into a high-density polyethylene (HDPE) or glass container labeled "Non-Halogenated Organic Waste" with the full chemical name clearly written.
Chemical Profile & Hazard Assessment
To ensure safety, we must understand the causality behind the disposal choice. Since a specific Safety Data Sheet (SDS) may not be widely available for this specialized linker, we derive the protocol from its functional groups.
| Property | Characteristic | Disposal Implication |
| Structure | Contains Sulfur, Oxygen, Carbon, Hydrogen.[1][2][3] No Halogens. | |
| Functional Groups | Sulfone ( | Sulfones are thermally stable and resistant to oxidation.[1][2] Alcohols are combustible.[4] |
| Physical State | Viscous Oil or Low-Melting Solid | May adhere to glassware; requires solvent rinsing for complete transfer.[1][2] |
| Solubility | Amphiphilic (Polar head, lipophilic tail) | Soluble in DCM, DMSO, Methanol.[2] Likely sparingly soluble in water.[5] |
| Reactivity | Stable | Does not require quenching (unlike acid chlorides) or neutralization.[2] |
The "Why" Behind the Protocol:
-
Why Non-Halogenated? The molecule lacks Chlorine, Fluorine, or Bromine. Placing it in a Halogenated waste stream increases disposal costs unnecessarily and complicates the incineration process (which targets dioxin prevention for halogens).
-
Why Incineration? Sulfones are chemically robust. Biological wastewater treatment plants often fail to degrade them effectively. High-temperature incineration is the only method to guarantee complete mineralization to
, , and .
Waste Stream Decision Matrix
This self-validating logic flow ensures you always select the correct stream, even if the waste is a mixture (e.g., reaction crude).
Figure 1: Decision matrix for segregating sulfone-linker waste based on purity and solvent composition.
Detailed Disposal Protocol
Step 1: Preparation & Quenching (Verification)
-
Status: No Quenching Required. [1]
-
Verification: Ensure the material is not mixed with strong oxidizers (e.g., peroxides) or reactive metals. If it is a remnant from a reaction mixture, quench the reagents first. The sulfone alcohol itself is stable.
Step 2: Solubilization & Transfer
Because this compound is likely a viscous oil or sticky solid, it often remains in flasks.
-
Do not wash the flask in the sink.
-
Add a minimal amount of a compatible non-halogenated solvent (e.g., Acetone, Ethanol, or Ethyl Acetate) to dissolve the residue.
-
Transfer this "rinsate" into the waste container.
-
Note: If you used Dichloromethane (DCM) for the reaction, the entire mixture must now go into the Halogenated waste stream.
-
Step 3: Containerization
-
Vessel: Use an HDPE jerrycan or a screw-top amber glass bottle. Avoid metal cans if the waste mixture is acidic.
-
Headspace: Leave at least 10% headspace to prevent over-pressurization due to thermal expansion or slow off-gassing of co-solvents.[1]
Step 4: Labeling (The "Self-Validating" Step)
A generic "Organic Waste" label is insufficient for research chemicals.[1] Use a label that answers the "Emergency Question": If this breaks, what are the hazards?
-
Content: "Non-Halogenated Organic Waste."[6]
-
Constituents: Write "this compound" explicitly. If part of a mixture, list the solvent first (e.g., "Acetone 90%, this compound 10%").[1][2]
-
Hazard Checkboxes: Mark "Irritant" and "Flammable" (due to the alcohol/solvent).
Spill Management Contingency
If a spill occurs, the primary risk is not inhalation toxicity (low vapor pressure of the sulfone), but slip hazards and environmental contamination.
Figure 2: Protocol for managing spills of viscous organic intermediates.
Cleanup Protocol:
-
PPE: Wear nitrile gloves and safety goggles.
-
Containment: If liquid/oil, surround with absorbent pads.
-
Decontamination: The sulfone moiety is polar. Clean the surface with a soapy water solution after absorbing the bulk material.
-
Disposal of Debris: All contaminated paper towels and gloves must be placed in a sealed bag and treated as solid hazardous waste, not regular trash.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[3][4][5][8] [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. 6-Mercapto-1-hexanol | C6H14OS | CID 560126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Hexanol CAS#: 111-27-3 [m.chemicalbook.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
Handling 6-Methanesulfonyl-hexan-1-ol: A Safety & Operational Guide
Executive Summary & Chemical Profile[1][2][3][4]
6-Methanesulfonyl-hexan-1-ol is a bifunctional building block containing a primary alcohol and a polar sulfone group. While often used as a linker in drug development and surface chemistry, specific safety data for this intermediate is frequently absent from standard databases.
Critical Safety Notice: As a specific Safety Data Sheet (SDS) is often unavailable for this niche intermediate, this protocol utilizes Read-Across Toxicology . We derive safety margins from its metabolic precursor, 6-Mercapto-1-hexanol (CAS 1633-78-9) , and analogous alkyl sulfones.
-
Predicted Physical State: Viscous liquid or low-melting solid (due to hydrogen bonding of the alcohol and dipole-dipole interactions of the sulfone).
-
Primary Hazards: Skin/Eye Irritation (Category 2/2A), Potential Respiratory Irritant.
-
Stability: Chemically stable; incompatible with strong oxidizing agents and acid chlorides.
Risk Assessment & Hazard Identification
Do not treat this compound as "inert" simply because it lacks a specific hazard symbol in some catalogs. Functionalized sulfones possess distinct polarity and tissue permeation characteristics.
| Hazard Class | Classification (Read-Across) | H-Statement | Rationale |
| Skin Corrosion/Irritation | Category 2 | H315 | Alkyl sulfones can defat skin; precursors are known irritants. |
| Serious Eye Damage/Irritation | Category 2A | H319 | High polarity allows rapid corneal interaction/irritation. |
| STOT - Single Exposure | Category 3 | H335 | Dust (if solid) or aerosols may irritate the upper respiratory tract. |
| Acute Toxicity (Oral) | Not Classified (Caution) | N/A | Treat as harmful; 1-Hexanol (parent) has oral toxicity concerns.[1] |
Personal Protective Equipment (PPE) Matrix
Select PPE based on the "Barrier Principle"—assuming the chemical can permeate standard barriers over time.
Hand Protection Strategy
-
Routine Handling (Dry Solid/Viscous Liquid):
-
Material: Nitrile Rubber.
-
Thickness: Minimum 0.11 mm (standard exam glove).
-
Logic: Sulfones are polar; nitrile offers excellent splash protection.
-
-
Solvent Handling (Dissolved in DCM/DMF):
-
Material: Laminate Film (Silver Shield) or Double-Gloved Nitrile (Orange over Blue).
-
Logic: If the compound is dissolved in a carrier solvent like Dichloromethane (DCM), the solvent drives permeation. Standard nitrile fails against DCM in <2 minutes.
-
Eye & Face Protection [2][3]
-
Standard: Chemical Splash Goggles (Indirect Vented).
-
Prohibited: Safety glasses with open sides are insufficient for handling functionalized liquids that can cause corneal clouding.
Respiratory Protection
-
Fume Hood: Mandatory for all open-container operations.
-
Outside Hood: If weighing fine powder outside containment, use N95 (minimum) or P100 respirator.
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
-
Inspect Container: Ensure the septum or cap is intact. If the compound has solidified (common after cold storage), gently warm the container in a water bath (<40°C) to liquefy if transfer by syringe is required.
-
Static Control: Use an antistatic gun or ionizer bar if the material is a dry powder, as sulfones can carry static charges, causing scattering.
-
Transfer:
-
Liquids: Use a positive-displacement pipette (viscous liquids stick to air-displacement tips).
-
Solids: Use a disposable anti-static weighing boat.
-
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent slowly. Sulfones are exothermic upon dissolution in some protic solvents.
-
Inert Atmosphere: While not strictly air-sensitive, flushing the headspace with Nitrogen/Argon prevents moisture absorption (hygroscopic tendency of sulfones).
Phase 3: Cleanup & Decontamination [2]
-
Wipe Down: Use ethanol or isopropanol on a paper towel to wipe the balance area. Water alone is often insufficient for sulfone solubility.
-
Visual Check: Use a UV lamp (254 nm) if the compound has a chromophore (unlikely for simple alkyl sulfones, but good practice for conjugated analogs) to verify cleaning.
Emergency Response & Spill Management
Scenario A: Solid Spill (>1g)
-
Isolate: Mark the area.
-
Dampen: Cover powder with a paper towel dampened with water to prevent dust generation.
-
Sweep: Scoop into a wide-mouth jar.
-
Wash: Clean surface with soap and water.
Scenario B: Liquid/Solution Spill
-
Absorb: Use vermiculite or polypropylene pads.
-
Neutralize: No neutralization required (pH neutral).
-
Disposal: Bag as hazardous chemical waste.
Waste Disposal Logic
Do not pour down the drain. Although sulfones are stable, they are organic contaminants.
-
Stream A (Pure Compound): Non-Halogenated Organic Waste.
-
Stream B (Reaction Mix): If dissolved in DCM/Chloroform -> Halogenated Waste.
-
Container: Triple rinse with acetone; dispose of rinsate in Stream A. Deface label and discard bottle in glass trash.
Visual Workflow & Decision Logic
The following diagram illustrates the decision-making process for handling 6-MSH based on its physical state and solvent environment.
Figure 1: Operational workflow for selecting PPE and handling protocols based on physical state and solvent presence.
References
-
National Institutes of Health (NIH) - PubChem. 1-Hexanol Compound Summary (Source for Parent Alkyl Chain Toxicology). Retrieved from [Link][4]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] Washington, DC: The National Academies Press.[5] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
